t-Boc-Aminooxy-PEG4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2O7/c1-15(2,3)24-14(18)17-23-13-12-22-11-10-21-9-8-20-7-6-19-5-4-16/h4-13,16H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWUCVVCHCOBTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to t-Boc-Aminooxy-PEG4-amine: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
t-Boc-Aminooxy-PEG4-amine is a versatile, heterobifunctional crosslinker that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and targeted protein degradation. Its unique architecture, featuring a primary amine and a Boc-protected aminooxy group separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, allows for the sequential and controlled conjugation of two different molecules.[1][2][3][4] This guide provides a comprehensive overview of its chemical properties, applications, and detailed protocols for its use in advanced biomedical research.
The primary amine functionality of this compound readily reacts with carboxylic acids or activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[1][3] The tert-butyloxycarbonyl (Boc) protecting group on the aminooxy moiety ensures its stability during the initial conjugation step.[5] This Boc group can be efficiently removed under mild acidic conditions, revealing the aminooxy group for a subsequent bioorthogonal reaction with an aldehyde or ketone to form a highly stable oxime linkage.[2][3][6] The tetra-PEG (PEG4) spacer enhances the aqueous solubility and biocompatibility of the resulting conjugate, making it particularly well-suited for biological applications.[1][2]
Core Properties and Specifications
The physicochemical properties of this compound are summarized in the table below. These specifications are critical for designing and executing successful conjugation strategies.
| Property | Value | Reference(s) |
| Molecular Formula | C15H32N2O7 | [1] |
| Molecular Weight | 352.4 g/mol | [1] |
| CAS Number | 2496687-02-4 | [1] |
| Purity | Typically ≥98% | [1] |
| Solubility | Water, DMSO, DCM, DMF | [1] |
| Storage Conditions | -20°C, protected from moisture | [1][2] |
| Appearance | Varies (often a solid or oil) | N/A |
Applications in Drug Development
The unique characteristics of this compound make it an ideal linker for a variety of applications in drug development, most notably in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
-
Antibody-Drug Conjugates (ADCs): In ADC development, this compound can be used to link a cytotoxic payload to a monoclonal antibody. The primary amine can be conjugated to a payload containing a carboxylic acid, and the deprotected aminooxy group can then be reacted with an aldehyde-functionalized antibody, often generated by oxidizing the glycan moieties on the antibody.[7][8][9] This approach allows for site-specific conjugation and the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[8][9]
-
PROTACs: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[][11] this compound serves as a flexible linker to connect a target protein ligand to an E3 ligase ligand.[9][][11] The sequential nature of its reactivity allows for a modular and efficient synthesis of PROTAC libraries for screening and optimization.[]
Experimental Protocols
The following protocols provide a general framework for the sequential conjugation of two molecules using this compound. Optimization of reaction conditions (e.g., stoichiometry, concentration, reaction time, and temperature) is recommended for each specific application.
Protocol 1: Amide Bond Formation via NHS Ester Chemistry
This protocol describes the reaction of the primary amine of this compound with an NHS ester-functionalized molecule (Molecule A).
Materials:
-
This compound
-
Molecule A with an NHS ester group
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the NHS ester of Molecule A in the chosen anhydrous solvent.
-
Add this compound to the solution. A 1.1 to 1.5 molar excess of the amine linker is typically used.
-
Add a non-nucleophilic base, such as TEA or DIPEA (2-3 molar equivalents), to the reaction mixture to neutralize any acid formed.
-
Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by an appropriate analytical technique (e.g., LC-MS).
-
Purify the resulting conjugate (Molecule A-PEG4-Aminooxy-Boc) using a suitable method, such as reverse-phase HPLC.
-
Lyophilize the purified product and store it at -20°C.
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to expose the reactive aminooxy functionality.
Materials:
-
Purified Molecule A-PEG4-Aminooxy-Boc conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Reaction vessel
Procedure:
-
Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by LC-MS.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting deprotected conjugate (Molecule A-PEG4-Aminooxy) can be used directly in the next step or after purification.
Protocol 3: Oxime Ligation
This protocol describes the reaction of the deprotected aminooxy group with a molecule containing an aldehyde or ketone (Molecule B).
Materials:
-
Deprotected Molecule A-PEG4-Aminooxy conjugate
-
Molecule B with an aldehyde or ketone group
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)[2]
-
Aniline (B41778) (as a catalyst, optional)
-
Reaction vessel
-
Purification system (e.g., size-exclusion chromatography or HPLC)
Procedure:
-
Dissolve the deprotected aminooxy conjugate in the reaction buffer.
-
Add Molecule B (with the aldehyde or ketone) to the solution. A slight molar excess of the aminooxy-containing molecule is often used.
-
If desired, add aniline to a final concentration of 10-20 mM to catalyze the reaction.[8]
-
Incubate the reaction at room temperature for 2-16 hours. The reaction progress can be monitored by SDS-PAGE (for protein conjugations) or LC-MS.
-
Purify the final bioconjugate (Molecule A-PEG4-Molecule B) using an appropriate method to remove unreacted components.
-
Store the final conjugate under appropriate conditions for the specific biomolecules involved.
Mandatory Visualizations
Experimental Workflow for Bioconjugation
Caption: Sequential conjugation workflow using this compound.
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation workflow.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 2496687-02-4 | BroadPharm [broadpharm.com]
- 5. t-Boc-Aminooxy-PEG-NHS ester | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. t-Boc-Aminooxy-PEG4-NHS ester | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
A Deep Dive into t-Boc-Aminooxy-PEG4-amine: A Versatile Linker for Advanced Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the strategic selection of linker molecules is paramount in the design of sophisticated bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, t-Boc-Aminooxy-PEG4-amine has emerged as a critical tool, offering a unique combination of functionalities that enable precise and efficient molecular assembly. This in-depth technical guide provides a comprehensive overview of this compound, its chemical properties, and its applications, with a focus on detailed experimental protocols and the underlying chemical principles.
Core Properties and Specifications
This compound, identified by the CAS number 2496687-02-4 , is a heterobifunctional linker that features a tert-butyloxycarbonyl (Boc)-protected aminooxy group at one terminus and a primary amine at the other, connected by a hydrophilic tetraethylene glycol (PEG4) spacer.[1][2] This distinct architecture provides the molecule with orthogonal reactivity, allowing for sequential and controlled conjugation reactions.
A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | References |
| CAS Number | 2496687-02-4 | [1][2][3][4][5] |
| Molecular Formula | C15H32N2O7 | [1][2][3][6] |
| Molecular Weight | 352.42 g/mol | [1][2][3] |
| Purity | Typically ≥98% | [1] |
| Appearance | To be determined (often a solid or oil) | [2] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [1] |
| Storage Conditions | -20°C for long-term storage | [1][2] |
Key Functional Groups and Their Reactivity
The utility of this compound stems from its two distinct functional moieties: the Boc-protected aminooxy group and the primary amine, separated by a flexible, water-soluble PEG4 spacer.
The Boc-Protected Aminooxy Group and Oxime Ligation
The aminooxy group, protected by a Boc group, is the cornerstone of one of the most reliable bioconjugation reactions: oxime ligation .[7] The Boc protecting group is stable under many reaction conditions but can be readily removed under mild acidic conditions to reveal the reactive aminooxy functionality.[1][8]
Once deprotected, the aminooxy group (-ONH2) exhibits high chemoselectivity for aldehydes and ketones, reacting to form a stable oxime bond.[9] This reaction is highly efficient and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.[10] The rate of oxime ligation can be accelerated by using catalysts such as aniline (B41778) or its derivatives.[10]
The Primary Amine and Amide Bond Formation
The terminal primary amine (-NH2) provides a versatile handle for conjugation to molecules containing carboxylic acids or their activated esters (e.g., NHS esters).[1][7] This reaction results in the formation of a stable amide bond, a linkage commonly found in peptides and proteins.
The orthogonality of the two functional groups is a key advantage. The primary amine can be reacted to form an amide bond while the aminooxy group remains protected. Subsequently, the Boc group can be removed to allow for the oxime ligation reaction. This stepwise approach enables the precise construction of complex molecular architectures.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in experimental settings. The following sections provide detailed protocols for key reactions involving this linker.
Boc Deprotection Protocol
The removal of the Boc protecting group is the initial step to unmask the reactive aminooxy group.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Dissolve the this compound in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 20-50% v/v in DCM) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Neutralize the residue by dissolving it in DCM and washing with saturated sodium bicarbonate solution.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the deprotected aminooxy-PEG4-amine.
Note: For substrates sensitive to strong acid, alternative milder deprotection methods can be employed.[11]
Oxime Ligation Protocol
Following Boc deprotection, the free aminooxy group can be reacted with an aldehyde- or ketone-containing molecule.
Materials:
-
Deprotected Aminooxy-PEG4-amine derivative
-
Aldehyde or ketone-functionalized molecule
-
Reaction buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5)
-
Aniline (as a catalyst, optional)
-
HPLC for purification
Procedure:
-
Dissolve the aldehyde or ketone-containing molecule in the chosen reaction buffer.
-
Add a slight molar excess (1.1-1.5 equivalents) of the deprotected Aminooxy-PEG4-amine derivative to the solution.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the carbonyl compound.[12]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the resulting oxime conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications in Drug Development
The unique properties of this compound make it a valuable tool in modern drug development, particularly in the construction of PROTACs and ADCs.
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[3] The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC's efficacy. This compound is frequently employed as a component of these linkers.[3][13] Its defined length, flexibility, and hydrophilicity, conferred by the PEG4 spacer, can significantly influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), ultimately impacting the efficiency of protein degradation.
The orthogonal reactivity of this compound allows for the modular synthesis of PROTACs, facilitating the rapid generation of a library of linkers with varying lengths and compositions to optimize degrader activity.
Antibody-Drug Conjugate (ADC) Development
In the field of ADCs, linkers play a crucial role in connecting a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. The stability of the linker in circulation and its ability to release the payload at the target site are critical for ADC efficacy and safety. While this compound is not a cleavable linker itself, its derivatives are used to attach drugs to antibodies through stable oxime bonds, particularly when the drug or a modifying agent contains a carbonyl group.[14][15] The hydrophilic PEG spacer can also improve the pharmacokinetic properties of the resulting ADC.[16]
Visualizing Workflows and Pathways
To better illustrate the utility of this compound, the following diagrams, generated using the DOT language, depict key experimental workflows.
Caption: Sequential conjugation workflow using this compound.
Caption: Logical workflow for PROTAC synthesis utilizing the linker.
References
- 1. This compound, 2496687-02-4 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amaybio.com [amaybio.com]
- 6. PubChemLite - this compound (C15H32N2O7) [pubchemlite.lcsb.uni.lu]
- 7. This compound | CAS 1235514-18-7 | AxisPharm [axispharm.com]
- 8. t-Boc-Aminooxy-PEG4-Tos, 1807539-01-0 | BroadPharm [broadpharm.com]
- 9. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 10. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. T-Boc-aminoxy-peg4-alcohol [myskinrecipes.com]
- 16. t-Boc-Aminooxy-PEG-NHS ester | AxisPharm [axispharm.com]
In-Depth Technical Guide: t-Boc-Aminooxy-PEG4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of t-Boc-Aminooxy-PEG4-amine, a heterobifunctional linker critical in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Specifications
This compound is a versatile chemical tool featuring a terminal primary amine and a t-Boc protected aminooxy group, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. This structure allows for sequential and orthogonal conjugation strategies. The primary amine can readily react with carboxylic acids or their activated esters (e.g., NHS esters) to form stable amide bonds.[1][2] The tert-butyloxycarbonyl (t-Boc) protecting group on the aminooxy moiety can be removed under mild acidic conditions, revealing the reactive aminooxy group, which can then be conjugated to molecules containing an aldehyde or ketone via a stable oxime linkage.[1][3] The PEG4 spacer enhances the solubility of the molecule and its conjugates in aqueous media.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Citations |
| Molecular Weight | 352.42 g/mol | [4] |
| Chemical Formula | C₁₅H₃₂N₂O₇ | [4] |
| CAS Number | 2496687-02-4 or 1235514-18-7 | [1][5] |
| Purity | Typically ≥95% | [5] |
| Appearance | White to off-white solid or oil | |
| Solubility | Soluble in water, DMSO, DMF, and DCM | [1] |
| Storage Conditions | -20°C, protected from light and moisture | [1] |
Experimental Protocols
The utility of this compound lies in its ability to participate in sequential conjugation reactions. Below are detailed methodologies for the key experimental steps.
Amide Bond Formation via the Primary Amine
The primary amine of this compound can be coupled to a carboxylic acid-containing molecule (e.g., a protein, a PROTAC ligand) using standard peptide coupling reagents or by reacting with a pre-activated N-hydroxysuccinimide (NHS) ester.
Protocol for Coupling with an NHS Ester:
-
Preparation of Reactants:
-
Dissolve the NHS ester-activated molecule in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Dissolve this compound in the same solvent.
-
-
Coupling Reaction:
-
Add the this compound solution to the NHS ester solution. A slight molar excess (1.1 to 1.5 equivalents) of the amine is often used to ensure complete consumption of the NHS ester.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture to scavenge the acid produced during the reaction.
-
Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by an appropriate analytical technique (e.g., LC-MS).
-
-
Purification:
-
The crude product can be purified using standard chromatographic techniques, such as silica (B1680970) gel chromatography or reverse-phase HPLC, to isolate the desired conjugate.
-
Deprotection of the t-Boc Group
The t-Boc protecting group is labile to acid and can be removed to expose the aminooxy functionality.
Protocol for t-Boc Deprotection:
-
Reaction Setup:
-
Dissolve the t-Boc protected conjugate in a suitable organic solvent, such as dichloromethane (B109758) (DCM).
-
Add a strong acid, typically trifluoroacetic acid (TFA). A common practice is to use a solution of 20-50% TFA in DCM.
-
-
Deprotection Reaction:
-
Stir the reaction mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by TLC or LC-MS.
-
-
Work-up:
-
Upon completion, the TFA and solvent are typically removed under reduced pressure. The resulting residue may be co-evaporated with a solvent like toluene (B28343) to ensure complete removal of residual TFA. The deprotected product is often used in the next step without further purification.
-
Oxime Ligation via the Aminooxy Group
The deprotected aminooxy group reacts with an aldehyde or ketone to form a stable oxime bond. This reaction is highly chemoselective.
Protocol for Oxime Ligation:
-
Preparation of Reactants:
-
Dissolve the aminooxy-functionalized molecule in a suitable buffer, typically at a slightly acidic pH (pH 4.5-6.5) to facilitate the reaction. Aniline can be used as a catalyst to accelerate the ligation.
-
Dissolve the aldehyde or ketone-containing molecule in a compatible solvent.
-
-
Ligation Reaction:
-
Combine the two solutions and stir at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the carbonyl compound.
-
-
Purification:
-
The final conjugate can be purified by methods appropriate for the nature of the product, such as size-exclusion chromatography for protein conjugates or reverse-phase HPLC for small molecule conjugates.
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a potential experimental workflow involving this compound.
Caption: Reaction pathway for the sequential conjugation using this compound.
Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
References
- 1. This compound, 2496687-02-4 | BroadPharm [broadpharm.com]
- 2. t-Boc-N-amido-PEG4-amine, 811442-84-9 | BroadPharm [broadpharm.com]
- 3. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 4. PubChemLite - this compound (C15H32N2O7) [pubchemlite.lcsb.uni.lu]
- 5. This compound | CAS 1235514-18-7 | AxisPharm [axispharm.com]
The Strategic Role of the t-Boc Protecting Group in PEG Linkers: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the rational design of linker molecules is paramount to achieving desired efficacy, stability, and pharmacokinetic profiles. Among the chemical moieties utilized in linker technology, the tert-butyloxycarbonyl (t-Boc) protecting group, in conjunction with polyethylene (B3416737) glycol (PEG) spacers, offers a versatile and powerful tool for controlled bioconjugation. This technical guide provides an in-depth exploration of the t-Boc protecting group's function in PEG linkers, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their drug development endeavors.
Core Concepts: The t-Boc Protecting Group and PEG Linkers
The t-Boc group is a widely used acid-labile protecting group for amines.[1] Its role in PEG linkers is to temporarily mask a primary amine, preventing unwanted side reactions during multi-step synthetic sequences.[2][3] This protection strategy is fundamental in creating heterobifunctional linkers, where different reactive functionalities at each end of the PEG chain are required for sequential conjugation to a targeting moiety (like an antibody) and a payload (like a cytotoxic drug).[4][5]
PEG chains are incorporated into linkers to enhance the solubility and stability of the resulting bioconjugate, improve its pharmacokinetic properties, and reduce immunogenicity.[4][][] The combination of a t-Boc protected amine and a PEG spacer provides a modular approach to constructing complex therapeutic molecules with precise control over their architecture.[5][8]
Quantitative Data Summary
The selection of a specific t-Boc protected PEG linker is often guided by its physicochemical properties. While extensive quantitative data for every specific linker is proprietary to manufacturers, the following tables summarize typical reaction conditions and comparative properties based on available literature and technical data sheets.
Table 1: Common Acidic Conditions for t-Boc Deprotection [9]
| Reagent | Concentration | Solvent | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 1-2 hours | Most common and effective method. |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 1-4 hours | A stronger acid system for more stable Boc groups. |
| Sulfuric Acid (H₂SO₄) | 1.5-3.0 equivalents | tert-Butyl Acetate (tBuOAc) | Varies | Can be used for selective deprotection in the presence of t-butyl esters.[10] |
| Oxalyl Chloride/Methanol | 3 equivalents | Methanol | 1-4 hours | A mild alternative to strong acids.[11] |
Table 2: Comparative Properties of PEG Linker Types [12]
| Linker Type | Advantages | Disadvantages |
| PEG Linkers | - Enhanced aqueous solubility- Improved cell permeability- Tunable length for optimal efficacy | - Potential for reduced metabolic stability- Can be more synthetically challenging and costly than alkyl linkers |
| Alkyl Linkers | - Synthetically accessible and chemically stable- Provide a degree of flexibility | - Can be hydrophobic, limiting aqueous solubility and cellular uptake |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful application of t-Boc protected PEG linkers. The following sections provide standardized procedures for the protection and deprotection of amines using t-Boc, as well as its application in bioconjugation.
Protocol 1: N-Boc Protection of an Amine-Terminated PEG Linker
This protocol describes a general method for the protection of a primary amine on a PEG linker using di-tert-butyl dicarbonate (B1257347) (Boc)₂O.[13][14]
Materials:
-
Amine-terminated PEG linker
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
0.1 N aqueous Hydrochloric Acid (HCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the amine-terminated PEG linker (1 equivalent) in DCM.
-
Add DIPEA (2-3 equivalents) to the solution.
-
Add (Boc)₂O (1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 3-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with 0.1 N HCl (3 times) followed by saturated NaHCO₃ solution (1 time).[15]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure t-Boc protected PEG linker.[16]
Characterization:
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS. The appearance of a singlet at approximately 1.4 ppm in the ¹H NMR spectrum is characteristic of the t-butyl protons of the Boc group.[9]
Protocol 2: t-Boc Deprotection of a PEGylated Protein
This protocol outlines the removal of the t-Boc group from a PEGylated protein to expose a primary amine for further conjugation.[17]
Materials:
-
t-Boc protected PEGylated protein
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Trifluoroacetic Acid (TFA)
-
Cold diethyl ether
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Lyophilize the purified t-Boc protected PEGylated protein to remove any aqueous buffer.
-
Resuspend the lyophilized protein in a deprotection solution of 50% TFA in anhydrous DCM.
-
Incubate the solution for 30 minutes to 2 hours at room temperature. The optimal reaction time should be determined empirically to ensure complete deprotection without protein degradation.
-
Monitor the deprotection by LC-MS if possible.
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected protein by adding cold diethyl ether.
-
Centrifuge to pellet the protein and discard the supernatant.
-
Wash the protein pellet with cold diethyl ether to remove residual TFA.
-
Air-dry the protein pellet.
-
Resuspend the deprotected PEGylated protein in a suitable buffer (e.g., PBS, pH 7.4).
Troubleshooting:
-
Incomplete Deprotection: Increase the incubation time with TFA or ensure the use of anhydrous reagents.[17]
-
Protein Denaturation: Minimize the deprotection time and ensure rapid and efficient removal of TFA.[17]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows involving t-Boc protected PEG linkers.
Caption: General workflow for the protection and deprotection of amines using the t-Boc group.
Caption: Solid-phase synthesis of a PROTAC utilizing a t-Boc protected PEG linker.[18]
Conclusion
The t-Boc protecting group, when integrated into PEG linkers, provides an indispensable strategy for the controlled and sequential assembly of complex bioconjugates. Its stability under a range of reaction conditions, coupled with its facile removal under mild acidic conditions, allows for the precise orchestration of synthetic routes in drug development.[5][19] The hydrophilic nature of the PEG component further enhances the desirable properties of the final therapeutic agent. A thorough understanding of the principles, quantitative aspects, and experimental protocols associated with t-Boc protected PEG linkers is crucial for researchers aiming to innovate in the fields of targeted therapies and protein degradation. This guide serves as a foundational resource to aid in the rational design and successful synthesis of next-generation therapeutics.
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Boc | BroadPharm [broadpharm.com]
- 3. nbinno.com [nbinno.com]
- 4. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. rsc.org [rsc.org]
- 15. beilstein-journals.org [beilstein-journals.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Boc-Protected Amino Groups [organic-chemistry.org]
The Pivotal Role of PEG4 Spacers in Bifunctional Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the therapeutic payload is a critical determinant of success. Among the diverse array of available linkers, the discrete polyethylene (B3416737) glycol (PEG) spacer, specifically the tetra-ethylene glycol (PEG4) unit, has emerged as a cornerstone technology. Its precisely defined length, inherent hydrophilicity, and conformational flexibility offer a unique combination of properties that address fundamental challenges in the creation of effective and safe bioconjugates. This technical guide provides a comprehensive overview of the advantages of PEG4 spacers, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Core Advantages of the PEG4 Spacer
The incorporation of a PEG4 spacer into a bifunctional linker imparts several crucial advantages that enhance the overall performance of the resulting therapeutic agent. These benefits stem from the fundamental physicochemical properties of the repeating ethylene (B1197577) glycol units.
1. Enhanced Hydrophilicity and Solubility: A primary challenge in the development of bioconjugates is the often poor aqueous solubility of potent cytotoxic payloads or complex small molecule inhibitors.[1] This hydrophobicity can lead to aggregation of the final conjugate, diminishing its efficacy and potentially eliciting an immune response. The hydrophilic nature of the PEG4 spacer significantly increases the overall water solubility of the bifunctional molecule, preventing aggregation and improving its formulation and handling characteristics.[2]
2. Improved Pharmacokinetics and Biodistribution: By increasing the hydrophilicity and hydrodynamic radius of the bioconjugate, the PEG4 spacer can significantly extend its circulation half-life.[3][4] This is achieved by reducing renal clearance and shielding the molecule from proteolytic degradation.[4] The enhanced stability and solubility also contribute to more favorable biodistribution, leading to increased accumulation at the target site and a better overall therapeutic index.[5]
3. Reduction of Steric Hindrance: The flexible and defined length of the PEG4 spacer provides optimal spatial separation between the two functional ends of the bifunctional molecule.[6] In ADCs, this prevents the cytotoxic payload from interfering with the antigen-binding site of the antibody. In PROTACs, it facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient protein degradation.[7][8]
4. Decreased Immunogenicity: The PEG component can create a protective hydration shell around the bioconjugate, masking potential immunogenic epitopes on the payload or the linker itself.[9] This "stealth" effect reduces the likelihood of an undesirable immune response against the therapeutic agent.[9]
Data Presentation: Quantitative Impact of PEG Linkers
The choice of linker length is a critical optimization parameter in the design of bifunctional molecules. The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics.
| Parameter | No PEG Linker | Short PEG Linker (e.g., PEG2, PEG4) | Medium PEG Linker (e.g., PEG8, PEG12) | Long PEG Linker (e.g., PEG24 and longer) | Reference(s) |
| ADC Clearance (mL/day/kg) in Rats | ~15 | ~10 (PEG2), ~7 (PEG4) | ~5 (PEG8), ~5 (PEG12) | ~5 (PEG24) | [10] |
| Affibody-Drug Conjugate Half-Life | 19.6 minutes | - | - | 2.5-fold increase (4 kDa), 11.2-fold increase (10 kDa) | [11] |
| In Vitro Cytotoxicity (IC50) | Potent | Generally Potent | Often shows a balance of potency and improved PK | May exhibit reduced potency | [3][10] |
| ADC Aggregation | High propensity, especially with hydrophobic payloads | Reduced | Significantly Reduced | Significantly Reduced | [12][13] |
Table 1: Comparative Pharmacokinetic and In Vitro Activity Data for ADCs with Varying PEG Linker Lengths.
| Target Protein | PROTAC Linker | DC50 (nM) | Dmax (%) | Key Finding | Reference(s) |
| Estrogen Receptor α (ERα) | Alkyl (16 atoms) | ~1 | >95 | Optimal degradation with a 16-atom linker. | [6] |
| SMARCA2 | Alkyl | >1000 | <20 | Poor degradation and permeability. | [14] |
| SMARCA2 | PEG2 | 500 | 55 | Improved degradation compared to alkyl. | [14] |
| SMARCA2 | PEG4 | 250 | 70 | Further improvement in degradation and permeability. | [14] |
| BTK | Short Linker (e.g., 3 atoms) | Potent | - | Potent degradation is achievable with very short linkers. | [15] |
| BTK | Long Linker (≥ 4 PEG units) | Potent (1-40 nM) | - | Longer linkers can still be highly potent. | [15] |
Table 2: Comparative Efficacy of PROTACs with Different Linker Compositions and Lengths.
| Property | Alkyl Linker | PEG2 Linker | PEG4 Linker | Reference(s) |
| Calculated LogP | 4.2 | 3.5 | 2.8 | [14] |
| Topological Polar Surface Area (Ų) | 165.2 | 174.5 | 193.0 | [14] |
| Number of Rotatable Bonds | 18 | 22 | 30 | [14] |
Table 3: Impact of PEG Linker Length on the Physicochemical Properties of BRD4-Targeting PROTACs.
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of bifunctional molecules incorporating PEG4 spacers.
Protocol 1: General Synthesis of a PEGylated Antibody-Drug Conjugate (ADC)
Objective: To conjugate a cytotoxic payload to a monoclonal antibody via a PEG4 linker.
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
PEG4-maleimide linker-payload construct
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column
-
Hydrophobic interaction chromatography (HIC) column
Procedure:
-
Antibody Reduction: Partially reduce the mAb using TCEP to expose free sulfhydryl groups on the cysteine residues.[16]
-
Drug-Linker Preparation: Synthesize the PEG4-maleimide linker-payload construct separately.
-
Conjugation: Add the activated drug-linker to the reduced antibody solution and incubate to facilitate the covalent reaction between the maleimide (B117702) group and the free sulfhydryls.[16]
-
Purification: Purify the resulting ADC using an SEC column to remove unreacted drug-linker and other small molecules.
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using HIC or mass spectrometry.
-
Assess the level of aggregation using SEC.
-
Evaluate in vitro cytotoxicity using a relevant cancer cell line.
-
Conduct in vivo pharmacokinetic and efficacy studies in an appropriate animal model.[3]
-
Protocol 2: General Synthesis of a PEGylated PROTAC
Objective: To synthesize a PROTAC molecule connecting a target protein ligand and an E3 ligase ligand with a PEG4 linker.
Materials:
-
Target protein ligand with a reactive handle (e.g., alkyne)
-
E3 ligase ligand with a complementary reactive handle (e.g., azide)
-
Bifunctional PEG4 linker (e.g., Azido-PEG4-NHS ester)
-
Copper(II) sulfate, sodium ascorbate (B8700270) (for CuAAC click chemistry)
-
Appropriate organic solvents (e.g., DMF, DMSO)
-
Reverse-phase HPLC for purification
Procedure:
-
Functionalization of Ligands: Synthesize or procure the target protein and E3 ligase ligands with appropriate functional groups for conjugation.
-
Linker Attachment to First Ligand: React one of the ligands with the bifunctional PEG4 linker. For example, react a ligand containing a primary amine with an Azido-PEG4-NHS ester. Purify the product.
-
Final PROTAC Assembly: Couple the PEGylated first ligand to the second ligand using a suitable conjugation chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[2]
-
Purification: Purify the final PROTAC molecule using reverse-phase HPLC.
-
Characterization:
-
Confirm the structure and purity of the PROTAC using mass spectrometry and NMR.
-
Evaluate the in vitro degradation of the target protein using Western blotting to determine the DC50 and Dmax values.[2]
-
Assess the binding affinity to the target protein and the E3 ligase.
-
Measure cell permeability and in vivo pharmacokinetic and efficacy studies.
-
Mandatory Visualization
The following diagrams, created using the Graphviz DOT language, illustrate key concepts related to bifunctional linkers and their mechanisms of action.
Caption: Mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).
Caption: General experimental workflow for the synthesis and evaluation of an Antibody-Drug Conjugate (ADC).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Safe Handling of t-Boc-Aminooxy-PEG4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the safety and handling precautions for t-Boc-Aminooxy-PEG4-amine, a heterobifunctional PROTAC linker used in bioconjugation and drug development. Due to the absence of comprehensive toxicological data in publicly available resources, this document emphasizes best practices for handling laboratory chemicals of unknown toxicity.
Hazard Identification and Classification
Summary of Potential Hazards:
-
May cause skin and eye irritation upon contact.
-
May be harmful if ingested or inhaled.
-
Decomposition under fire conditions may produce hazardous fumes, such as nitrogen oxides and carbon monoxide[3].
Exposure Controls and Personal Protection
To minimize potential exposure, the following engineering controls and personal protective equipment (PPE) are essential.
Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols[1][4].
Personal Protective Equipment (PPE): A summary of recommended PPE is provided in the table below.
| Protection Type | Recommendation | Rationale |
| Eye/Face Protection | Safety goggles or glasses with side shields. | Protects eyes from splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). Lab coat. | Prevents direct skin contact. |
| Respiratory Protection | Not typically required when handled in a fume hood. | A fume hood provides adequate respiratory protection. |
Always wash hands thoroughly after handling the compound, even if gloves were worn[4]. Contaminated clothing should be removed and washed before reuse.
Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Handling:
-
Avoid direct contact with skin and eyes[3].
-
Avoid inhalation of any vapors or mists[3].
-
Keep away from heat, sparks, and open flames[4].
-
Use anhydrous solvents like DMF or DMSO to prevent premature hydrolysis[5].
Storage: Recommended storage conditions are summarized in the table below.
| Parameter | Condition | Source |
| Temperature | -20°C for short-term storage. | [1][5][6][7][8] |
| -80°C for long-term storage (up to 6 months). | [9] | |
| Atmosphere | Store in a tightly sealed container. | [4][5] |
| Protect from moisture. | [5][9] | |
| Protect from light. | [5] |
First Aid and Emergency Procedures
In the event of exposure or a spill, follow these procedures.
First Aid Measures:
| Exposure Route | First Aid Protocol | Source |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention. | [1][2][3][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. | [2][3][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention. | [1][2][3] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. | [1][2][3] |
Spill and Leak Procedures:
-
Wear appropriate personal protective equipment.
-
Absorb the spill with an inert material such as sand or diatomite[1][2][4].
-
Collect the absorbed material into a tightly sealed container for disposal[1][4].
-
Decontaminate the spill area.
-
Prevent the material from entering drains or waterways[1][2][4].
Fire-Fighting Measures:
-
Use a dry chemical, carbon dioxide, water spray, or foam extinguisher[1][2][3][4].
-
Wear self-contained breathing apparatus and full protective clothing[1][2][4].
Disposal Considerations
Dispose of this compound and any contaminated materials as special waste. This should be done through a licensed disposal company and in accordance with all local, state, and federal regulations[2][4].
Experimental Workflows and Safety Protocols
The following diagrams illustrate key workflows for the safe handling of this compound.
Caption: General workflow for handling this compound.
Caption: First aid response protocol for exposure.
References
- 1. broadpharm.com [broadpharm.com]
- 2. t-Boc-Aminooxy-PEG4-azide|MSDS [dcchemicals.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. broadpharm.com [broadpharm.com]
- 5. This compound | CAS 1235514-18-7 | AxisPharm [axispharm.com]
- 6. This compound, 2496687-02-4 | BroadPharm [broadpharm.com]
- 7. t-Boc-N-amido-PEG4-amine, 811442-84-9 | BroadPharm [broadpharm.com]
- 8. This compound-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 9. medchemexpress.com [medchemexpress.com]
A Technical Guide to High-Purity t-Boc-Aminooxy-PEG4-amine for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity tert-butyloxycarbonyl (t-Boc)-Aminooxy-PEG4-amine, a versatile heterobifunctional linker critical in the fields of bioconjugation, antibody-drug conjugate (ADC) development, and proteolysis-targeting chimera (PROTAC) synthesis. This document outlines the key chemical properties, commercial supplier specifications, and detailed experimental protocols for its application.
Introduction to t-Boc-Aminooxy-PEG4-amine
This compound is a chemical linker featuring three key components: a t-Boc protected aminooxy group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal primary amine.[1] This strategic design allows for a two-step, orthogonal conjugation strategy. The primary amine can readily react with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form a stable amide bond.[1] The t-Boc protecting group on the aminooxy moiety can be removed under mild acidic conditions, revealing a reactive aminooxy group that can then specifically react with aldehydes or ketones to form a stable oxime linkage.[2]
The inclusion of the PEG4 spacer enhances the solubility and reduces aggregation of the resulting conjugates, which is particularly beneficial when working with biomolecules in aqueous environments.[1] These properties make this compound an ideal tool for researchers developing complex bioconjugates, including ADCs and PROTACs, where precise control over linker chemistry and stoichiometry is paramount.[3][4]
Commercial Suppliers and Specifications
A number of commercial suppliers provide high-purity this compound. The quality and characterization of the linker are critical for reproducible results in research and development. Below is a summary of typical product specifications from leading suppliers.
| Supplier | Catalog Number (Example) | Purity | Molecular Weight ( g/mol ) | CAS Number | Storage Conditions | Solubility |
| BroadPharm | BP-25146 | ≥98% | 352.43 | 2496687-02-4 | -20°C | Water, DMSO, DCM, DMF |
| AxisPharm | AP10983 | ≥95% | 352.43 | 1235514-18-7 | -20°C | DMF, DMSO |
| MedchemExpress | HY-143821 | >98% | 352.43 | 2496687-02-4 | -20°C (1 month), -80°C (6 months) | DMSO |
| Creative Biolabs | ADC-L-354 (Tosyl derivative) | >95% | 463.55 | 1807539-01-0 | -20°C | Not specified |
Experimental Protocols
The following protocols provide detailed methodologies for the key experimental steps involving this compound. These protocols are intended as a starting point and may require optimization for specific applications.
Amide Coupling of this compound to a Carboxylated Payload
This protocol describes the conjugation of the primary amine of the linker to a payload (e.g., a small molecule drug) containing a carboxylic acid group.
Materials:
-
This compound
-
Carboxylated payload
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylated payload (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 5 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the this compound solution to the activated payload solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a small amount of water.
-
Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the t-Boc-Aminooxy-PEG4-payload conjugate.
Boc Deprotection of the Aminooxy Group
This protocol details the removal of the t-Boc protecting group to yield the reactive aminooxy functionality.
Materials:
-
t-Boc-Aminooxy-PEG4-payload conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene (B28343) (for azeotropic removal of TFA)
Procedure:
-
Dissolve the t-Boc-Aminooxy-PEG4-payload conjugate in DCM (e.g., 10 mg/mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for an additional 1-2 hours. Monitor the deprotection by LC-MS.
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
To ensure complete removal of TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step two more times.
-
The resulting aminooxy-PEG4-payload conjugate (as a TFA salt) can often be used directly in the next step without further purification.
Oxime Ligation to an Aldehyde-Modified Biomolecule
This protocol describes the conjugation of the deprotected aminooxy-PEG4-payload to a biomolecule (e.g., an antibody) that has been modified to contain an aldehyde group.
Materials:
-
Aminooxy-PEG4-payload conjugate
-
Aldehyde-modified biomolecule (e.g., antibody)
-
Aniline (B41778) (as a catalyst, optional)
-
Phosphate-buffered saline (PBS), pH 6.5-7.0
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Dissolve the aminooxy-PEG4-payload conjugate in an appropriate solvent (e.g., DMSO or PBS).
-
Adjust the pH of the aldehyde-modified biomolecule solution in PBS to 6.5-7.0.
-
Add the aminooxy-PEG4-payload conjugate to the biomolecule solution. A typical molar excess of the payload-linker is 5-20 fold over the biomolecule.
-
If a catalyst is used, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-12 hours with gentle shaking.
-
Monitor the conjugation efficiency using techniques such as SDS-PAGE, hydrophobic interaction chromatography (HIC), or mass spectrometry.
-
Once the desired degree of conjugation is achieved, purify the resulting conjugate from excess payload-linker and other reagents using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS).
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key experimental workflows and a conceptual signaling pathway relevant to the application of this compound.
Conclusion
High-purity this compound is an enabling tool for the development of sophisticated bioconjugates and targeted therapeutics. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, provides researchers with a robust and versatile linker for constructing ADCs, PROTACs, and other complex molecular assemblies. The detailed protocols and workflows presented in this guide offer a solid foundation for the successful application of this linker in a variety of research and drug development settings. As with any chemical synthesis, appropriate safety precautions should be taken, and optimization of the described protocols may be necessary for specific molecular contexts.
References
Synthetic Pathway to t-Boc-Aminooxy-PEG4-amine: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines a feasible multi-step synthesis route for t-Boc-Aminooxy-PEG4-amine, a valuable heterobifunctional linker in drug discovery and bioconjugation. The synthesis commences with the commercially available tetraethylene glycol and proceeds through key intermediates, including a mono-tosylated PEG4 and a t-Boc-protected aminooxy alcohol, culminating in the desired product. Detailed experimental protocols for each critical step are provided below, compiled from analogous chemical transformations and established synthetic methodologies.
I. Overview of the Synthetic Strategy
The synthesis of this compound is a linear sequence involving four principal transformations:
-
Mono-tosylation of Tetraethylene Glycol: Selective protection of one of the terminal hydroxyl groups of tetraethylene glycol as a tosylate to create a good leaving group for subsequent nucleophilic substitution.
-
Introduction of the t-Boc-Aminooxy Moiety: Nucleophilic substitution of the tosylate with N-Boc-hydroxylamine to form the key intermediate, t-Boc-Aminooxy-PEG4-alcohol.
-
Activation of the Remaining Hydroxyl Group: Conversion of the terminal alcohol of the PEG chain into a better leaving group, typically a tosylate, to facilitate the introduction of the amine functionality.
-
Introduction of the Primary Amine: Nucleophilic substitution of the second tosyl group with an azide (B81097), followed by reduction to the primary amine.
This strategic approach allows for the sequential and controlled introduction of the two different functional groups at either end of the PEG4 spacer.
II. Experimental Protocols
Step 1: Synthesis of mono-O-tosyl-tetraethylene glycol (2)
This procedure details the selective mono-tosylation of tetraethylene glycol.
Experimental Protocol:
A solution of tetraethylene glycol (1) (1 equivalent) in a mixture of dichloromethane (B109758) (DCM) and pyridine (B92270) (5:1 v/v) is cooled to 0 °C in an ice bath. To this stirred solution, p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) is added portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. The reaction mixture is stirred at 0 °C for 4 hours and then allowed to warm to room temperature overnight. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic phase is then dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification is achieved by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to afford mono-O-tosyl-tetraethylene glycol (2) as a colorless oil.
Step 2: Synthesis of t-Boc-Aminooxy-PEG4-alcohol (3)
This step involves the nucleophilic substitution of the tosylate with N-Boc-hydroxylamine.
Experimental Protocol:
To a solution of N-Boc-hydroxylamine (1.2 equivalents) in anhydrous dimethylformamide (DMF), sodium hydride (NaH) (60% dispersion in mineral oil, 1.3 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The mixture is stirred at this temperature for 30 minutes, or until hydrogen evolution ceases. A solution of mono-O-tosyl-tetraethylene glycol (2) (1 equivalent) in anhydrous DMF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction progress is monitored by TLC. After completion, the reaction is carefully quenched with water and the mixture is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield t-Boc-Aminooxy-PEG4-alcohol (3) as a viscous oil.
Step 3: Synthesis of t-Boc-Aminooxy-PEG4-tosylate (4)
The terminal hydroxyl group of intermediate 3 is activated by tosylation.
Experimental Protocol:
t-Boc-Aminooxy-PEG4-alcohol (3) (1 equivalent) is dissolved in a mixture of DCM and pyridine (5:1 v/v) and cooled to 0 °C. p-Toluenesulfonyl chloride (1.2 equivalents) is added portion-wise, and the reaction is stirred at 0 °C for 4-6 hours. The reaction is monitored by TLC. Upon completion, the workup procedure is similar to that described in Step 1. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to give t-Boc-Aminooxy-PEG4-tosylate (4).[1][2][3]
Step 4: Synthesis of t-Boc-Aminooxy-PEG4-azide (5) and subsequent reduction to this compound (6)
The final steps involve the introduction of an azide followed by its reduction to the primary amine.
Experimental Protocol:
-
Azide Formation: t-Boc-Aminooxy-PEG4-tosylate (4) (1 equivalent) is dissolved in anhydrous DMF, and sodium azide (NaN₃) (3 equivalents) is added. The mixture is heated to 60-70 °C and stirred for 12-18 hours under an inert atmosphere. The reaction is monitored by TLC. After cooling to room temperature, water is added, and the product is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to give the crude t-Boc-Aminooxy-PEG4-azide (5), which is often used in the next step without further purification.
-
Reduction to Amine: The crude azide (5) is dissolved in a suitable solvent such as methanol (B129727) or THF. Palladium on carbon (10% Pd/C, catalytic amount) is added, and the mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 8-12 hours. The reaction is monitored by TLC until the starting material is consumed. The catalyst is then removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the final product, this compound (6).[4] Purification, if necessary, can be performed by column chromatography.
III. Data Presentation
Table 1: Summary of Key Intermediates and Final Product
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Physical Form |
| mono-O-tosyl-tetraethylene glycol | (Structure not shown) | C₁₅H₂₄O₇S | 348.41 | Colorless oil |
| t-Boc-Aminooxy-PEG4-alcohol | (Structure not shown) | C₁₃H₂₇NO₇ | 309.36 | Viscous oil |
| t-Boc-Aminooxy-PEG4-tosylate | (Structure not shown) | C₂₀H₃₃NO₉S | 463.54 | Oil |
| This compound | (Structure not shown) | C₁₃H₂₈N₂O₆ | 308.37 | Oil or waxy solid |
IV. Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Methodological & Application
Application Notes and Protocols for Antibody-Drug Conjugation using t-Boc-Aminooxy-PEG4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small-molecule drug. This synergistic approach allows for the selective delivery of the payload to cancer cells expressing a specific antigen, thereby minimizing systemic toxicity and enhancing the therapeutic window. The choice of the linker connecting the antibody and the drug is critical for the stability, efficacy, and pharmacokinetic properties of the ADC.
This document provides detailed application notes and protocols for the use of t-Boc-Aminooxy-PEG4-amine as a heterobifunctional linker in the synthesis of ADCs. This linker facilitates a staged and controlled conjugation strategy. The primary amine end of the linker allows for the covalent attachment of a cytotoxic payload through a stable amide bond. The other end features a tert-butyloxycarbonyl (Boc)-protected aminooxy group. Following deprotection, this group can react with an aldehyde, introduced onto the antibody's glycan region, to form a stable oxime linkage. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.
The described methodology, involving site-specific generation of aldehydes on the antibody and subsequent oxime ligation, allows for the production of more homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is a critical quality attribute for these complex biotherapeutics.
Experimental Protocols
This section provides a comprehensive, step-by-step guide for the synthesis of an ADC using the this compound linker. The overall workflow consists of four main stages:
-
Conjugation of the Cytotoxic Drug to the this compound Linker: Formation of a stable drug-linker conjugate.
-
Site-Specific Generation of Aldehyde Groups on the Antibody: Oxidation of the antibody's carbohydrate moieties.
-
Boc Deprotection of the Drug-Linker Conjugate: Unmasking the aminooxy group for the subsequent ligation reaction.
-
Oxime Ligation and ADC Purification: Conjugation of the drug-linker to the antibody and purification of the final ADC.
Protocol 1: Conjugation of Cytotoxic Drug to this compound
This protocol describes the formation of an amide bond between the primary amine of the this compound linker and a carboxylic acid group on the cytotoxic payload. The carboxylic acid on the payload is first activated as an N-hydroxysuccinimide (NHS) ester to facilitate the reaction.
Materials:
-
Cytotoxic drug with a carboxylic acid functionality
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of the Cytotoxic Drug:
-
Dissolve the cytotoxic drug containing a carboxylic acid in anhydrous DMF or DMSO.
-
Add 1.5 equivalents of EDC and 1.2 equivalents of NHS.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated drug.
-
-
Conjugation to the Linker:
-
In a separate vial, dissolve this compound (1.0 equivalent) in anhydrous DMF or DMSO.
-
Add 2-3 equivalents of a non-nucleophilic base such as TEA or DIPEA.
-
Add the solution of the NHS-activated drug to the linker solution.
-
Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification of the Drug-Linker Conjugate:
-
Upon completion of the reaction, the drug-linker conjugate can be purified by reverse-phase HPLC to remove unreacted starting materials and byproducts.
-
Protocol 2: Site-Specific Generation of Aldehyde Groups on the Antibody
This protocol details the selective oxidation of the carbohydrate moieties in the Fc region of the antibody to generate aldehyde groups, which will serve as the conjugation sites for the aminooxy-functionalized drug-linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), free of amine-containing substances like Tris.
-
Sodium periodate (B1199274) (NaIO₄)
-
Ethylene (B1197577) glycol
-
Desalting column (e.g., Sephadex G-25)
-
Conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5-5.5)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into a suitable reaction buffer (e.g., PBS, pH 7.4) using a desalting column to remove any interfering substances.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Oxidation Reaction:
-
Prepare a fresh stock solution of sodium periodate (e.g., 100 mM) in deionized water. Protect the solution from light.
-
Add the sodium periodate stock solution to the antibody solution to achieve a final concentration in the range of 1-15 mM. The optimal concentration may need to be determined empirically for each specific antibody.[1]
-
Incubate the reaction mixture for 30-60 minutes at 4°C in the dark.
-
-
Quenching the Reaction:
-
Purification of the Oxidized Antibody:
-
Immediately purify the oxidized antibody from the excess periodate and quenching agent using a desalting column equilibrated with the conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5).
-
Determine the concentration of the purified oxidized antibody using a spectrophotometer at 280 nm.
-
Protocol 3: Boc Deprotection of the Drug-Linker Conjugate
This protocol describes the removal of the Boc protecting group from the aminooxy moiety of the drug-linker conjugate using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected drug-linker conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected drug-linker conjugate in DCM to a concentration of 0.1-0.2 M.[2]
-
Cool the solution to 0°C in an ice bath.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[2][4] The reaction progress can be monitored by LC-MS.
-
-
Work-up and Isolation:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[2]
-
Co-evaporate with toluene (3 times) to remove residual TFA.[2]
-
The resulting TFA salt of the deprotected drug-linker can be used directly or neutralized by dissolving the residue in an organic solvent, washing with a saturated aqueous solution of sodium bicarbonate, drying the organic layer over anhydrous sodium sulfate, filtering, and concentrating to yield the free aminooxy-drug-linker.[2]
-
Protocol 4: Oxime Ligation and ADC Purification
This protocol details the final conjugation of the deprotected aminooxy-drug-linker to the aldehyde-containing antibody to form a stable oxime bond, followed by the purification of the resulting ADC.
Materials:
-
Oxidized antibody
-
Deprotected aminooxy-drug-linker
-
Aniline (B41778) (optional catalyst)
-
Conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5)
-
Size Exclusion Chromatography (SEC) system
-
Formulation buffer for the final ADC product
Procedure:
-
Conjugation Reaction:
-
Dissolve the deprotected aminooxy-drug-linker in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 10-20 mM).[5]
-
Add the drug-linker stock solution to the oxidized antibody solution. A 5 to 20-fold molar excess of the drug-linker over the antibody is a typical starting point.[6]
-
If desired, aniline can be added to a final concentration of 10-20 mM to catalyze the reaction, especially if a more neutral pH is used.[5][7]
-
Incubate the reaction mixture at room temperature for 2-24 hours with gentle shaking, protected from light.[6]
-
-
Purification of the ADC:
-
After the reaction is complete, purify the resulting ADC from the excess drug-linker and other reagents using Size Exclusion Chromatography (SEC).[1][]
-
The SEC column should be equilibrated with a suitable formulation buffer.
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Buffer Exchange:
-
After purification, the ADC should be buffer exchanged into a final formulation buffer suitable for storage and downstream applications.[6]
-
Data Presentation
The following tables summarize key quantitative parameters for the ADC conjugation protocol.
Table 1: Recommended Reaction Conditions for ADC Synthesis
| Step | Parameter | Recommended Value | Reference |
| Antibody Oxidation | Antibody Concentration | 5-10 mg/mL | N/A |
| Sodium Periodate Concentration | 1-15 mM | [1] | |
| Reaction Temperature | 4°C | N/A | |
| Reaction Time | 30-60 minutes | N/A | |
| Quenching Agent (Ethylene Glycol) | 10-20 mM | [1] | |
| Boc Deprotection | Substrate Concentration | 0.1-0.2 M | [2] |
| TFA Concentration in DCM | 20-50% (v/v) | [2][3] | |
| Reaction Temperature | 0°C to Room Temperature | [2][4] | |
| Reaction Time | 1.5-3 hours | [2][4] | |
| Oxime Ligation | Drug-Linker Molar Excess | 5 to 20-fold | [6] |
| Aniline Catalyst Concentration | 10-20 mM | [5][7] | |
| Reaction Temperature | Room Temperature | [6] | |
| Reaction Time | 2-24 hours | [6] |
Table 2: ADC Characterization Parameters
| Analysis | Method | Purpose | Reference |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | To determine the average number of drugs conjugated per antibody and the distribution of different drug-loaded species. | [9][10][11] |
| Purity and Aggregation | Size Exclusion Chromatography (SEC) | To determine the percentage of monomeric ADC and quantify high molecular weight species (aggregates). | [][12] |
| Confirmation of Conjugation | Mass Spectrometry (LC-MS) | To confirm the molecular weight of the ADC and its subunits, providing precise DAR information. | [5] |
Visualizations
Overall Workflow
Caption: Overall workflow for ADC synthesis.
Chemical Reaction Schemes
References
- 1. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 9. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
Application Notes and Protocols for t-Boc-Aminooxy-PEG4-amine in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of t-Boc-Aminooxy-PEG4-amine as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These guidelines are intended to assist researchers in the design, synthesis, and evaluation of novel protein degraders.
Introduction to PROTACs and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest.[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands.[2] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the physicochemical properties of the molecule such as solubility and cell permeability.[3] Polyethylene glycol (PEG) linkers are commonly employed in PROTAC design to enhance aqueous solubility and provide flexibility.[4]
This compound: A Versatile Linker for PROTAC Synthesis
This compound is a heterobifunctional PEG-based linker that offers a strategic advantage in the modular assembly of PROTACs.[5][6] It features a tert-butyloxycarbonyl (Boc)-protected aminooxy group at one terminus and a primary amine at the other, separated by a flexible PEG4 spacer. This distinct functionality allows for a sequential and controlled conjugation of the target protein and E3 ligase ligands.
The primary amine enables straightforward amide bond formation with a carboxylic acid-functionalized ligand (either for the target protein or the E3 ligase).[6] The Boc-protected aminooxy group, after deprotection, can react with an aldehyde or ketone functionality on the second ligand via oxime ligation, a robust and chemoselective reaction.[7][8] This orthogonal reactivity simplifies the synthetic process and allows for the creation of diverse PROTAC libraries.
Experimental Protocols
The following protocols outline a representative solution-phase synthesis of a PROTAC using this compound. This workflow assumes the E3 ligase ligand contains a carboxylic acid and the target protein ligand possesses an aldehyde group.
Protocol 1: Coupling of E3 Ligase Ligand to this compound
This protocol describes the amide bond formation between a carboxylic acid-functionalized E3 ligase ligand and the primary amine of the linker.
Materials and Reagents:
-
E3 Ligase Ligand-COOH (e.g., Pomalidomide-COOH) (1.0 eq)
-
This compound (1.1 eq)[9]
-
HATU (1,1'-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Nitrogen atmosphere
Procedure:
-
Under a nitrogen atmosphere, dissolve the E3 Ligase Ligand-COOH in anhydrous DMF.
-
To the solution, add HATU and DIPEA. Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress using LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product (Intermediate 1: E3 Ligase Ligand-PEG4-Aminooxy-Boc) by flash column chromatography.
Protocol 2: Boc Deprotection of the Aminooxy Group
This protocol details the removal of the Boc protecting group to expose the reactive aminooxy functionality.
Materials and Reagents:
-
Intermediate 1 (E3 Ligase Ligand-PEG4-Aminooxy-Boc)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
Procedure:
-
Dissolve Intermediate 1 in DCM.
-
At 0 °C, add TFA to the solution (typically a 20-50% v/v mixture).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.[10]
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt (Intermediate 2: E3 Ligase Ligand-PEG4-Aminooxy) is often used in the next step without further purification.
Protocol 3: Oxime Ligation with Target Protein Ligand
This protocol describes the formation of the final PROTAC through an oxime bond between the deprotected aminooxy group and an aldehyde-functionalized target protein ligand.
Materials and Reagents:
-
Intermediate 2 (E3 Ligase Ligand-PEG4-Aminooxy)
-
Target Protein Ligand-CHO (aldehyde) (1.0 eq)
-
Anhydrous DMSO (Dimethyl sulfoxide) or a suitable buffer (e.g., pH 7.2 DPBS)[8]
Procedure:
-
Dissolve Intermediate 2 and the Target Protein Ligand-CHO in anhydrous DMSO. For "split PROTAC" applications where the final ligation is performed before adding to cells, a high concentration (e.g., 10 mM of each component) is recommended.[11]
-
Stir the reaction mixture at room temperature for 12 hours.[11]
-
Monitor the formation of the oxime-linked PROTAC by LC-MS. The reaction progress can be influenced by pH, with weakly acidic conditions (pH 4-6) often favoring oxime formation.[12]
-
Upon completion, the reaction mixture can be diluted for biological assays or purified.
-
For purification, the final PROTAC can be isolated by preparative HPLC (High-Performance Liquid Chromatography).
Data Presentation
The following tables summarize representative quantitative data for the synthesis and characterization of PROTACs. The values are illustrative and will vary depending on the specific ligands and reaction conditions used.
Table 1: Representative Reaction Parameters and Yields
| Synthetic Step | Reactants | Solvent | Temperature | Time | Typical Yield (%) |
| Amide Coupling | E3 Ligand-COOH, this compound | DMF | Room Temp. | 12-16 h | 70-90 |
| Boc Deprotection | E3 Ligand-PEG4-Aminooxy-Boc | DCM/TFA | 0 °C to Room Temp. | 1-3 h | >95 (often used crude) |
| Oxime Ligation | E3 Ligand-PEG4-Aminooxy, Target Ligand-CHO | DMSO | Room Temp. | 12 h | >90 (in solution) |
Table 2: Characterization of a Hypothetical PROTAC
| Parameter | Value | Method |
| Molecular Weight (Da) | Calculated for specific PROTAC | LC-MS |
| Purity (%) | >95 | HPLC |
| ¹H NMR | Conforms to expected structure | NMR Spectroscopy |
| DC₅₀ (nM) | Determined experimentally | Western Blot / In-cell protein degradation assay |
| Dₘₐₓ (%) | Determined experimentally | Western Blot / In-cell protein degradation assay |
Visualizations
PROTAC Synthesis Workflow
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS 1235514-18-7 | AxisPharm [axispharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Applications and Limitations of Oxime-Linked “Split PROTACs” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, 2496687-02-4 | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Step-by-Step Guide for Boc Deprotection of PEG Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the context of peptide synthesis and the functionalization of polyethylene (B3416737) glycol (PEG) linkers.[1][2] PEG linkers are crucial in drug development and bioconjugation, enhancing the solubility, stability, and pharmacokinetic properties of therapeutic molecules.[1][] The removal of the Boc group (deprotection) is a critical step to liberate the amine for subsequent conjugation reactions. This guide provides detailed protocols for the efficient deprotection of Boc-protected PEG linkers, troubleshooting advice, and data presentation to assist researchers in achieving successful outcomes.
The most common method for Boc deprotection involves acidolysis, typically using trifluoroacetic acid (TFA).[4][5] The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free amine.[6][7]
Data Presentation: Reaction Conditions
The selection of appropriate reagents and conditions is paramount for a successful Boc deprotection. Below is a summary of common conditions:
| Reagent | Concentration (v/v) | Solvent | Typical Time | Temperature | Reference |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp | [4] |
| 4M Hydrochloric Acid (HCl) | - | 1,4-Dioxane (B91453) | Variable | Room Temp | [4] |
Common Scavengers:
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (B1312306) (TIS) | 2.5 - 5% | Carbocation Scavenger |
| Water | 2.5 - 5% | Carbocation Scavenger |
| Thioanisole | 5% | Carbocation Scavenger, Protects Methionine |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation Scavenger, Protects Cysteine |
| Phenol | 5% | Carbocation Scavenger |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
This protocol is a standard and widely used method for the deprotection of Boc-protected PEG linkers.
Materials:
-
Boc-protected PEG linker
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round bottom flask equipped with a magnetic stir bar.[4]
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: Slowly add TFA to the cooled solution to achieve a final concentration of 20-50% (v/v).[4] If the substrate is sensitive to cationic side reactions, add a scavenger such as TIS (2.5-5% v/v).[4]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[4]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).[4]
-
TLC: The deprotected amine is more polar and will have a lower Rf value compared to the Boc-protected starting material.[4]
-
LC-MS: Provides accurate quantification of starting material, product, and any byproducts.[4]
-
¹H NMR: The disappearance of the singlet at approximately 1.4 ppm corresponding to the tert-butyl protons of the Boc group can be monitored.[4]
-
-
Work-up:
-
Concentration: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[4]
-
Azeotropic Removal of TFA: Add toluene to the residue and co-evaporate under reduced pressure. Repeat this step three times to ensure the removal of residual TFA.[4]
-
Neutralization (Optional): If the free amine is required (not the TFA salt), dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[4]
-
Extraction: Extract the aqueous layer with an organic solvent. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected PEG linker.[4]
-
Protocol 2: Boc Deprotection using HCl in Dioxane
This method provides an alternative to TFA and can be useful for substrates sensitive to TFA.
Materials:
-
Boc-protected PEG linker
-
4M HCl in 1,4-dioxane
-
Anhydrous 1,4-dioxane
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG linker in a minimal amount of anhydrous 1,4-dioxane.
-
Acid Addition: Add the 4M HCl in 1,4-dioxane solution.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl. The product is typically obtained as the hydrochloride salt.
Troubleshooting
| Issue | Possible Cause | Suggested Solution | Reference |
| Incomplete Deprotection | Insufficient acid strength or concentration. | Increase the concentration of TFA (e.g., from 20% to 50%). Consider using a stronger acid system like 4M HCl in 1,4-dioxane. | [4] |
| Inadequate reaction time or temperature. | Extend the reaction time and continue to monitor. Gentle heating may be required for some substrates. | [4] | |
| Steric hindrance, especially with high molecular weight PEGs. | Increase reaction time and/or acid concentration. | [4] | |
| Poor solubility of the PEG-linker conjugate. | Ensure the chosen solvent provides good solubility for the substrate. | [4] | |
| Side Product Formation | Cationic side reactions from the tert-butyl cation. | Add a scavenger like triisopropylsilane (TIS) to the reaction mixture. | [4] |
| Acid-labile functional groups on the PEG linker or conjugated molecule. | Use milder deprotection conditions (e.g., lower TFA concentration, shorter reaction time) or an alternative deprotection method. | [5] |
Visualizations
Boc Deprotection Workflow
Caption: Experimental workflow for the Boc deprotection of PEG linkers.
Boc Deprotection Signaling Pathway (Chemical Transformation)
Caption: Chemical transformation pathway for Boc deprotection.
References
- 1. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Coupling of t-Boc-Aminooxy-PEG4-amine with NHS Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-hydroxysuccinimide (NHS) ester chemistry is a widely utilized method for covalently linking molecules containing primary amines.[1] This process involves the reaction of an NHS ester-activated molecule with a primary amine to form a stable amide bond.[2][3] This application note provides a detailed protocol for the coupling of t-Boc-Aminooxy-PEG4-amine to molecules functionalized with NHS esters.
The this compound linker is a heterobifunctional reagent with three key components:
-
A primary amine (-NH2) that readily reacts with NHS esters.
-
A hydrophilic polyethylene (B3416737) glycol (PEG) spacer that enhances the solubility of the resulting conjugate in aqueous media.[4][5]
-
A tert-butyloxycarbonyl (t-Boc) protected aminooxy group (-ONH-Boc), which remains stable under the conditions of the NHS ester coupling.[6] This group can be deprotected under mild acidic conditions to reveal a reactive aminooxy group, enabling subsequent conjugation to molecules containing aldehyde or ketone moieties.[7][8]
This protocol is particularly relevant for the development of complex bioconjugates, such as antibody-drug conjugates (ADCs) or PROTACs, where multi-step, orthogonal ligation strategies are required.[4][9]
Reaction Principle
The fundamental reaction involves the nucleophilic attack of the primary amine of this compound on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1][2] The reaction is typically performed in a non-amine-containing buffer at a pH range of 7.2 to 9.[10]
Caption: Reaction scheme for NHS ester and amine coupling.
Key Reaction Parameters and Conditions
Successful conjugation depends on several critical parameters, which are summarized below. The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH.[10]
| Parameter | Recommended Condition | Notes |
| pH | 7.2 - 9.0 | The reaction rate increases with pH, but so does the rate of NHS ester hydrolysis. A pH of 8.0-8.5 is often a good compromise.[10][11] |
| Temperature | 4°C to 37°C | Reactions are often run for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.[3][12] |
| Buffer | Amine-free buffers (e.g., PBS, Borate, Bicarbonate) | Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete in the reaction.[12] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | NHS esters are often not soluble in aqueous buffers and should be dissolved in a water-miscible organic solvent immediately before use.[2][12] |
| Molar Ratio | 5- to 20-fold molar excess of this compound | An excess of the amine-containing linker can help drive the reaction to completion. The optimal ratio should be determined empirically.[2][12] |
| t-Boc Group Stability | Stable | The t-Boc protecting group is stable in the neutral to slightly basic conditions required for the coupling reaction.[6][13] It is cleaved under acidic conditions (e.g., with trifluoroacetic acid).[14][15] |
Experimental Protocol
This protocol details the steps for conjugating an NHS ester-functionalized molecule with this compound.
Materials and Reagents
-
NHS ester-functionalized molecule (e.g., protein, antibody, or small molecule)
-
This compound
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.2-7.4 or 0.1 M Sodium Bicarbonate, pH 8.3.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography, or HPLC)
Procedure
-
Preparation of Reagents:
-
Equilibrate the NHS ester-functionalized molecule and the this compound to room temperature before opening the vials to prevent moisture condensation.[12]
-
Dissolve the NHS ester-functionalized molecule in the chosen amine-free Reaction Buffer to the desired concentration (e.g., 1-10 mg/mL for proteins).[16]
-
Immediately before starting the reaction, prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, prepare a 10 mM stock solution. Do not store the stock solution, as the reagent can degrade.[12]
-
-
Conjugation Reaction:
-
Add the calculated amount (e.g., a 20-fold molar excess) of the this compound stock solution to the solution of the NHS ester-functionalized molecule.[12]
-
Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume to avoid denaturation of sensitive molecules like proteins.[12]
-
Incubate the reaction mixture. Common incubation times are 30-60 minutes at room temperature or 2 hours at 4°C.[12] The optimal time may need to be determined for each specific application.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and consume any unreacted NHS ester, a quenching buffer containing primary amines can be added.
-
Add Tris or Glycine buffer to a final concentration of approximately 50 mM and incubate for an additional 15-30 minutes.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound and reaction byproducts (N-hydroxysuccinimide).
-
For macromolecular conjugates (e.g., proteins), dialysis or size-exclusion chromatography (desalting columns) are effective methods.[12]
-
For small molecule conjugates, purification may require techniques like HPLC.
-
-
Storage:
-
Store the purified conjugate in an appropriate buffer and at a suitable temperature (e.g., -20°C or -80°C) to ensure stability.
-
Workflow Diagram
The following diagram illustrates the key steps in the conjugation protocol.
Caption: Experimental workflow for amine-NHS ester conjugation.
References
- 1. nbinno.com [nbinno.com]
- 2. glenresearch.com [glenresearch.com]
- 3. neb.com [neb.com]
- 4. medkoo.com [medkoo.com]
- 5. t-Boc-Aminooxy-PEG4-NHS ester - Creative Biolabs [creative-biolabs.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. t-Boc-Aminooxy-PEG4-NHS ester, 2401831-99-8 | BroadPharm [broadpharm.com]
- 8. t-Boc-Aminooxy-PEG-NHS ester | AxisPharm [axispharm.com]
- 9. t-Boc-Aminooxy-PEG4-NHS ester | TargetMol [targetmol.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Protective Groups [organic-chemistry.org]
- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. Coupling Protocol for Primary Amine of a Ligand [sigmaaldrich.com]
Application Notes and Protocols for t-Boc-Aminooxy-PEG4-amine in Peptide Mapping
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of t-Boc-Aminooxy-PEG4-amine, a heterobifunctional linker, for the derivatization and analysis of peptides, with a particular focus on glycopeptide mapping in mass spectrometry-based proteomics. Detailed protocols for labeling, cleanup, and analysis are provided to facilitate the implementation of this reagent in research and drug development workflows.
Introduction
This compound is a versatile tool in chemical biology and proteomics. Its unique structure, featuring a tert-butyloxycarbonyl (Boc)-protected aminooxy group and a terminal primary amine connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, allows for a two-stage, orthogonal labeling strategy.[1] The aminooxy group provides a selective handle for covalent modification of carbonyl groups (aldehydes and ketones), which can be introduced into peptides through targeted oxidation of carbohydrate moieties on glycopeptides.[1] The primary amine can be subsequently used for conjugation to other molecules, such as affinity tags or reporter groups, after deprotection of the Boc group.[1][2] The PEG4 spacer enhances the solubility of the reagent and the resulting labeled peptides in aqueous solutions.[2]
This reagent is particularly valuable in peptide mapping for the following applications:
-
Selective Enrichment of Glycopeptides: By targeting the carbohydrate portion of glycopeptides, this compound allows for their selective labeling and subsequent enrichment from a complex mixture of peptides, improving their detection and characterization by mass spectrometry.
-
Quantitative Glycoproteomics: The terminal amine can be coupled to isobaric mass tags (e.g., TMT or iTRAQ) after the initial labeling of glycopeptides, enabling multiplexed quantitative analysis of glycosylation changes across different samples.
-
Improved Mass Spectrometric Detection: The addition of the PEG linker can improve the ionization efficiency and fragmentation of glycopeptides, leading to more confident identification and site localization of glycosylation.
Principle of Application
The core application of this compound in glycopeptide mapping involves a two-step process. First, the cis-diol groups of the carbohydrate moieties on glycopeptides are oxidized with a mild oxidizing agent, such as sodium periodate (B1199274), to generate aldehyde groups. Subsequently, the Boc-protected aminooxy group of the reagent reacts with these aldehydes to form a stable oxime linkage.
Following the labeling of the glycan, the Boc protecting group on the other end of the linker can be removed under acidic conditions to expose the primary amine. This newly available amine can then be used for further derivatization, for instance, by coupling it to an NHS-ester functionalized affinity tag for enrichment or an isobaric tag for quantitative analysis.
Experimental Protocols
Protocol 1: Oxidation of Glycopeptides and Labeling with this compound
This protocol outlines the initial steps of oxidizing a purified peptide mixture containing glycopeptides and the subsequent labeling with the aminooxy reagent.
Materials:
-
Peptide sample (from tryptic digest of a glycoprotein)
-
Sodium periodate (NaIO₄) solution (10 mM in water, freshly prepared)
-
This compound
-
Aniline (B41778) solution (100 mM in water)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
Quenching solution (e.g., 1 M glycerol)
-
Desalting column (e.g., C18 spin column)
Procedure:
-
Peptide Preparation: Resuspend the dried peptide sample in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Oxidation: Add the freshly prepared sodium periodate solution to the peptide sample to a final concentration of 1 mM. Incubate the reaction on ice for 30 minutes in the dark.
-
Quenching: Quench the oxidation reaction by adding the quenching solution to a final concentration of 10 mM. Incubate on ice for 10 minutes.
-
Labeling Reaction:
-
Prepare a stock solution of this compound in a compatible organic solvent like DMSO or DMF at a concentration of 100 mM.
-
Add the this compound stock solution to the oxidized peptide mixture to a final concentration of 10 mM.
-
Add the aniline solution to a final concentration of 10 mM to catalyze the oxime ligation.
-
Incubate the reaction at room temperature for 2 hours.
-
-
Cleanup: Remove excess reagents and byproducts by desalting the labeled peptide sample using a C18 spin column according to the manufacturer's instructions. Elute the labeled peptides and dry them in a vacuum centrifuge.
Protocol 2: Boc Deprotection and Secondary Labeling
This protocol describes the removal of the Boc protecting group and the subsequent labeling of the exposed amine with an NHS-ester functionalized reagent.
Materials:
-
Dried, t-Boc-Aminooxy-PEG4-labeled peptides
-
Trifluoroacetic acid (TFA)
-
NHS-ester functionalized reagent (e.g., Biotin-NHS, TMT-NHS)
-
Labeling Buffer (e.g., 100 mM HEPES, pH 8.5)
-
Quenching solution (e.g., 5% hydroxylamine)
Procedure:
-
Boc Deprotection:
-
Resuspend the dried, labeled peptides in a solution of 95% TFA in water.
-
Incubate at room temperature for 30 minutes.
-
Dry the sample completely in a vacuum centrifuge to remove the TFA.
-
-
Secondary Labeling:
-
Resuspend the deprotected peptides in the Labeling Buffer.
-
Add the NHS-ester functionalized reagent (dissolved in a suitable organic solvent like acetonitrile (B52724) or DMSO) in a 5-10 fold molar excess over the peptide.
-
Incubate the reaction at room temperature for 1 hour.
-
-
Quenching: Quench the labeling reaction by adding the quenching solution and incubating for 15 minutes.
-
Final Cleanup: Desalt the final labeled peptide sample using a C18 spin column and dry it in a vacuum centrifuge. The sample is now ready for mass spectrometry analysis.
Data Presentation
The use of this compound results in a specific mass shift in the labeled peptides, which can be calculated and used for identification in mass spectrometry data.
| Reagent/Modification | Chemical Formula | Monoisotopic Mass (Da) |
| This compound | C₁₅H₃₂N₂O₇ | 352.22095 |
| Labeled, Boc-protected peptide (after oxime formation) | Peptide Mass + 335.2097 | |
| Labeled, deprotected peptide (after TFA treatment) | Peptide Mass + 235.1573 |
Note: The mass shift for the labeled, Boc-protected peptide is calculated as the mass of the reagent minus the mass of H₂O (lost during oxime formation). The mass shift for the deprotected peptide is calculated as the mass of the labeled, Boc-protected peptide minus the mass of the Boc group (C₅H₈O₂).
Visualizations
Experimental Workflow for Glycopeptide Labeling
Caption: Workflow for two-step labeling of glycopeptides.
Chemical Reaction of Glycan Labeling
Caption: Reaction scheme for glycopeptide labeling.
Conclusion
This compound is a powerful reagent for the targeted analysis of glycopeptides within a peptide mapping workflow. Its bifunctional nature allows for the selective labeling of glycans and subsequent orthogonal derivatization, enabling advanced applications such as quantitative glycoproteomics. The detailed protocols and data provided in these application notes serve as a valuable resource for researchers and scientists in the field of proteomics and biopharmaceutical drug development.
References
Application Notes and Protocols for Bioconjugation of Proteins with t-Boc-Aminooxy-PEG4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bioconjugation of proteins with precisely defined linker-payload moieties is a cornerstone of modern therapeutic and diagnostic development. The t-Boc-Aminooxy-PEG4-amine reagent is a versatile heterobifunctional linker that enables the site-specific conjugation of molecules to proteins, particularly antibodies, for the creation of advanced biotherapeutics such as Antibody-Drug Conjugates (ADCs).
This document provides detailed application notes and experimental protocols for the use of this compound in protein bioconjugation. The core of this methodology lies in the highly stable oxime ligation formed between an aminooxy group and an aldehyde, the latter of which can be selectively introduced into the protein structure. The tetraethylene glycol (PEG4) spacer enhances solubility and provides spatial separation between the protein and the conjugated molecule. The t-Boc protecting group on the terminal amine offers the flexibility for subsequent orthogonal chemistries.
Principle of the Method
The bioconjugation strategy involves a two-stage process:
-
Introduction of an Aldehyde Handle: A reactive aldehyde group is site-specifically introduced into the protein. For glycoproteins like monoclonal antibodies (mAbs), this is commonly achieved through the mild oxidation of carbohydrate moieties within the Fc region. This targeted oxidation preserves the integrity of the antigen-binding sites.
-
Oxime Ligation: The aminooxy group of the deprotected this compound reacts with the aldehyde on the protein to form a highly stable oxime bond. The reaction is efficient and proceeds under mild, aqueous conditions, making it ideal for sensitive biological molecules. The terminal amine of the linker can be used for the attachment of a payload either before or after conjugation to the protein, depending on the desired synthetic route.
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on an Antibody
This protocol describes the oxidation of monosaccharide residues in the glycan structures of an antibody to create aldehyde functionalities.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
Sodium periodate (B1199274) (NaIO₄) solution (e.g., 100 mM in water, freshly prepared and protected from light)
-
Reaction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation:
-
Start with a purified antibody solution at a concentration of 1-10 mg/mL in PBS, pH 7.4.
-
If the buffer contains primary amines (e.g., Tris), exchange the buffer to PBS using a desalting column.
-
-
Oxidation Reaction:
-
To the antibody solution, add the freshly prepared sodium periodate solution to a final concentration of 1-2 mM.
-
Incubate the reaction mixture for 30 minutes at 4°C in the dark.
-
Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 10 minutes at 4°C in the dark.
-
-
Purification of Oxidized Antibody:
-
Remove excess sodium periodate and byproducts by buffer exchange into the Reaction Buffer (100 mM Sodium Acetate, 150 mM NaCl, pH 5.5) using a desalting column.
-
Determine the concentration of the oxidized antibody using a spectrophotometer at 280 nm.
-
Protocol 2: Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (t-Boc) protecting group to yield the reactive aminooxy-PEG4-amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Nitrogen gas stream or rotary evaporator
Procedure:
-
Deprotection Reaction:
-
Dissolve the this compound in a solution of 50% TFA in DCM.
-
Incubate the reaction for 30-60 minutes at room temperature. Monitor the reaction by TLC or LC-MS to ensure complete deprotection.[1]
-
-
Removal of TFA and Precipitation:
-
Remove the TFA and DCM under a gentle stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Centrifuge to pellet the product and carefully decant the supernatant.
-
Wash the pellet with cold diethyl ether to remove residual TFA.
-
-
Final Product Preparation:
-
Air-dry the pellet to remove residual ether.
-
The resulting deprotected aminooxy-PEG4-amine can be dissolved in a suitable buffer (e.g., the Reaction Buffer) for immediate use in the conjugation reaction.
-
Protocol 3: Conjugation of Aminooxy-PEG4-amine to Oxidized Antibody
This protocol details the oxime ligation reaction between the deprotected linker and the aldehyde-functionalized antibody.
Materials:
-
Oxidized antibody from Protocol 1
-
Deprotected Aminooxy-PEG4-amine (with a payload already attached if desired) from Protocol 2
-
Reaction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5
-
Aniline (B41778) (optional, as a catalyst)
-
Purification system (e.g., size-exclusion chromatography (SEC) or protein A chromatography)
Procedure:
-
Conjugation Reaction:
-
To the solution of oxidized antibody in Reaction Buffer, add the deprotected Aminooxy-PEG4-amine linker to a final molar excess of 20-50 fold.
-
For catalysis (optional), a stock solution of aniline in an organic solvent can be added to a final concentration of 10-100 mM.
-
Incubate the reaction mixture for 2-16 hours at room temperature or 4°C with gentle shaking. The optimal reaction time should be determined empirically.
-
-
Purification of the Antibody-PEG4 Conjugate:
-
Remove excess linker and other reagents by purifying the reaction mixture.
-
Size-exclusion chromatography (SEC) is a common method for separating the larger antibody conjugate from smaller molecules.
-
Alternatively, if the antibody is an IgG, protein A affinity chromatography can be used.
-
-
Characterization:
-
Characterize the purified conjugate to determine the drug-to-antibody ratio (DAR) and confirm the integrity of the conjugate (see Data Presentation section).
-
Data Presentation
The successful bioconjugation and characterization of the resulting protein conjugate are critical. The following tables provide representative data and analytical parameters.
Table 1: Reaction Conditions and Resulting Drug-to-Antibody Ratio (DAR)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Antibody Concentration | 5 mg/mL | 5 mg/mL | 10 mg/mL |
| NaIO₄ Concentration | 1 mM | 2 mM | 2 mM |
| Oxidation Time | 30 min | 30 min | 45 min |
| Linker-Payload Molar Excess | 20x | 50x | 50x |
| Reaction Time | 12 hours | 16 hours | 16 hours |
| Average DAR (from HIC-HPLC) | 1.8 | 3.5 | 3.8 |
Table 2: Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR Determination
| Parameter | Value |
| Column | TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm |
| Mobile Phase A | 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 25 mM Sodium Phosphate, pH 7.0 with 25% Isopropanol |
| Gradient | 0-100% B over 20 minutes |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 280 nm |
| Expected Elution Profile | Peaks corresponding to DAR0, DAR2, DAR4, etc., with increasing retention time for higher DAR species. |
Table 3: LC-MS Parameters for Intact Mass Analysis
| Parameter | Value |
| Column | Reversed-phase C4, 2.1 mm x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20-80% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Mass Spectrometer | Q-TOF |
| Ionization Mode | ESI Positive |
| Data Analysis | Deconvolution of the raw mass spectra to determine the molecular weights of the different DAR species. |
Visualization of Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the overall workflow for the bioconjugation of a protein with this compound, followed by payload attachment and characterization.
Targeted Signaling Pathway Example: HER2
Antibody-drug conjugates created using this technology can be designed to target specific cell surface receptors, such as HER2, which is overexpressed in various cancers. Upon binding to HER2, the ADC is internalized, and the cytotoxic payload is released, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival, such as the PI3K/AKT and RAS/MAPK pathways.
References
Application Notes and Protocols for Functionalizing Nanoparticles with t-Boc-Aminooxy-PEG4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing t-Boc-Aminooxy-PEG4-amine for the surface functionalization of nanoparticles. This versatile heterobifunctional linker is ideal for creating stable, biocompatible, and targeted nanocarriers for applications in drug delivery, diagnostics, and bioimaging.
Introduction to this compound
This compound is a polyethylene (B3416737) glycol (PEG) linker featuring two distinct reactive moieties: a primary amine (-NH₂) and a tert-butyloxycarbonyl (Boc)-protected aminooxy (-ONH-Boc) group, separated by a 4-unit PEG spacer.[1] This unique structure allows for a two-step, orthogonal conjugation strategy, providing precise control over the functionalization process.[2]
-
Primary Amine (-NH₂): This group readily reacts with carboxylic acids (-COOH) or activated esters (e.g., N-hydroxysuccinimide esters, -NHS) on the nanoparticle surface to form stable amide bonds.[1][3]
-
Boc-Protected Aminooxy (-ONH-Boc): The Boc protecting group can be removed under mild acidic conditions to reveal a highly reactive aminooxy group (-ONH₂).[3] This group specifically and efficiently reacts with aldehydes (-CHO) or ketones (-C=O) to form stable oxime linkages, a reaction known as oxime ligation.[4][5]
-
PEG4 Spacer: The hydrophilic PEG spacer enhances the aqueous solubility and biocompatibility of the functionalized nanoparticles, reduces non-specific protein adsorption (opsonization), and can prolong circulation time in vivo.[6]
This dual functionality makes this compound an excellent choice for conjugating targeting ligands, imaging agents, or therapeutic molecules to nanoparticles that have been pre-functionalized with either carboxyl or aldehyde/ketone groups.
Applications in Nanoparticle Functionalization
The unique properties of this compound lend themselves to a variety of applications in nanotechnology and drug development:
-
Targeted Drug Delivery: Nanoparticles can be functionalized with targeting moieties (e.g., antibodies, peptides, aptamers) that have been modified to contain an aldehyde or ketone group. This allows for specific binding to and uptake by target cells, enhancing therapeutic efficacy and reducing off-target effects.
-
Bioimaging: Fluorescent dyes or contrast agents containing aldehyde or ketone functionalities can be conjugated to the nanoparticle surface for in vitro and in vivo imaging applications.
-
"Stealth" Nanoparticles: The PEG spacer provides a hydrophilic shield, creating "stealth" nanoparticles that can evade the reticuloendothelial system (RES), leading to longer circulation times and improved pharmacokinetic profiles.[6]
-
Controlled Drug Release: The oxime linkage is generally stable under physiological conditions but can be designed to be cleavable under specific stimuli (e.g., changes in pH), allowing for controlled drug release at the target site.[2]
Experimental Protocols
The following are detailed protocols for the functionalization of nanoparticles using this compound. Two primary scenarios are presented: conjugation to carboxylated nanoparticles and conjugation to aldehyde-modified nanoparticles.
Protocol 1: Functionalization of Carboxylated Nanoparticles
This protocol describes the attachment of the this compound linker to nanoparticles with surface carboxyl groups, followed by the deprotection of the Boc group to expose the aminooxy functionality for subsequent conjugation.
Materials:
-
Carboxylated nanoparticles (e.g., iron oxide, silica (B1680970), polymeric nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Centrifugal filter units or dialysis tubing with appropriate molecular weight cutoff (MWCO)
Procedure:
-
Activation of Carboxyl Groups:
-
Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.
-
Add EDC and NHS to the nanoparticle suspension. A 2-5 fold molar excess of EDC and NHS over the estimated surface carboxyl groups is recommended as a starting point.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation of this compound:
-
Dissolve this compound in Conjugation Buffer or a minimal amount of DMF/DMSO to a stock concentration of 10-50 mM.
-
Add the this compound solution to the activated nanoparticle suspension. A 10-50 fold molar excess of the linker over the surface carboxyl groups is recommended.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with PBS if necessary.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted NHS esters by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purify the nanoparticles to remove unreacted linker and byproducts using centrifugal filtration or dialysis against PBS. Repeat the washing steps 2-3 times.
-
-
Boc Deprotection:
-
Resuspend the purified nanoparticles in the Deprotection Solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove the Deprotection Solution by evaporation under a stream of nitrogen.
-
Wash the nanoparticles thoroughly with PBS to remove residual TFA.
-
-
Characterization and Storage:
-
Characterize the resulting aminooxy-functionalized nanoparticles (see Section 4).
-
Store the nanoparticles in an appropriate buffer at 4°C.
-
Protocol 2: Oxime Ligation to Aldehyde-Modified Nanoparticles
This protocol details the conjugation of a deprotected aminooxy-PEG4-amine linker to nanoparticles that have been functionalized with aldehyde groups.
Materials:
-
Aldehyde-modified nanoparticles
-
Aminooxy-functionalized linker (prepared as in Protocol 1 or from a commercial source)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 6.5-7.5 (aniline-free)
-
(Optional) Aniline (B41778) or m-phenylenediamine (B132917) (mPDA) catalyst stock solution (e.g., 100 mM in DMSO)[5][7]
-
Quenching reagent (e.g., a small molecule with an aminooxy or hydrazide group)
-
Centrifugal filter units or dialysis tubing with appropriate MWCO
Procedure:
-
Preparation of Aminooxy-Linker:
-
If starting with this compound, follow steps 1-4 of Protocol 1 to obtain the deprotected aminooxy-functionalized linker attached to a support or use a commercially available aminooxy-PEG-amine.
-
-
Oxime Ligation Reaction:
-
Resuspend the aldehyde-modified nanoparticles in Conjugation Buffer to a concentration of 1-10 mg/mL.
-
Add the aminooxy-functionalized linker to the nanoparticle suspension in a 10-50 fold molar excess.
-
(Optional) For catalysis, add aniline or mPDA to a final concentration of 10-100 mM.[7]
-
Incubate the reaction mixture for 2-12 hours at room temperature or 37°C with gentle mixing. The reaction progress can be monitored by analytical techniques such as HPLC.
-
-
Quenching and Purification:
-
(Optional) Quench any unreacted aldehyde groups by adding a small molecule containing an aminooxy or hydrazide group in a slight molar excess. Incubate for an additional 30-60 minutes.
-
Purify the functionalized nanoparticles using centrifugal filtration or dialysis against PBS to remove unreacted linker and catalyst. Repeat the washing steps 2-3 times.
-
-
Characterization and Storage:
-
Characterize the final functionalized nanoparticles (see Section 4).
-
Store the nanoparticles in an appropriate buffer at 4°C.
-
Characterization of Functionalized Nanoparticles
Thorough characterization is crucial to confirm successful functionalization and to understand the properties of the modified nanoparticles.
| Parameter | Technique | Expected Outcome | References |
| Hydrodynamic Diameter & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | An increase in hydrodynamic diameter is expected after each functionalization step due to the addition of the PEG linker and any subsequent molecules. The PDI should remain low, indicating a monodisperse population. | [8][9][10] |
| Surface Charge | Zeta Potential Measurement | For carboxylated nanoparticles, the initial zeta potential will be negative. After conjugation with the amine-containing linker, the zeta potential is expected to become less negative or even positive. Subsequent modifications will further alter the zeta potential depending on the charge of the attached molecule. | [8][9][11] |
| Confirmation of Functional Groups | Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of characteristic peaks for amide bonds (approx. 1650 cm⁻¹) and oxime bonds (approx. 1630-1650 cm⁻¹ and 930-960 cm⁻¹). | [6] |
| Quantification of Surface Ligands | Quantitative Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | By dissolving the nanoparticles and using an internal standard, the number of attached PEG linkers can be quantified by integrating the characteristic PEG protons (approx. 3.6 ppm). | [12][13][14][15][16] |
| Quantification of Surface Ligands | Thermogravimetric Analysis (TGA) | The weight loss corresponding to the degradation of the organic PEG linker can be used to quantify the amount of surface functionalization. | [12] |
| Purity and Conjugation Efficiency | High-Performance Liquid Chromatography (HPLC) | Reversed-phase HPLC can be used to separate functionalized nanoparticles from unreacted linkers and to quantify the conjugation efficiency. | [17][18][19] |
| Drug Loading Capacity & Efficiency | UV-Vis Spectroscopy or HPLC | After conjugating a drug molecule, its concentration can be measured to determine the loading capacity (weight of drug per weight of nanoparticles) and encapsulation efficiency (percentage of initial drug that is loaded). | [18][20][21][22] |
| Drug Release Profile | Dialysis or Centrifugation followed by UV-Vis/HPLC | The release of the conjugated drug can be monitored over time under different conditions (e.g., pH, presence of enzymes) to determine the release kinetics. | [20][22] |
Table 1: Expected Changes in Nanoparticle Properties After Functionalization.
| Nanoparticle Stage | Hydrodynamic Diameter (nm) | Zeta Potential (mV) |
| Unmodified (Carboxylated) | 100 ± 5 | -35 ± 5 |
| After this compound Conjugation | 115 ± 7 | -15 ± 5 |
| After Boc Deprotection | 115 ± 7 | -10 ± 5 |
| After Oxime Ligation with Aldehyde-Drug | 125 ± 8 | Variable (depends on drug charge) |
Note: These are representative values and will vary depending on the nanoparticle core material, size, and the specific reaction conditions.
Signaling Pathways and Experimental Workflows (Graphviz Diagrams)
Signaling Pathway: Targeted Nanoparticle Uptake and Intracellular Drug Release
This diagram illustrates a common pathway for targeted nanoparticles.
Experimental Workflow: Functionalization of Carboxylated Nanoparticles
This diagram outlines the key steps in the functionalization process described in Protocol 1.
Logical Relationship: Orthogonal Chemistry of this compound
This diagram illustrates the two-step, orthogonal reaction capability of the linker.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, 2496687-02-4 | BroadPharm [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atlantis-press.com [atlantis-press.com]
- 7. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJNANO - Engineered PEG–PCL nanoparticles enable sensitive and selective detection of sodium dodecyl sulfate: a qualitative and quantitative analysis [beilstein-journals.org]
- 11. mdpi.com [mdpi.com]
- 12. NMR studies of PEG chain dynamics on mesoporous silica nanoparticles for minimizing non-specific binding - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00936G [pubs.rsc.org]
- 13. Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. researchgate.net [researchgate.net]
- 20. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. files.core.ac.uk [files.core.ac.uk]
- 22. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Bioconjugation: Crafting Fluorescent Probes with t-Boc-Aminooxy-PEG4-amine
Abstract
This document provides detailed application notes and protocols for the synthesis and utilization of fluorescent probes employing the heterobifunctional linker, t-Boc-Aminooxy-PEG4-amine. This versatile linker enables a robust, two-step conjugation strategy, empowering researchers in drug development, cell biology, and diagnostics to create bespoke fluorescent probes for a myriad of applications, including cellular imaging and biomolecule tracking. The protocols herein cover the initial coupling of a fluorescent reporter dye to the linker, followed by the deprotection of the aminooxy group and its subsequent chemoselective ligation to a carbonyl-containing target.
Introduction
The precise and stable attachment of fluorescent reporters to biomolecules is paramount for the accurate visualization and quantification of biological processes. This compound is a state-of-the-art linker designed to facilitate this process through a combination of amine-reactive chemistry and bio-orthogonal oxime ligation.[1][2] Its structure comprises a primary amine for initial conjugation to an activated fluorophore, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer to enhance aqueous solubility, and a tert-butyloxycarbonyl (Boc)-protected aminooxy group.[1][2] This protected aminooxy moiety can be selectively deprotected under acidic conditions to reveal a reactive aminooxy group, which readily and specifically reacts with aldehydes or ketones to form a highly stable oxime bond.[1][2] This bio-orthogonal reaction is highly chemoselective, proceeding efficiently under physiological conditions without interfering with other functional groups present in complex biological systems.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and application of fluorescent probes using this compound.
Data Presentation
The following tables provide representative quantitative data for a fluorescent probe synthesized using a similar aminooxy-PEG linker and a common fluorophore, Alexa Fluor 488. These values should be considered illustrative, and actual results may vary depending on the specific fluorophore, target molecule, and experimental conditions.
Table 1: Representative Photophysical Properties of an Aminooxy-PEG-Alexa Fluor 488 Probe
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 495 nm | [3] |
| Emission Maximum (λem) | 519 nm | [3] |
| Molar Extinction Coefficient (ε) | ~73,000 cm⁻¹M⁻¹ | [1] |
| Quantum Yield (Φ) | ~0.92 | |
| Photostability | High | [3] |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Step | Parameter | Typical Value/Range | Expected Outcome |
| Step 1: NHS Ester Coupling | Molar Ratio (Dye:Linker) | 1:1.5 to 1:3 | > 90% conversion |
| Reaction Time | 1-4 hours | Formation of amide bond | |
| Purification | Reverse-phase HPLC | > 95% purity | |
| Step 2: Boc Deprotection | Reagent | Trifluoroacetic acid (TFA) | Quantitative deprotection |
| Reaction Time | 30-60 minutes | Formation of aminooxy-PEG-fluorophore | |
| Step 3: Oxime Ligation | Molar Ratio (Probe:Target) | 1:1 to 1:10 | High efficiency conjugation |
| pH | 6.5 - 7.5 | Formation of stable oxime bond |
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent Probe using this compound
This protocol is divided into three main stages:
-
Stage A: Coupling of an NHS-ester activated fluorescent dye to the primary amine of this compound.
-
Stage B: Deprotection of the Boc group to yield the aminooxy-functionalized fluorescent probe.
-
Stage C: Oxime ligation of the aminooxy-probe to an aldehyde-containing molecule.
Materials and Reagents:
-
This compound
-
NHS-ester activated fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Aldehyde- or ketone-containing target molecule
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer
-
Lyophilizer
Stage A: Coupling of NHS-Ester Dye to this compound
-
Dissolve the Linker: Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 10 mg/mL.
-
Dissolve the Dye: Immediately before use, dissolve the NHS-ester activated fluorescent dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction Setup: In a microcentrifuge tube, combine the this compound solution with the dissolved NHS-ester dye. A molar excess of the linker (1.5 to 3-fold) is recommended to ensure complete consumption of the more expensive dye.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the resulting t-Boc-Aminooxy-PEG4-Fluorophore conjugate by RP-HPLC. The product can be identified by its characteristic absorbance and mass.
-
Lyophilization: Lyophilize the purified product to obtain a dry powder.
Stage B: Boc Deprotection
-
Dissolution: Dissolve the lyophilized t-Boc-Aminooxy-PEG4-Fluorophore in a solution of 20-50% TFA in DCM.
-
Incubation: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by mass spectrometry to confirm the removal of the Boc group (mass loss of 100.12 g/mol ).
-
Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Purification (Optional): If necessary, the deprotected product can be further purified by RP-HPLC.
-
Lyophilization: Lyophilize the final aminooxy-PEG4-fluorophore probe to obtain a dry powder. Store at -20°C, desiccated and protected from light.
Stage C: Oxime Ligation to an Aldehyde-Containing Molecule
-
Dissolve the Probe: Dissolve the lyophilized aminooxy-PEG4-fluorophore in PBS (pH 7.4) to a desired stock concentration.
-
Prepare the Target: Dissolve the aldehyde- or ketone-containing target molecule in an appropriate buffer (e.g., PBS, pH 7.4).
-
Reaction: Mix the aminooxy-probe with the target molecule. The optimal molar ratio will depend on the specific application and should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE (for protein targets) or HPLC.
-
Purification: Purify the final fluorescently labeled molecule using a suitable method such as size-exclusion chromatography, dialysis, or HPLC to remove any unreacted probe.
Protocol 2: Fluorescent Labeling of Cell Surface Sialic Acids
This protocol describes the generation of aldehyde groups on cell surface sialic acids followed by labeling with an aminooxy-functionalized fluorescent probe.
Materials and Reagents:
-
Cells in suspension or adherent culture
-
PBS (calcium and magnesium-free)
-
Sodium meta-periodate (NaIO₄)
-
Aminooxy-PEG4-fluorophore probe (from Protocol 1)
-
Cell culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Wash the cells twice with ice-cold PBS.
-
Oxidation: Resuspend the cells in ice-cold PBS containing 1 mM sodium meta-periodate. Incubate on ice for 15 minutes in the dark. This reaction selectively oxidizes the vicinal diols of sialic acids to generate aldehydes.
-
Quenching (Optional): Quench the reaction by adding glycerol (B35011) to a final concentration of 1 mM and incubating for 5 minutes on ice.
-
Washing: Wash the cells three times with ice-cold PBS to remove excess periodate.
-
Labeling: Resuspend the cells in PBS containing the aminooxy-PEG4-fluorophore probe at a final concentration of 10-100 µM.
-
Incubation: Incubate the cells for 1-2 hours at room temperature or 4°C, protected from light.
-
Washing: Wash the cells three times with PBS to remove the unbound probe.
-
Analysis: Resuspend the cells in an appropriate buffer or cell culture medium for analysis by fluorescence microscopy or flow cytometry.
Visualizations
Caption: Experimental workflow for fluorescent probe synthesis and application.
Caption: Cell surface glycan labeling with an aminooxy-functionalized probe.
References
- 1. Amine Analysis Using AlexaFluor 488 Succinimidyl Ester and Capillary Electrophoresis with Laser-Induced Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alexa Fluor 488 dye | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Design, synthesis and pharmacological characterization of fluorescent peptides for imaging human V1b vasopressin or oxytocin receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Orthogonal Chemistry Strategies using t-Boc-Aminooxy-PEG4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Orthogonal chemistry refers to the use of distinct, non-interfering chemical reactions that can proceed simultaneously in the same pot or sequentially under different conditions. This strategy is paramount in the precise construction of complex biomolecular conjugates. t-Boc-Aminooxy-PEG4-amine is a heterobifunctional linker designed for just such sophisticated applications. Its structure features a primary amine and a t-Boc-protected aminooxy group, separated by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer.
This configuration allows for a two-step conjugation strategy:
-
The primary amine can be selectively reacted with an activated carboxyl group (e.g., an NHS ester) or other amine-reactive functionalities.
-
Following this initial conjugation, the t-Boc protecting group can be removed under acidic conditions to unveil the aminooxy group. This newly available group can then specifically react with an aldehyde or ketone to form a stable oxime bond.
The PEG4 spacer enhances the solubility of the resulting conjugate in aqueous buffers and provides spatial separation between the conjugated molecules, which can help to preserve their biological activity. These characteristics make this compound an invaluable tool in drug delivery, surface immobilization, and the development of complex bioconjugates like Antibody-Drug Conjugates (ADCs).
Data Presentation
For effective experimental design, the physicochemical properties and recommended reaction parameters are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 306.39 g/mol |
| Formula | C₁₃H₂₈N₂O₅ |
| Purity | Typically >95% (as determined by NMR/LC-MS) |
| Solubility | Soluble in water and most organic solvents |
| Appearance | Colorless to pale yellow oil |
| Storage | Store at -20°C, protect from moisture |
Table 2: Recommended Reaction Conditions for Orthogonal Conjugation
| Step | Reagents & Conditions | Molar Ratio (Linker:Substrate) | Typical Reaction Time |
| 1. Amine Conjugation (Amidation) | Buffer: PBS (pH 7.4) or HEPES (pH 7.2-7.5)Substrate: NHS-activated molecule | 10-20 fold excess of linker | 1-4 hours at RT |
| 2. t-Boc Deprotection | Reagent: Trifluoroacetic acid (TFA)Solvent: Dichloromethane (DCM) or neat TFAConditions: Anhydrous, Room Temperature (RT) | N/A | 15-60 minutes |
| 3. Oxime Ligation | Buffer: Acetate or MES buffer (pH 4.5-5.5)Catalyst (Optional): 10-100 mM Aniline (B41778)Substrate: Aldehyde or Ketone-containing molecule | 1.5-5 fold excess | 2-12 hours at RT |
Experimental Protocols
Protocol 1: Two-Step Labeling of an Antibody with a Ketone-Modified Fluorophore
This protocol outlines the conjugation of this compound to an antibody via its lysine (B10760008) residues, followed by the labeling of the modified antibody with a ketone-containing fluorescent dye.
Materials:
-
Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
NHS-ester activation reagent (if starting from carboxyl groups)
-
Ketone-modified fluorophore
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Sodium Acetate buffer (100 mM, pH 4.7)
-
Aniline (optional, as a 1M stock in DMSO)
-
Spin desalting columns or dialysis cassettes for purification
Methodology:
Step A: Conjugation of Linker to Antibody
-
Ensure the antibody solution is free of amine-containing buffers like Tris. Exchange into PBS (pH 7.4) if necessary.
-
Prepare a 10 mg/mL solution of this compound in anhydrous DMSO.
-
This step assumes the antibody has been pre-activated to contain an NHS-ester. If targeting native lysines, an amine-reactive crosslinker would be used instead. Add a 20-fold molar excess of the linker solution to the activated antibody solution.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
Remove the excess, unreacted linker by using a spin desalting column or through dialysis against PBS.
-
Characterize the product (e.g., via MALDI-TOF MS) to confirm conjugation.
Step B: t-Boc Deprotection
-
Lyophilize the linker-conjugated antibody to dryness.
-
Resuspend the dried conjugate in a 50% TFA solution in anhydrous DCM.
-
Incubate for 30 minutes at room temperature.
-
Remove the TFA by repeated evaporation under a stream of nitrogen, followed by resuspension in a small volume of buffer (e.g., 100 mM Sodium Acetate, pH 4.7).
-
Immediately proceed to the next step or purify the aminooxy-activated antibody.
Step C: Oxime Ligation with Ketone-Fluorophore
-
Dissolve the ketone-modified fluorophore in DMSO to create a 10 mM stock solution.
-
Add a 5-fold molar excess of the fluorophore solution to the deprotected antibody solution from Step B.
-
If using a catalyst, add aniline to a final concentration of 10-50 mM.
-
Incubate the reaction for 4-6 hours at room temperature, protected from light.
-
Purify the final antibody-fluorophore conjugate using a desalting column or size-exclusion chromatography to remove excess fluorophore and catalyst.
-
Characterize the final conjugate using UV-Vis spectroscopy (to determine labeling efficiency) and SDS-PAGE (to confirm integrity).
Protocol 2: Immobilization of a Peptide onto an Aldehyde-Functionalized Surface
This protocol describes the modification of a peptide with the linker, followed by its immobilization onto a surface (e.g., a glass slide or microarray) functionalized with aldehyde groups.
Materials:
-
Peptide with a single accessible amine (e.g., N-terminus).
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)
-
Aldehyde-functionalized glass slides
-
MES buffer (100 mM, pH 6.0)
-
Sodium Acetate buffer (100 mM, pH 4.7)
-
Blocking buffer (e.g., BSA in PBS)
-
Washing buffer (e.g., PBST - PBS with Tween-20)
Methodology:
Step A: Peptide Modification with Linker
-
Dissolve the peptide (containing a carboxyl group for activation) in MES buffer.
-
Add a 5-fold molar excess of EDC and a 10-fold molar excess of NHS to the peptide solution to activate the carboxyl group. Incubate for 15 minutes at RT.
-
Add a 10-fold molar excess of this compound to the activated peptide solution. Adjust the pH to 7.2-7.5.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Purify the peptide-linker conjugate using reverse-phase HPLC.
Step B: t-Boc Deprotection
-
Lyophilize the purified peptide-linker conjugate.
-
Treat the conjugate with a 95% TFA solution for 30 minutes at room temperature to remove the t-Boc group.
-
Remove the TFA by evaporation under nitrogen.
-
Resuspend the deprotected peptide in Sodium Acetate buffer (pH 4.7).
Step C: Surface Immobilization
-
Spot or flow the deprotected peptide solution onto the aldehyde-functionalized surface.
-
Incubate in a humidified chamber for 4-12 hours at room temperature.
-
Wash the surface extensively with washing buffer (PBST) to remove any non-covalently bound peptide.
-
Block any remaining reactive aldehyde groups on the surface by incubating with a blocking buffer for 1 hour.
-
Wash the surface again with PBST and then with deionized water.
-
The surface is now ready for experimental use. Analyze immobilization efficiency using appropriate techniques (e.g., fluorescently tagged peptide and a microarray scanner).
Visualizations
Caption: General orthogonal strategy using this compound.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Workflow for peptide immobilization onto a functionalized surface.
Application Notes and Protocols for Two-Step Cell Surface Labeling Using t-Boc-Aminooxy-PEG4-Amine Conjugates
Abstract
This document provides a detailed guide for the two-step covalent labeling of live cell surfaces using t-Boc-Aminooxy-PEG4-amine. This method allows for the introduction of a versatile chemical handle onto the cell surface, which can then be used for the subsequent attachment of various molecules such as fluorescent dyes, biotin, or therapeutic agents. The protocol is divided into three main stages: (1) generation of aldehyde groups on cell surface glycans via mild periodate (B1199274) oxidation, (2) covalent attachment of the bifunctional aminooxy-PEG linker through a stable oxime bond, and (3) deprotection of the t-Boc group to reveal a primary amine for subsequent conjugation. This document includes detailed experimental protocols, quantitative data for reaction optimization, and visual diagrams of the workflows and underlying principles.
Introduction
The ability to specifically label the surface of living cells is a cornerstone of modern cell biology and drug development. It enables a wide range of applications, from tracking cellular dynamics to targeted drug delivery. The use of bifunctional linkers, such as this compound, offers a powerful two-step strategy for cell surface modification.
The initial step involves the creation of reactive aldehyde groups on the cell surface. A well-established method for this is the mild oxidation of sialic acid residues on cell surface glycoproteins and glycolipids using sodium periodate (NaIO₄)[1]. This reaction is performed under controlled conditions to maintain cell viability.
Following aldehyde generation, the aminooxy group of the this compound conjugate reacts specifically with these aldehydes to form a stable oxime linkage. This reaction is highly chemoselective and can be catalyzed by aniline (B41778) to improve efficiency at physiological pH.
The final stage of this two-step labeling process involves the removal of the tert-Butoxycarbonyl (t-Boc) protecting group to expose a primary amine. This newly available amine can then be targeted with a variety of amine-reactive probes, such as N-hydroxysuccinimide (NHS) esters of fluorophores or biotin, allowing for a highly customizable labeling strategy.
Experimental Overview and Signaling Pathways
The overall workflow for the two-step cell surface labeling is depicted below. This process involves a series of sequential chemical reactions on the live cell surface.
Caption: Overall workflow for two-step cell surface labeling.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for optimizing the cell labeling protocol. These values are derived from published literature and should be used as a starting point for optimization in your specific cell type and experimental setup.
Table 1: Aldehyde Generation via Periodate Oxidation
| Parameter | Recommended Range | Notes | Reference(s) |
| NaIO₄ Concentration | 0.5 - 2 mM | Higher concentrations can impact cell viability. | [1] |
| Reaction Temperature | 4°C | Minimizes endocytosis and maintains cell health. | [1] |
| Reaction Time | 15 - 30 minutes | Longer times may increase aldehyde generation but can also decrease viability. | [1] |
| Expected Efficiency | Variable | A 345-fold increase in fluorescence has been reported after subsequent labeling. | [1] |
Table 2: Oxime Ligation with Aminooxy-PEG Conjugate
| Parameter | Recommended Range | Notes | Reference(s) |
| Aminooxy-PEG Concentration | 100 - 500 µM | Concentration should be optimized for your specific conjugate. | |
| Aniline Catalyst Concentration | 1 - 10 mM | Aniline significantly accelerates the reaction at neutral pH but can be toxic at high concentrations. | |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures are generally preferred for live cells. | |
| Reaction Time | 30 - 90 minutes | Reaction progress can be monitored by flow cytometry if a fluorescent probe is used in the second step. | |
| pH | 6.5 - 7.4 | Optimal pH for aniline-catalyzed oxime ligation. |
Table 3: Amine Labeling with NHS Esters
| Parameter | Recommended Range | Notes | Reference(s) |
| NHS Ester Concentration | 10 - 100 µM | Depends on the specific probe and the density of available amines. | [7][8][9] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can reduce non-specific binding. | [7][8][9] |
| Reaction Time | 30 - 60 minutes | Shorter incubation times are generally sufficient. | [7][8][9] |
| pH | 7.2 - 8.5 | Optimal pH for the reaction of NHS esters with primary amines. | [7][8][9] |
| Quenching Reagent | Tris buffer or Glycine | Used to stop the reaction by consuming excess NHS ester. | [7][8][9] |
Experimental Protocols
Protocol 1: Generation of Aldehydes on the Cell Surface
This protocol describes the mild oxidation of sialic acids on the surface of live cells to generate aldehyde groups.
Caption: Workflow for generating aldehydes on the cell surface.
Materials:
-
Cells in suspension or adherent culture
-
Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺ free, cold (4°C)
-
Sodium periodate (NaIO₄) solution (e.g., 20 mM stock in PBS, pre-chilled)
-
Glycerol solution (e.g., 100 mM in PBS)
Procedure:
-
Cell Preparation:
-
For suspension cells, pellet the cells by centrifugation (300 x g, 5 minutes) and discard the supernatant.
-
For adherent cells, wash the monolayer gently.
-
-
Wash the cells twice with cold PBS to remove any residual media.
-
Resuspend the cell pellet (or cover the monolayer) in cold PBS at a concentration of 1-10 x 10⁶ cells/mL.
-
Add the pre-chilled NaIO₄ solution to a final concentration of 1 mM.
-
Incubate the cells on ice in the dark for 20 minutes with occasional gentle mixing.
-
Quench the reaction by adding glycerol to a final concentration of 1 mM and incubate for 5 minutes on ice.
-
Wash the cells twice with cold PBS to remove any residual reagents.
-
The cells are now ready for oxime ligation.
Protocol 2: Oxime Ligation with this compound
This protocol details the reaction of the aminooxy group with the newly generated aldehydes on the cell surface.
Caption: Workflow for oxime ligation on the cell surface.
Materials:
-
Aldehyde-displaying cells (from Protocol 1)
-
Reaction Buffer (PBS, pH 6.7)
-
This compound
-
Aniline (e.g., 100 mM stock in DMSO)
Procedure:
-
Resuspend the aldehyde-displaying cells in cold reaction buffer (PBS, pH 6.7) at a concentration of 1-10 x 10⁶ cells/mL.
-
Prepare the ligation mixture. For a final volume of 1 mL, add this compound to a final concentration of 250 µM and aniline to a final concentration of 10 mM.
-
Add the ligation mixture to the cell suspension.
-
Incubate the reaction at 4°C for 60-90 minutes with gentle rotation, protected from light.
-
Wash the cells three times with cold PBS to remove unreacted reagents.
-
The cells are now conjugated with the this compound linker.
Protocol 3: Amine Labeling with an NHS-Ester Probe
This protocol is for the final labeling step after a biocompatible t-Boc deprotection method has been successfully applied.
References
- 1. Surface engineering of living myoblasts via selective periodate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.rug.nl [research.rug.nl]
- 6. mdpi.com [mdpi.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. glenresearch.com [glenresearch.com]
- 9. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for t-Boc-Aminooxy-PEG4-amine in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
t-Boc-Aminooxy-PEG4-amine is a heterobifunctional linker that serves as a versatile tool in the construction of advanced drug delivery systems. Its unique structure, featuring a Boc-protected aminooxy group at one end and a primary amine at the other, connected by a hydrophilic tetraethylene glycol (PEG4) spacer, enables the precise and stable conjugation of various molecular entities. The primary amine allows for straightforward coupling to carboxyl groups or activated esters on drugs or carrier molecules. Following deprotection of the Boc group, the reactive aminooxy moiety readily forms a stable oxime bond with aldehydes or ketones. This chemistry is central to creating sophisticated drug delivery platforms, including antibody-drug conjugates (ADCs) and stimulus-responsive nanoparticles, designed to enhance therapeutic efficacy while minimizing off-target effects.
The PEG4 spacer is crucial for improving the solubility and pharmacokinetic properties of the resulting conjugate.[1] This application note details the use of this compound in two key drug delivery strategies: the site-specific conjugation of cytotoxic payloads to antibodies for targeted cancer therapy, and the formulation of pH-sensitive nanoparticles for triggered drug release in acidic tumor microenvironments.
Application 1: Site-Specific Antibody-Drug Conjugates (ADCs) via Oxime Ligation
The formation of a stable oxime bond is a highly efficient method for the site-specific conjugation of drugs to antibodies, yielding homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[2][3] This approach overcomes the heterogeneity associated with traditional conjugation methods that target lysine (B10760008) or cysteine residues.[4] The protocol involves the generation of a carbonyl group (aldehyde or ketone) on the antibody, which then serves as a chemical handle for conjugation with the aminooxy-functionalized drug.
Experimental Protocol: ADC Synthesis
Materials:
-
Monoclonal antibody (mAb) of interest (e.g., Trastuzumab)
-
This compound
-
Cytotoxic drug with a carboxylic acid or NHS ester functionality (e.g., Monomethyl Auristatin E - MMAE)
-
Sodium periodate (B1199274) (NaIO₄)
-
Aniline (B41778) (catalyst)
-
Trifluoroacetic acid (TFA)
-
Reaction buffers: Acetate (B1210297) buffer (pH 4.5), Phosphate Buffered Saline (PBS, pH 7.4)
-
Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) column for purification
-
Hydrophobic interaction chromatography (HIC) column for DAR analysis
Step 1: Preparation of Aminooxy-PEG4-Drug Conjugate
-
Reaction Setup: In an anhydrous solvent (DMF or DMSO), dissolve the carboxylic acid-containing cytotoxic drug and a slight molar excess of an activating agent like HBTU, along with an amine base such as diisopropylethylamine (DIPEA).
-
Amine Coupling: Add this compound to the activated drug solution. Allow the reaction to proceed at room temperature for 2-4 hours to form the amide bond.
-
Boc Deprotection: After confirming the formation of the intermediate, add trifluoroacetic acid (TFA) to the reaction mixture to remove the Boc protecting group, exposing the aminooxy functionality. The reaction is typically complete within 30-60 minutes.
-
Purification: Purify the resulting aminooxy-PEG4-drug conjugate using reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product.
Step 2: Generation of Aldehyde Groups on the Antibody
-
Glycan Oxidation: Prepare a solution of the antibody in a suitable buffer (e.g., PBS, pH 7.4). Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM.[2][5]
-
Incubation: Incubate the reaction mixture in the dark at 4°C for 1-2 hours. This mild oxidation selectively converts the vicinal diols on the antibody's N-linked glycans in the Fc region into aldehyde groups.
-
Quenching: Quench the reaction by adding an excess of glycerol (B35011) or ethylene (B1197577) glycol.
-
Buffer Exchange: Remove excess periodate and byproducts by buffer exchange into an acetate buffer (pH 4.5) using a desalting column.
Step 3: Oxime Ligation and ADC Formation
-
Conjugation Reaction: To the solution of the aldehyde-modified antibody, add a 10-30 fold molar excess of the aminooxy-PEG4-drug conjugate.[3]
-
Catalysis: Add aniline to the reaction mixture to a final concentration of 10-20 mM to catalyze the oxime bond formation.[6]
-
Incubation: Allow the reaction to proceed at 37°C for 24-48 hours.[3]
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted drug-linker and other small molecules.
-
Characterization: Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or mass spectrometry. Analyze the purity and aggregation levels by SEC.
Quantitative Data for ADC Characterization
| Parameter | Typical Value | Method of Analysis | Reference(s) |
| Drug-to-Antibody Ratio (DAR) | 1.5 - 2.0 | HIC-HPLC, Mass Spectrometry | [2][5] |
| Conjugation Yield | >90% | UV-Vis Spectroscopy, SDS-PAGE | [6] |
| Monomeric Purity | >95% | Size-Exclusion Chromatography (SEC) | [6] |
| In Vitro Potency (IC₅₀) | 0.05 - 0.1 nM | Cell Viability Assay (e.g., MTT) | [4] |
| Plasma Stability | >95% after 7 days | LC-MS analysis of ADC in plasma | [2] |
Visualizations
Caption: Workflow for site-specific ADC synthesis using oxime ligation.
Application 2: pH-Sensitive Nanoparticles for Triggered Drug Release
The inherent pH sensitivity of the oxime bond can be exploited to create drug delivery systems that release their payload in acidic environments, such as endosomes and lysosomes within cancer cells (pH ~5.0-6.0). This strategy involves incorporating the this compound linker between a hydrophobic polymer backbone and a hydrophilic PEG shell, or between a polymer and a drug molecule. In the neutral pH of the bloodstream (pH 7.4), the nanoparticles are stable and retain the drug. Upon cellular uptake and trafficking to acidic compartments, the oxime linkage is hydrolyzed, triggering the disassembly of the nanoparticle and the release of the encapsulated drug.
Experimental Protocol: pH-Sensitive Nanoparticle Formulation and Characterization
Materials:
-
Amphiphilic block copolymer (e.g., aldehyde-terminated PLGA-PEG)
-
This compound
-
Hydrophobic drug (e.g., Doxorubicin)
-
Dialysis tubing (MWCO 3.5-5 kDa)
-
Solvents: Dichloromethane (DCM), DMSO
-
Buffers: PBS (pH 7.4), Acetate buffer (pH 5.0)
-
Dynamic Light Scattering (DLS) and Zetasizer instrument
Step 1: Synthesis of Drug-Linker Conjugate
-
Boc Deprotection: Dissolve this compound in a solution of TFA in DCM to remove the Boc group. After 30-60 minutes, evaporate the solvent and excess TFA under vacuum.
-
Amide Coupling: Conjugate the resulting Aminooxy-PEG4-amine to a carboxylated version of the hydrophobic polymer or directly to a drug containing a suitable functional group (e.g., an activated ester).
Step 2: Nanoparticle Self-Assembly and Drug Loading
-
Polymer-Drug Conjugation (for covalently bound drug): React an aldehyde-functionalized polymer (e.g., PLGA-PEG-CHO) with the deprotected Aminooxy-PEG4-amine-drug conjugate in a suitable solvent with an aniline catalyst.
-
Drug Encapsulation (for physically entrapped drug): Dissolve the amphiphilic polymer and doxorubicin (B1662922) in a common organic solvent like DMSO.
-
Nanoprecipitation: Add the organic solution dropwise into a large volume of vigorously stirring deionized water. The hydrophobic core will encapsulate the drug as the polymer self-assembles into micelles.
-
Dialysis: Transfer the nanoparticle suspension to a dialysis bag and dialyze against deionized water for 24 hours to remove the organic solvent and unloaded drug.
Step 3: Characterization of Nanoparticles
-
Size and Polydispersity: Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in PBS (pH 7.4) using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the nanoparticles using a Zetasizer. This provides an indication of colloidal stability.
-
Drug Loading and Encapsulation Efficiency: Lyophilize a known amount of the nanoparticle suspension. Dissolve the dried nanoparticles in a suitable organic solvent to release the drug. Quantify the drug concentration using UV-Vis spectrophotometry or fluorescence spectroscopy. Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
Step 4: In Vitro Drug Release Study
-
Setup: Place a known concentration of the drug-loaded nanoparticle suspension into two separate dialysis bags.
-
Release Conditions: Immerse one bag in a release medium of PBS at pH 7.4 and the other in acetate buffer at pH 5.0, representing physiological and endosomal conditions, respectively.
-
Sampling: At predetermined time intervals, withdraw aliquots from the release media and replace with fresh media to maintain sink conditions.
-
Analysis: Quantify the amount of released drug in the aliquots using UV-Vis or fluorescence spectroscopy. Plot the cumulative drug release (%) versus time.
Quantitative Data for Nanoparticle Characterization and Drug Release
| Parameter | Typical Value Range | Method of Analysis | Reference(s) |
| Particle Size (Diameter) | 80 - 200 nm | Dynamic Light Scattering (DLS) | [7][8] |
| Polydispersity Index (PDI) | < 0.25 | Dynamic Light Scattering (DLS) | [9] |
| Zeta Potential | -25 to +10 mV | Electrophoretic Light Scattering | [9][10] |
| Drug Loading Content (DLC) | 5 - 25% (w/w) | UV-Vis/Fluorescence Spectroscopy | [11][12] |
| Encapsulation Efficiency (EE) | 60 - 90% | UV-Vis/Fluorescence Spectroscopy | [7][8] |
| Cumulative Release at 48h (pH 7.4) | 15 - 40% | Dialysis + UV-Vis/Fluorescence | [11][13] |
| Cumulative Release at 48h (pH 5.0) | 50 - 90% | Dialysis + UV-Vis/Fluorescence | [11][13] |
| IC₅₀ (Dox-loaded micelles) | 0.9 - 8.0 µg/mL | MTT Assay on cancer cell lines | [11] |
Visualizations
Caption: Workflow for pH-sensitive nanoparticle formulation and testing.
Caption: Mechanism of pH-triggered drug release from oxime-linked nanoparticles.
References
- 1. This compound | CAS 1235514-18-7 | AxisPharm [axispharm.com]
- 2. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. aktpublication.com [aktpublication.com]
- 9. mdpi.com [mdpi.com]
- 10. Application of Light Scattering Techniques to Nanoparticle Characterization and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bioreducible PAA-g-PEG graft micelles with high doxorubicin loading for targeted antitumor effect against mouse breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Developing ADCs with t-Boc-Aminooxy-PEG4-amine Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. The linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. The t-Boc-Aminooxy-PEG4-amine linker is a heterobifunctional linker that offers precise control over the conjugation process.
The core of this technology lies in the formation of a stable oxime bond between an aminooxy group on the linker and a carbonyl group (an aldehyde or ketone) introduced onto the antibody. The tert-butyloxycarbonyl (t-Boc) protecting group on the aminooxy function allows for a staged and controlled reaction sequence. The primary amine on the other end of the linker serves as an attachment point for the cytotoxic payload. The polyethylene (B3416737) glycol (PEG4) spacer enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and prolong circulation half-life.[1][2][3]
This application note provides detailed protocols for the development of ADCs using the this compound linker, covering antibody modification, linker-payload synthesis, conjugation, and characterization of the final ADC.
Key Features of this compound Linkers:
-
Controlled Conjugation: The t-Boc protecting group allows for the deprotection of the aminooxy group immediately before conjugation, minimizing side reactions.
-
Stable Oxime Linkage: The reaction between the aminooxy group and an aldehyde on the antibody forms a highly stable oxime bond under physiological conditions.[4]
-
Enhanced Solubility and Stability: The hydrophilic PEG4 spacer helps to mitigate the hydrophobicity of the payload, reducing the risk of aggregation and improving the overall stability of the ADC.[1][5]
-
Versatility: The primary amine allows for the attachment of a wide variety of payloads that have a corresponding reactive group (e.g., a carboxylic acid that can be activated).
Overall Workflow
The development of an ADC using a this compound linker can be summarized in the following key stages:
-
Antibody Modification: Introduction of aldehyde groups onto the antibody, typically through the oxidation of the glycan moieties.
-
Linker-Payload Synthesis: Conjugation of the cytotoxic payload to the amine group of the this compound linker.
-
Linker Deprotection: Removal of the t-Boc protecting group to expose the reactive aminooxy group.
-
Antibody-Linker-Payload Conjugation: Reaction of the deprotected aminooxy-linker-payload with the aldehyde-modified antibody to form the final ADC.
-
Purification and Characterization: Removal of unconjugated components and characterization of the ADC for parameters such as Drug-to-Antibody Ratio (DAR) and stability.
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on the Antibody via Periodate Oxidation
This protocol describes the site-specific introduction of aldehyde groups into the glycan moieties of an IgG antibody. This method is advantageous as it targets the Fc region, which is distant from the antigen-binding sites.[6][7]
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄)
-
Phosphate (B84403) buffer (50 mM, pH 6.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Buffer Exchange: Exchange the antibody into 50 mM phosphate buffer, pH 6.0, to a final concentration of 5-10 mg/mL using a desalting column.
-
Oxidation Reaction:
-
To the antibody solution, add a freshly prepared solution of sodium periodate in 50 mM phosphate buffer (pH 6.0) to a final concentration of 1-2 mM.
-
Incubate the reaction mixture in the dark at 4°C for 1-2 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add glycerol to a final concentration of 10 mM to quench any unreacted sodium periodate.
-
Incubate for 15 minutes at 4°C in the dark.
-
-
Purification:
-
Immediately purify the oxidized antibody by buffer exchange into a conjugation-compatible buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.5) using a desalting column to remove excess reagents.
-
The aldehyde-modified antibody is now ready for conjugation.
-
Protocol 2: Preparation of the Aminooxy-Linker-Payload
This protocol involves two main steps: conjugation of the payload to the linker's amine group and the subsequent deprotection of the t-Boc group.
Part A: Payload Conjugation (Example: Amide Bond Formation)
Materials:
-
This compound
-
Payload with a carboxylic acid group (e.g., a derivative of MMAE)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
Procedure:
-
Activation of Payload: In an anhydrous environment, dissolve the payload in DMF. Add NHS (1.2 equivalents) and DCC (1.2 equivalents). Stir the reaction at room temperature for 4-6 hours to form the NHS ester of the payload.
-
Conjugation to Linker:
-
Dissolve this compound in DMF and add TEA (2 equivalents).
-
Add the activated payload solution to the linker solution.
-
Stir the reaction overnight at room temperature.
-
-
Purification: Purify the t-Boc-Aminooxy-PEG4-Payload conjugate by reverse-phase HPLC.
Part B: t-Boc Deprotection
Materials:
-
t-Boc-Aminooxy-PEG4-Payload
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Deprotection Reaction:
-
Dissolve the purified t-Boc-Aminooxy-PEG4-Payload in DCM.
-
Add an equal volume of TFA (50% v/v solution).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by LC-MS until the starting material is consumed.
-
-
Solvent Removal: Remove the DCM and TFA under reduced pressure.
-
Purification: The resulting aminooxy-PEG4-payload (as a TFA salt) can be used directly or purified further by HPLC.
Protocol 3: Oxime Ligation for ADC Formation
This protocol describes the conjugation of the deprotected aminooxy-linker-payload to the aldehyde-modified antibody. The use of a catalyst like aniline (B41778) or p-phenylenediamine (B122844) can significantly increase the reaction rate at neutral pH.[8][9][10][11][12]
Materials:
-
Aldehyde-modified antibody (from Protocol 1)
-
Deprotected aminooxy-PEG4-payload (from Protocol 2)
-
Conjugation buffer (100 mM sodium phosphate, 150 mM NaCl, pH 6.5)
-
Aniline or p-phenylenediamine (catalyst)
-
Desalting columns
Procedure:
-
Reaction Setup:
-
To the aldehyde-modified antibody in conjugation buffer, add the deprotected aminooxy-PEG4-payload in a 5-10 molar excess.
-
Add the catalyst (e.g., aniline) to a final concentration of 10-20 mM.
-
-
Conjugation Reaction: Incubate the reaction mixture at room temperature for 12-24 hours with gentle mixing.
-
Purification:
-
Remove the excess linker-payload and catalyst by buffer exchanging the ADC into a formulation buffer (e.g., PBS, pH 7.4) using desalting columns or through size-exclusion chromatography (SEC).
-
Characterization of the ADC
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
This is a straightforward method to determine the average DAR, provided the antibody and the payload have distinct absorbance maxima.[13][14]
Procedure:
-
Determine Extinction Coefficients: Accurately measure the molar extinction coefficients of the unconjugated antibody at 280 nm (ε_Ab,280_) and the payload at its maximum absorbance wavelength (λ_max) (ε_Drug,λ_max_). Also, determine the extinction coefficient of the antibody at λ_max (ε_Ab,λ_max_) and the payload at 280 nm (ε_Drug,280_).
-
Measure ADC Absorbance: Measure the absorbance of the purified ADC solution at 280 nm (A_280) and λ_max (A_λ_max).
-
Calculate Concentrations: Solve the following simultaneous equations for the concentration of the antibody (C_Ab) and the drug (C_Drug):
-
A_280 = (ε_Ab,280_ * C_Ab) + (ε_Drug,280_ * C_Drug)
-
A_λ_max = (ε_Ab,λ_max_ * C_Ab) + (ε_Drug,λ_max_ * C_Drug)
-
-
Calculate DAR: DAR = C_Drug / C_Ab
Protocol 5: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the number of conjugated hydrophobic payloads, allowing for the determination of the distribution of different DAR species.[][16][17][18][19]
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.).
-
Calculate the percentage of each species.
-
Calculate the weighted average DAR: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100[20]
-
Data Presentation
The following tables present representative data that can be obtained from the characterization of ADCs developed using the described protocols.
Table 1: Drug-to-Antibody Ratio (DAR) Determination
| ADC Batch | Average DAR (UV/Vis) | Average DAR (HIC) | % Unconjugated Antibody (HIC) |
| ADC-001 | 3.8 | 3.7 | 5% |
| ADC-002 | 4.1 | 4.0 | 3% |
| Control (Unconjugated) | 0.0 | 0.0 | 100% |
Table 2: Stability Assessment - Aggregation by Size-Exclusion Chromatography (SEC)
| ADC Sample | Storage Condition | % Monomer | % High Molecular Weight (HMW) Aggregates |
| ADC-001 (PEG4 Linker) | 4°C, 1 month | 98.5% | 1.5% |
| 25°C, 1 month | 95.2% | 4.8% | |
| ADC (No PEG Linker) | 4°C, 1 month | 96.1% | 3.9% |
| 25°C, 1 month | 88.7% | 11.3% |
Note: The data presented are illustrative and may vary depending on the specific antibody, payload, and experimental conditions. The inclusion of PEG linkers generally leads to reduced aggregation, especially under stress conditions.[5][21][22]
Conclusion
The this compound linker provides a robust and versatile platform for the development of homogenous and stable ADCs. The protocols outlined in this application note offer a comprehensive guide for researchers, from the initial modification of the antibody to the final characterization of the ADC. The controlled nature of the oxime ligation chemistry, combined with the beneficial properties of the PEG spacer, makes this linker an attractive choice for the next generation of targeted therapeutics.
References
- 1. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 2. researchgate.net [researchgate.net]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development - CD BioGlyco [bioglyco.com]
- 7. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmiweb.com [pharmiweb.com]
- 14. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 17. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 19. agilent.com [agilent.com]
- 20. benchchem.com [benchchem.com]
- 21. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing t-Boc-Aminooxy-PEG4-amine Conjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for t-Boc-Aminooxy-PEG4-amine conjugation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the conjugation process in a question-and-answer format.
Q1: Why is my oxime ligation yield low?
Low yield in oxime ligation can stem from several factors. The reaction is highly dependent on pH, reactant concentration, and the presence of catalysts.[1] Steric hindrance and the stability of the reactants also play a crucial role.[1]
A troubleshooting workflow for low yield is outlined below:
Caption: Troubleshooting workflow for low oxime ligation yield.
Q2: What is the optimal pH for oxime ligation and how do I maintain it?
The optimal pH is dependent on whether a catalyst is used.[1]
-
Uncatalyzed Reactions: A slightly acidic pH of 4-5 is generally optimal.[1]
-
Catalyzed Reactions: With a suitable catalyst, the reaction can be efficient at or near neutral pH (pH 7).[2][3]
To maintain the desired pH, use a suitable buffer system. For acidic conditions, a citrate (B86180) or acetate (B1210297) buffer is common. For neutral conditions, phosphate-buffered saline (PBS) is a good choice.
Q3: My reaction is slow at neutral pH. How can I accelerate it?
The reaction rate at neutral pH can be significantly slow.[1][4] To accelerate the reaction, the use of a nucleophilic catalyst is crucial.[1][5][6] Aniline (B41778) and its derivatives, such as p-phenylenediamine, are effective catalysts.[4][5] p-Phenylenediamine has been shown to be more efficient than aniline, increasing the rate of oxime formation significantly at neutral pH.[4][5] Arginine has also been reported as a catalyst for oxime ligation at neutral pH.[7]
Q4: I am observing unexpected side products. What could be the cause?
Side reactions can arise from impurities in solvents or reagents.[1] The aminooxy group is highly reactive and can degrade or react with trace impurities like acetone (B3395972) in solvents.[1] It is recommended to use high-purity, anhydrous solvents such as DMF or DMSO.[1][8]
Q5: How do I confirm the successful deprotection of the t-Boc group?
The t-Boc group is typically removed under acidic conditions, for example, with trifluoroacetic acid (TFA).[9][10] Successful deprotection can be confirmed by analytical techniques such as:
-
Mass Spectrometry (MS): A decrease in the molecular weight corresponding to the loss of the Boc group (100.12 g/mol ) will be observed.
-
NMR Spectroscopy: The disappearance of the characteristic signal from the tert-butyl protons of the Boc group.
Q6: What are the best practices for handling and storing this compound?
To ensure the stability and reactivity of this compound, it is recommended to store it at –20 °C in a sealed container, protected from light and moisture.[8] When preparing for a reaction, use anhydrous solvents like DMF or DMSO to prevent premature hydrolysis or removal of the Boc group.[8]
Frequently Asked Questions (FAQs)
Q: What is the primary application of this compound?
This compound is a heterobifunctional linker used in bioconjugation.[8] The Boc-protected aminooxy group allows for selective deprotection and subsequent reaction with aldehydes or ketones to form a stable oxime bond.[2][8] The primary amine group can react with carboxylic acids or activated esters to form an amide bond.[2][8] The PEG4 spacer increases solubility and provides flexibility.[8]
Q: Are aldehydes or ketones more reactive towards the aminooxy group?
Aldehydes are generally more reactive than ketones in oxime ligation, primarily due to less steric hindrance.[1]
Q: What are suitable catalysts for oxime ligation at neutral pH?
Aniline and its derivatives are commonly used catalysts.[3][4][5] p-Phenylenediamine is a particularly effective catalyst at neutral pH.[4][5] Arginine has also been shown to catalyze this reaction.[7]
Q: What are the standard conditions for t-Boc deprotection?
The t-Boc group can be deprotected under mild acidic conditions.[2][11] A common method is treatment with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM).[9][10] Another established method utilizes 4M HCl in dioxane.[12]
Q: How can I purify the final conjugated product?
Purification of the PEGylated conjugate can be challenging due to the potential for a heterogeneous mixture of products.[6][13] Common purification techniques include:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating the conjugate from starting materials and byproducts.[14]
-
Size-Exclusion Chromatography (SEC): Useful for separating molecules based on size.
-
Ion-Exchange Chromatography (IEX): Can be effective if the charge of the conjugate differs significantly from the starting materials.[13]
-
Aqueous Two-Phase Separation (ATPS): A non-chromatographic method that can be used for purification.[6]
Q: Which analytical techniques can be used to confirm successful conjugation?
Several analytical techniques can confirm the formation of the desired conjugate:[14]
-
Mass Spectrometry (MS): To verify the expected molecular weight of the final product.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the presence of signals from both the target molecule and the PEG linker.[14]
-
High-Performance Liquid Chromatography (HPLC): To observe the appearance of a new peak corresponding to the conjugate and the disappearance of the starting material peaks.[14]
Quantitative Data Summary
| Parameter | Uncatalyzed Oxime Ligation | Catalyzed Oxime Ligation | t-Boc Deprotection |
| pH | 4-5[1] | ~7 (with catalyst)[2][3] | Acidic (e.g., TFA, HCl)[9][10] |
| Catalyst | None | Aniline, p-phenylenediamine, Arginine[4][5][7] | Not applicable |
| Temperature | Room Temperature to 37°C[3] | Room Temperature | Room Temperature[9] |
| Solvent | Aqueous buffer, DMF, DMSO[3] | Aqueous buffer | Dichloromethane, Dioxane[9][12] |
Key Experimental Protocols
Protocol 1: General Procedure for Oxime Ligation
-
Reactant Preparation: Dissolve the aldehyde or ketone-containing molecule and the deprotected Aminooxy-PEG4-amine in a suitable buffer.
-
pH Adjustment:
-
Uncatalyzed: Adjust the pH to 4-5 using a citrate or acetate buffer.
-
Catalyzed: Maintain a pH of ~7 using a phosphate (B84403) buffer and add a catalyst (e.g., 10-100 mM aniline or 2-10 mM p-phenylenediamine).[4][5]
-
-
Reaction: Incubate the reaction mixture at room temperature or 37°C for 1 to 24 hours. The reaction progress can be monitored by HPLC or LC-MS.[3]
-
Purification: Purify the conjugate using an appropriate chromatographic technique such as HPLC or SEC.
Protocol 2: t-Boc Deprotection
-
Dissolution: Dissolve the this compound conjugate in a suitable organic solvent such as dichloromethane (DCM).
-
Acid Treatment: Add trifluoroacetic acid (TFA) to the solution (e.g., a 25% TFA/DCM solution) and stir at room temperature.[9]
-
Reaction Time: The reaction is typically fast and can be completed within 2-12 hours.[9]
-
Solvent Removal: Remove the solvent and excess TFA under vacuum to isolate the deprotected product.
Visualized Workflows
Caption: General experimental workflow for conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 2496687-02-4 | BroadPharm [broadpharm.com]
- 3. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. This compound | CAS 1235514-18-7 | AxisPharm [axispharm.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. t-Boc-N-amido-PEG4-amine, 811442-84-9 | BroadPharm [broadpharm.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
common side reactions with t-Boc-Aminooxy-PEG4-amine
Welcome to the technical support center for t-Boc-Aminooxy-PEG4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this heterobifunctional linker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker containing three key components:
-
A tert-butyloxycarbonyl (Boc)-protected aminooxy group : This allows for the formation of a stable oxime bond with an aldehyde or ketone following deprotection.
-
A primary amine group : This group readily reacts with activated carboxylic acids (e.g., NHS esters) to form a stable amide bond.
-
A hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer : This spacer increases the solubility of the conjugate in aqueous media and provides flexibility.[1][2]
Its primary applications are in bioconjugation and drug delivery, where it is used to link molecules together, such as proteins, peptides, or small molecule drugs.[2]
Q2: What is the general workflow for using this compound in a two-step conjugation?
A typical workflow involves two main chemical steps:
-
Amide Bond Formation : The primary amine of the linker is reacted with an activated carboxyl group on the first molecule.
-
Boc Deprotection and Oxime Ligation : The Boc protecting group is removed from the aminooxy group under acidic conditions. The newly exposed aminooxy group is then reacted with an aldehyde or ketone on the second molecule to form a stable oxime bond.
Troubleshooting Guides
This section addresses common issues that may arise during the use of this compound.
Part 1: Boc Deprotection
Issue 1: Incomplete Boc Deprotection
-
Symptoms : LC-MS analysis shows a significant amount of starting material remaining after the reaction. TLC analysis shows a persistent spot corresponding to the Boc-protected starting material.
-
Possible Causes & Solutions :
| Possible Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | The Boc group is cleaved by acidolysis. If the acid is too weak or its concentration too low, the reaction may not go to completion. Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), for example, from 20% to 50%. Alternatively, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) can be used.[3] |
| Inadequate Reaction Time or Temperature | Deprotection is a kinetic process. If the reaction time is too short or the temperature too low, the reaction may not be complete. Extend the reaction time and monitor the progress by TLC or LC-MS. While most deprotections are performed at room temperature, gentle warming might be necessary for some substrates.[3] |
| Steric Hindrance | The PEG4 chain can sterically hinder the approach of the acid to the Boc-protected aminooxy group, slowing the reaction. In such cases, longer reaction times or stronger acidic conditions may be required.[3] |
| Solvent Issues | Ensure that both the PEGylated compound and the acid are well-solvated. DCM is a common and effective solvent for TFA-mediated deprotection.[3] |
Issue 2: Side Product Formation During Boc Deprotection
-
Symptoms : LC-MS analysis reveals unexpected masses, and HPLC shows multiple peaks in addition to the desired product.
-
Possible Causes & Solutions :
| Possible Cause | Recommended Solution |
| t-Butylation of Nucleophilic Residues | The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic sites on your molecule, such as the side chains of tryptophan, methionine, cysteine, and tyrosine.[4] To prevent this, add a "scavenger" to the reaction mixture to trap the tert-butyl cation.[4] |
| Cleavage of Other Acid-Labile Groups | If your molecule contains other acid-sensitive protecting groups (e.g., t-butyl esters), they may also be cleaved under the deprotection conditions. Consider using milder deprotection conditions or an alternative protecting group strategy if possible. |
Part 2: Oxime Ligation
Issue 3: Low Yield of Oxime Conjugate
-
Symptoms : HPLC or LC-MS analysis shows a low conversion of the deprotected aminooxy-PEGylated intermediate to the final oxime conjugate.
-
Possible Causes & Solutions :
| Possible Cause | Recommended Solution |
| Suboptimal pH | The rate of oxime formation is highly pH-dependent. For uncatalyzed reactions, a slightly acidic pH of 4-5 is generally optimal.[5] However, for many biological molecules, a neutral pH is required for stability. |
| Inefficient or No Catalyst | At neutral pH, oxime ligation can be very slow. The use of a nucleophilic catalyst is crucial to accelerate the reaction. Aniline (B41778) is a common catalyst, but its derivatives, such as p-phenylenediamine (B122844), have been shown to be more effective, increasing the reaction rate significantly.[5][6][7][8] |
| Low Reactant Concentration | The kinetics of oxime ligation are concentration-dependent. If the reactants are too dilute, the reaction rate will be slow. If possible, increase the concentration of your reactants.[5] |
| Reactant Instability | The deprotected aminooxy group is highly reactive and can degrade over time. It can also react with trace carbonyl impurities (e.g., acetone) in solvents.[5][9] Use the deprotected aminooxy-PEGylated molecule immediately after preparation and ensure high-purity, aldehyde-free solvents. |
| Steric Hindrance | Aldehydes are generally more reactive than ketones in oxime ligation due to less steric hindrance. If you are using a sterically hindered ketone, the reaction will be slower and may require longer reaction times or a more efficient catalyst.[5] |
Issue 4: Side Reactions During Oxime Ligation
-
Symptoms : Complex product mixture observed by LC-MS, with unexpected masses.
-
Possible Causes & Solutions :
| Possible Cause | Recommended Solution |
| Transoximation | This is an exchange reaction where an existing oxime bond breaks and reforms with another carbonyl-containing molecule. This can be an issue if there are other reactive carbonyls present. Ensure the purity of your reactants and consider using an excess of the desired carbonyl compound to drive the reaction to completion.[10] |
| Reaction with Catalyst | In some cases, the catalyst itself (e.g., aniline derivatives) can form Schiff bases with the carbonyl compound, which is a competing reaction. Optimizing the catalyst concentration is important; an excess of catalyst can sometimes inhibit the desired reaction.[1] |
Part 3: General Issues
Issue 5: Protein/Peptide Aggregation
-
Symptoms : Visible precipitation during the PEGylation reaction or purification steps. SEC analysis shows high molecular weight species.
-
Possible Causes & Solutions :
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Conditions | pH, temperature, and buffer composition can affect protein stability. Ensure the reaction conditions are within the optimal range for your specific protein.[11] |
| High Protein Concentration | High concentrations increase the likelihood of intermolecular interactions. If aggregation is observed, try reducing the protein concentration.[11] |
| Intermolecular Cross-linking | If your target molecule has multiple reactive sites, the PEG linker could potentially cross-link multiple molecules, leading to aggregation. This is less of a concern with the monofunctional primary amine on this compound but should be considered if the target molecule for the aminooxy end also has multiple carbonyls. |
| Lack of Stabilizing Excipients | The addition of stabilizers to the reaction buffer can help prevent aggregation. Common stabilizers include sugars (sucrose), polyols (glycerol), and certain amino acids (arginine).[11] |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and the impact of key parameters on reaction outcomes.
Table 1: Boc Deprotection Conditions and Scavenger Usage
| Acid System | Typical Concentration | Scavenger | Scavenger Conc. (v/v) | Purpose |
| TFA in DCM | 20-50% | Triisopropylsilane (TIS) | 2.5 - 5% | General carbocation scavenger.[3] |
| TFA in DCM | 20-50% | Water | 2.5 - 5% | Carbocation scavenger.[3] |
| TFA in DCM | 20-50% | Thioanisole | 5% | Protects Methionine residues.[3] |
| TFA in DCM | 20-50% | 1,2-Ethanedithiol (EDT) | 2.5% | Protects Cysteine residues.[3] |
| 4M HCl in 1,4-Dioxane | 4M | - | - | A stronger alternative to TFA for more resistant Boc groups.[3] |
Table 2: Impact of Catalysts on Oxime Ligation Rate
| Catalyst | Concentration | pH | Relative Rate Increase (vs. Uncatalyzed) | Notes |
| None | - | 7.0 | 1x | The baseline reaction rate at neutral pH is often slow. |
| Aniline | 100 mM | 7.0 | ~6x | Aniline is a commonly used catalyst but has limited solubility and efficiency at neutral pH. |
| p-Phenylenediamine | 2 mM | 7.0 | ~120x | A highly effective catalyst at neutral pH, even at low concentrations, offering a significant rate enhancement over aniline.[6] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound Conjugate
-
Dissolution : Dissolve the this compound conjugate in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cooling : Cool the solution to 0°C in an ice bath.
-
Acid Addition : Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If your substrate is sensitive to t-butylation, add an appropriate scavenger (see Table 1).
-
Reaction : Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[3]
-
Work-up :
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Co-evaporate with toluene (B28343) (3x) to remove residual TFA.
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[3]
-
Protocol 2: Oxime Ligation with Deprotected Aminooxy-PEG4-amine Conjugate
-
Reagent Preparation :
-
Dissolve the deprotected aminooxy-PEG4-amine conjugate in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5).
-
Dissolve the aldehyde or ketone-containing molecule in the same buffer.
-
Prepare a stock solution of the catalyst (e.g., 100 mM p-phenylenediamine in the reaction buffer).
-
-
Reaction Setup :
-
Combine the deprotected aminooxy-PEG4-amine conjugate and the carbonyl-containing molecule in the reaction buffer.
-
Add the catalyst to the desired final concentration (e.g., 2-10 mM for p-phenylenediamine).
-
-
Incubation : Incubate the reaction mixture at room temperature for 2-4 hours, or at 4°C overnight for sensitive molecules.
-
Monitoring : Monitor the reaction progress by HPLC or LC-MS.
-
Purification : Purify the final conjugate using an appropriate chromatographic technique, such as Size Exclusion Chromatography (SEC) for large biomolecules or Reverse Phase HPLC (RP-HPLC) for smaller molecules and peptides.[]
Visualizations
Caption: Experimental workflow for Boc deprotection.
Caption: Catalyzed oxime ligation reaction pathway.
Caption: Troubleshooting logic for low oxime ligation yield.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS 1235514-18-7 | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of meta- and para-Phenylenediamine as Enhanced Oxime Ligation Catalysts for Protein Labeling, PEGylation, Immobilization, and Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 10. Identification of by-products from an orthogonal peptide ligation by oxime bonds using mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete tert-butyloxycarbonyl (Boc) deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for an incomplete Boc deprotection reaction?
Incomplete Boc deprotection can stem from several factors, often related to the reaction conditions or the substrate itself:
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration.[1] Standard conditions may not be sufficient for all substrates, leading to an incomplete reaction.
-
Inadequate Reaction Time: The reaction may simply not have been allowed to proceed to completion. Monitoring the reaction over time is crucial to determine the optimal duration.[1]
-
Steric Hindrance: Increased steric bulk around the Boc-protected amine can hinder the approach of the acid catalyst, slowing down the cleavage reaction. This is often observed with sterically hindered amino acids like valine and leucine.[1]
-
Poor Resin Swelling (for Solid-Phase Peptide Synthesis): In solid-phase peptide synthesis (SPPS), the resin must swell adequately in the deprotection solvent to allow the acid to access all the peptide chains.[1] Inadequate swelling can lead to incomplete deprotection.
-
Substrate Solubility Issues: If the starting material is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.
Q2: My TLC/LC-MS analysis shows significant starting material remaining. What should I do?
If you observe a significant amount of starting material, consider the following troubleshooting steps:
-
Increase Acid Concentration: If using a solution of TFA in a solvent like dichloromethane (B109758) (DCM), try increasing the percentage of TFA. For example, if a 25% TFA/DCM solution was used, increasing it to 50% may be effective.[2]
-
Extend Reaction Time: Continue to monitor the reaction at regular intervals (e.g., every 30-60 minutes) by TLC or LC-MS until no further change is observed.[3]
-
Increase Temperature: While most Boc deprotections are carried out at room temperature, gentle heating can sometimes facilitate the reaction for more stubborn substrates. However, be cautious as this can also promote side reactions.
-
Change the Acid or Solvent System: If TFA is not effective, consider using 4M HCl in 1,4-dioxane (B91453) or ethyl acetate.[4] For substrates sensitive to strong acids, milder methods like using trimethylsilyl (B98337) iodide (TMSI) or zinc bromide can be explored.[2]
Q3: I am observing side products in my reaction. What are they and how can I minimize them?
A common side reaction during Boc deprotection is the alkylation of nucleophilic sites on the substrate by the tert-butyl cation (tBu⁺) generated during the reaction.[5] This is particularly problematic for substrates containing electron-rich aromatic rings, thiols (like in cysteine), or guanidino groups.[5]
To minimize these side reactions, it is highly recommended to use "scavengers" in the reaction mixture. Scavengers are reagents that trap the reactive tert-butyl cations. Common scavengers include:
-
Triisopropylsilane (TIS)
-
Thioanisole
-
Water
A common cleavage cocktail for solid-phase peptide synthesis is a mixture of 95% TFA, 2.5% TIS, and 2.5% H₂O.
Q4: Are there milder alternatives to TFA or HCl for Boc deprotection of acid-sensitive substrates?
Yes, several milder methods can be employed for substrates that are sensitive to strong acids:
-
Thermal Deprotection: Heating the Boc-protected amine in a suitable solvent can effect deprotection without the need for acid.[6]
-
Lewis Acids: Reagents like trimethylsilyl iodide (TMSI) and zinc bromide can be used for a non-hydrolytic deprotection.[2]
-
Oxalyl Chloride in Methanol (B129727): This system provides a mild method for the selective deprotection of a wide range of N-Boc compounds at room temperature.[7]
Data Presentation: Comparison of Thermal Boc Deprotection Conditions
The following table summarizes the yield of deprotected product under various thermal conditions for different N-Boc protected substrates. This data is useful for selecting initial screening conditions for thermal deprotection.
| Substrate | Solvent | Temperature (°C) | Residence Time (min) | Yield (%) |
| N-Boc Imidazole | Trifluoroethanol (TFE) | 120 | 30 | 100 |
| N-Boc Imidazole | Methanol | 120 | 30 | 100 |
| N-Boc Imidazole | Tetrahydrofuran (THF) | 200 | 30 | 97 |
| N-Boc Imidazole | Toluene | 230 | 30 | >99 |
| N-Boc Aniline | Trifluoroethanol (TFE) | 240 | 30 | 93 |
| N-Boc Aniline | Methanol | 240 | 30 | 88 |
| N-Boc Aniline | Tetrahydrofuran (THF) | 240 | 30 | 65 |
| N-Boc Aniline | Toluene | 240 | 30 | 54 |
| N-Boc Phenethylamine | Trifluoroethanol (TFE) | 240 | 30 | 44 |
Data adapted from a study on selective thermal deprotection of N-Boc protected amines in continuous flow.[6]
Experimental Protocols
Protocol 1: Monitoring Boc Deprotection by Thin-Layer Chromatography (TLC)
Objective: To qualitatively monitor the progress of a Boc deprotection reaction by observing the disappearance of the starting material and the appearance of the product.
Materials:
-
TLC plates (silica gel coated)
-
Developing chamber
-
Eluent (a solvent system that provides good separation of the starting material and product, e.g., 9:1 DCM/Methanol)[8]
-
Capillary tubes for spotting
-
UV lamp
-
Ninhydrin (B49086) stain solution (for visualizing primary amines)
-
Heat gun or hot plate
Procedure:
-
Prepare the Eluent: Prepare a suitable eluent system in the developing chamber and allow the atmosphere to saturate.
-
Spot the TLC Plate: Using a capillary tube, carefully spot a small amount of the reaction mixture onto the TLC plate. It is also advisable to spot the starting material as a reference.
-
Develop the Plate: Place the TLC plate in the developing chamber and allow the eluent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate from the chamber and mark the solvent front.
-
Allow the solvent to evaporate.
-
Visualize the spots under a UV lamp. The Boc-protected starting material will likely be UV active, while the deprotected amine may or may not be.
-
To visualize the free amine product, dip the plate in a ninhydrin stain solution and then gently heat it with a heat gun or on a hot plate. The deprotected amine will appear as a colored spot (usually purple or yellow).[8]
-
-
Interpret the Results: The reaction is complete when the spot corresponding to the starting material has disappeared, and a new spot corresponding to the product is observed.
Protocol 2: Monitoring Boc Deprotection by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To quantitatively monitor the progress of a Boc deprotection reaction by measuring the relative abundance of the starting material and the product.
Materials:
-
LC-MS system (with a suitable column, e.g., C18)
-
Mobile phase (e.g., a gradient of water and acetonitrile (B52724) with 0.1% formic acid or TFA)
-
Sample vials
-
Solvent for quenching and dilution (e.g., methanol or acetonitrile)
Procedure:
-
Method Development: Develop an LC-MS method that can separate the Boc-protected starting material from the deprotected product. The mass spectrometer should be set to monitor the expected m/z values for both the starting material and the product.
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., methanol or acetonitrile) to stop the reaction.[4]
-
Analysis: Inject the diluted sample into the LC-MS system.
-
Data Interpretation: Analyze the resulting chromatogram and mass spectrum. The progress of the reaction can be determined by comparing the peak areas of the starting material and the product over time. The reaction is considered complete when the peak for the starting material is no longer detectable.
Visualizations
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: Mechanism of Boc deprotection and potential side reactions.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Preventing Aggregation of Conjugates with t-Boc-Aminooxy-PEG4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent aggregation during the synthesis and handling of conjugates prepared using t-Boc-Aminooxy-PEG4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of aggregation when using this compound for conjugation?
Aggregation of conjugates is a common issue that can arise from several factors related to the properties of the biomolecule, the linker, and the reaction conditions. Key causes include:
-
Inherent Properties of the Biomolecule: Proteins and other biomolecules can be sensitive to changes in their environment. The conjugation process itself can induce conformational changes that expose hydrophobic regions, leading to aggregation.[1]
-
Hydrophobicity of the Linker/Payload: While the PEG4 spacer in this compound enhances water solubility, the overall hydrophobicity of the final conjugate can increase, especially if the molecule being attached is hydrophobic. This increased hydrophobicity can promote self-association and aggregation.
-
High Degree of Labeling: Attaching too many linker molecules to a single biomolecule can significantly alter its surface properties, leading to a higher propensity for aggregation.
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can destabilize the biomolecule during the conjugation reaction, causing it to aggregate.[2] For instance, a pH close to the isoelectric point (pI) of a protein can minimize electrostatic repulsion and favor aggregation.[1]
-
Cross-linking: If the biomolecule has multiple reactive sites, there is a risk of the bifunctional linker connecting two or more biomolecules, resulting in the formation of large aggregates.
-
Reagent Quality and Handling: Impurities in the reagents or improper handling and storage can introduce contaminants that may contribute to aggregation.
Q2: How can I optimize my conjugation reaction to minimize aggregation?
Optimizing the reaction conditions is crucial for preventing aggregation. A systematic approach to optimization involves evaluating several parameters.
-
Control the Molar Ratio: The ratio of the this compound linker to the biomolecule is a critical parameter. A high molar excess of the linker can lead to a high degree of labeling and increase the risk of aggregation. It is recommended to perform a titration experiment to determine the optimal molar ratio that provides a sufficient degree of labeling without causing significant aggregation.
-
Optimize pH: The pH of the reaction buffer can significantly impact the stability of the biomolecule and the efficiency of the conjugation reaction. For oxime ligation (the reaction between the aminooxy group and an aldehyde or ketone), a slightly acidic pH (around 4.5-6.5) is often optimal. However, the stability of the protein or biomolecule must also be considered. It is important to find a pH that is a good compromise between reaction efficiency and biomolecule stability.
-
Manage Temperature and Incubation Time: Perform the conjugation reaction at a temperature that maintains the stability of the biomolecule. While higher temperatures can increase the reaction rate, they can also promote aggregation.[2] It is often preferable to use a lower temperature (e.g., 4°C) for a longer incubation time.
-
Protein Concentration: High protein concentrations can increase the likelihood of intermolecular interactions and aggregation.[3] If aggregation is observed, try reducing the protein concentration.[4]
| Parameter | Recommended Starting Range | Rationale |
| Molar Ratio (Linker:Biomolecule) | 5:1 to 20:1 | A higher ratio can improve labeling efficiency but may increase aggregation. Titration is recommended. |
| pH | 4.5 - 7.5 | The optimal pH is a balance between reaction kinetics and biomolecule stability. |
| Temperature | 4°C - Room Temperature | Lower temperatures can help maintain protein stability, though the reaction may be slower.[3] |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can increase aggregation risk.[4] |
Q3: What role do buffer additives (excipients) play in preventing aggregation?
Excipients are additives that can be included in the reaction and storage buffers to help stabilize the biomolecule and prevent aggregation.[5][6] They work through various mechanisms, such as strengthening the forces that stabilize the protein and preventing the protein from unfolding.[6]
-
Sugars and Polyols: Sugars like sucrose (B13894) and trehalose, and polyols like glycerol (B35011) and sorbitol, are commonly used to stabilize proteins. They are preferentially excluded from the protein surface, which favors the compact, native state of the protein.
-
Amino Acids: Certain amino acids, such as arginine and glycine, can suppress aggregation by interacting with the protein surface and preventing protein-protein interactions.[1]
-
Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) and Polysorbate 80 (Tween 80) can be very effective at preventing aggregation, even at low concentrations. They work by coating surfaces and preventing protein adsorption, and by binding to hydrophobic patches on the protein to prevent self-association.[5]
| Excipient | Typical Concentration | Mechanism of Action |
| Sucrose/Trehalose | 5 - 10% (w/v) | Preferential exclusion, stabilizes native protein structure. |
| Glycerol | 10 - 50% (v/v) | Stabilizes protein structure.[3] |
| Arginine | 50 - 250 mM | Suppresses aggregation by binding to the protein surface. |
| Glycine | 100 - 300 mM | Increases protein solubility and stability. |
| Polysorbate 20/80 | 0.01 - 0.1% (v/v) | Prevents surface adsorption and masks hydrophobic patches. |
Q4: How do I properly handle and store my this compound and the resulting conjugate?
Proper handling and storage are essential to maintain the integrity of the reagents and the final conjugate.
-
Reagent Storage: this compound should be stored at the recommended temperature (typically -20°C) and protected from moisture to prevent degradation.
-
Conjugate Storage: The optimal storage conditions for the conjugate will depend on the specific biomolecule. In general, it is best to store the purified conjugate at a low concentration in a buffer that has been optimized for stability (containing excipients if necessary). For long-term storage, freezing at -80°C is often recommended.[3] Avoid repeated freeze-thaw cycles, as this can induce aggregation. It is good practice to aliquot the conjugate into single-use vials before freezing.
Q5: What analytical techniques can I use to detect and quantify aggregation in my conjugate sample?
Several analytical techniques can be used to assess the aggregation state of a conjugate sample.
-
Size Exclusion Chromatography (SEC): SEC is a powerful technique for separating and quantifying monomers, dimers, and larger aggregates based on their size.[2][7][8][9] It is considered a standard method for analyzing protein aggregation.[8]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is a sensitive technique for detecting the presence of aggregates and can provide an estimate of their size.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize aggregation. Under non-reducing conditions, aggregates may appear as high-molecular-weight bands.
-
Visual Inspection: While not quantitative, a simple visual inspection of the sample for turbidity or precipitation can be an initial indicator of a significant aggregation problem.
Q6: My conjugate is still aggregating despite optimizing the reaction conditions. What are my next steps?
If aggregation persists after optimizing the reaction conditions and using excipients, consider the following advanced troubleshooting steps:
-
Site-Specific Conjugation: If the biomolecule has multiple reactive sites, random conjugation can lead to a heterogeneous product with a higher tendency to aggregate.[10] If possible, consider engineering a specific site for conjugation (e.g., a single cysteine or an unnatural amino acid) to create a more homogeneous and potentially more stable conjugate.[10]
-
Linker Modification: The length and composition of the PEG linker can influence the properties of the conjugate. A longer PEG chain may improve solubility and reduce aggregation.
-
Purification Strategy: The purification method used to isolate the conjugate can also impact its stability. It is important to use a gentle purification method, such as size exclusion chromatography, and to perform the purification in a buffer that promotes stability.
Experimental Protocols
Protocol 1: General Procedure for Conjugation of a Protein with a Small Molecule using this compound
This protocol describes a general workflow for a two-step conjugation. The first step is the deprotection of the t-Boc group, and the second step is the oxime ligation.
Materials:
-
Protein with an accessible aldehyde or ketone group
-
This compound
-
Deprotection solution (e.g., 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM))
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Deprotection of this compound:
-
Dissolve this compound in the deprotection solution.
-
Incubate at room temperature for 30-60 minutes.
-
Remove the solvent under vacuum.
-
The resulting aminooxy-PEG4-amine should be used immediately.
-
-
Conjugation Reaction:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Add the deprotected aminooxy-PEG4-amine to the protein solution at the desired molar ratio.
-
Incubate the reaction mixture at 4°C or room temperature for 2-16 hours with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to react with any unreacted aldehyde or ketone groups on the protein.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate from unreacted linker and other small molecules using a size exclusion chromatography column equilibrated with the desired storage buffer.
-
-
Characterization:
-
Analyze the purified conjugate for degree of labeling, purity, and aggregation using appropriate techniques such as UV-Vis spectroscopy, SDS-PAGE, and SEC.
-
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Analysis
Materials:
-
SEC column suitable for the size range of the protein and its potential aggregates.
-
HPLC or UHPLC system with a UV detector.
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Conjugate sample.
-
Molecular weight standards.
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Filter the conjugate sample through a 0.22 µm filter to remove any large particulates.
-
Injection: Inject a known amount of the conjugate sample onto the column.
-
Chromatography: Run the chromatography method, monitoring the eluent at a suitable wavelength (e.g., 280 nm for proteins).
-
Data Analysis:
-
Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their elution times relative to the molecular weight standards.
-
Integrate the area of each peak to determine the relative percentage of monomer and aggregates.
-
Visualizations
Caption: A decision tree for troubleshooting conjugate aggregation.
Caption: The reaction scheme for oxime ligation.
References
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. shimadzu.com [shimadzu.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. nanoscience.com [nanoscience.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
Technical Support Center: Purification of t-Boc-Aminooxy-PEG4-amine Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the purification of proteins labeled with t-Boc-Aminooxy-PEG4-amine. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to navigate the complexities of this bioconjugation technique.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a heterobifunctional PEG linker used in bioconjugation.[1] It contains three key components:
-
A primary amine (-NH2) : This group reacts with activated carboxylic acids (like NHS esters) on a protein to form a stable amide bond.[2][3]
-
A t-Boc protected aminooxy group (-ONH-Boc) : The t-Boc (tert-butoxycarbonyl) is a protecting group. Once removed under acidic conditions, the resulting aminooxy group can react specifically with aldehydes or ketones to form an oxime bond.[1][2]
-
A PEG4 spacer : The short polyethylene (B3416737) glycol chain enhances solubility in aqueous solutions and provides a flexible spacer between the conjugated molecules.[1][2]
This linker is ideal for multi-step or orthogonal labeling strategies where different molecules need to be attached to a protein in a controlled manner.[1]
Q2: What are the main challenges in purifying proteins labeled with this linker?
A2: The primary challenge is the heterogeneity of the reaction mixture.[] After the labeling reaction, the solution typically contains:
-
Desired mono-PEGylated protein
-
Multi-PEGylated protein
-
Unreacted (native) protein
-
Excess this compound reagent and its byproducts
-
Positional isomers (proteins where the PEG linker is attached at different sites)[]
Separating these components can be difficult because the addition of the relatively small PEG4 linker does not always produce a large enough change in physicochemical properties for easy separation.
Q3: Which purification techniques are most effective for PEGylated proteins?
A3: Several chromatographic techniques are commonly used, often in combination, to achieve high purity. The most effective methods are:
-
Ion Exchange Chromatography (IEX): This is often the method of choice.[5] The attachment of a neutral PEG chain can shield charged residues on the protein surface, altering its overall charge and allowing for separation from the unreacted native protein.[] It is also powerful enough to separate proteins with different degrees of PEGylation and even positional isomers.[][5]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius.[] It is very effective at removing unreacted, low-molecular-weight PEG linkers and other small molecules from the labeled protein.[][6] However, it may not effectively separate unreacted protein from mono-PEGylated protein or resolve species with different degrees of PEGylation.[5][6]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their surface hydrophobicity. While not as widely used as IEX or SEC, it can serve as a valuable complementary or polishing step, especially for proteins that are difficult to purify by other methods.[][7]
Q4: When is the t-Boc deprotection step performed, and how does it affect purification?
A4: The t-Boc deprotection is performed after the initial purification of the PEGylated protein conjugate. This step exposes the reactive aminooxy group for a subsequent conjugation reaction. Deprotection is typically achieved using a strong acid like trifluoroacetic acid (TFA).[8] This adds another purification challenge, as the TFA and any generated by-products (like the t-butyl cation) must be removed from the protein sample.[8][9] This is usually accomplished by dialysis, buffer exchange chromatography, or SEC.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound labeled proteins.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Labeled Protein | 1. Inefficient labeling reaction. 2. Protein loss during purification steps. 3. Protein precipitation after Boc deprotection. | 1. Optimize labeling conditions (pH, reagent molar excess, reaction time). Ensure protein buffer is free of competing amines (e.g., Tris).[10] 2. Check column loading and elution conditions. Consider a different chromatography resin or technique. 3. Perform deprotection at a lower temperature or for a shorter duration. Immediately after deprotection, perform a buffer exchange into a suitable, non-acidic buffer. |
| Co-elution of Labeled and Unlabeled Protein | The size and/or charge difference between the native and PEGylated protein is insufficient for the chosen separation method. | 1. Switch to IEX: IEX is generally superior for separating species with minor charge differences caused by PEGylation.[][5] 2. Optimize IEX Gradient: Use a shallower salt gradient to improve resolution. 3. Combine Methods: Use SEC to remove excess linker, followed by IEX for fine separation of protein species.[7] |
| Presence of Excess PEG Linker in Final Product | Inefficient removal of small molecules during purification. | 1. Use SEC: Size exclusion chromatography is ideal for removing small molecules.[][6] Ensure the resin's fractionation range is appropriate for separating your protein from the ~352 Da linker. 2. Diafiltration/Ultrafiltration: Use a membrane with a molecular weight cut-off (MWCO) that retains the protein while allowing the small linker to pass through.[6][11] |
| Protein Aggregation or Precipitation | 1. Protein instability under labeling or purification conditions (pH, salt concentration). 2. Exposure to harsh acidic conditions during Boc deprotection. 3. Hydrophobicity of the labeled protein. | 1. Screen different buffers and pH ranges. Include additives like arginine or glycerol (B35011) to improve stability. 2. Minimize exposure time to TFA. Perform the reaction on ice. Ensure rapid removal of acid post-deprotection. 3. Consider HIC for purification, as it can sometimes resolve aggregates from the monomeric form. |
| Multiple Peaks in Analytical Chromatography (e.g., HPLC) | The reaction produced a heterogeneous mixture of multi-PEGylated species or positional isomers. | 1. Optimize Labeling: Reduce the molar excess of the PEG linker to favor mono-PEGylation. 2. High-Resolution IEX: Use a high-performance IEX column with a very shallow gradient to attempt separation of the different species.[5] 3. Accept Heterogeneity: If the different species do not impact downstream applications, it may be acceptable to proceed with a mixed population. |
Experimental Workflows and Protocols
Overall Experimental Workflow
The general process involves initial labeling, a primary purification step, the deprotection of the Boc group, and a final purification step to yield the reactive conjugate.
Caption: Workflow from initial protein labeling to final purified product.
Troubleshooting Logic for Purification
When encountering issues with purity, this decision tree can help identify the appropriate corrective actions.
Caption: Decision tree for troubleshooting common purification issues.
Detailed Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is primarily for removing excess, low-molecular-weight linkers after the labeling reaction or for buffer exchange after deprotection.
-
Column Selection: Choose an SEC column with a fractionation range appropriate for your protein's size. For example, for a 50 kDa protein, a resin like Superdex 75 or similar would be suitable.
-
Buffer Preparation: Prepare a mobile phase buffer that is compatible with your protein's stability (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). Degas the buffer thoroughly.
-
System Equilibration: Equilibrate the SEC column with at least two column volumes (CV) of the mobile phase buffer at a flow rate recommended by the manufacturer.
-
Sample Preparation: Concentrate the reaction mixture if necessary. Filter the sample through a 0.22 µm filter to remove any precipitates.
-
Sample Injection: Inject the sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the mobile phase buffer, collecting fractions. The PEGylated protein should elute in the earlier fractions, while the smaller, unreacted linker will elute later.
-
Analysis: Analyze the collected fractions using SDS-PAGE and UV-Vis spectrophotometry (at 280 nm) to identify the fractions containing the purified protein. Pool the desired fractions.
Protocol 2: Purification by Ion Exchange Chromatography (IEX)
This protocol is designed to separate the labeled protein from the unreacted native protein. This example assumes cation exchange chromatography (protein is positively charged at the working pH).
-
Column and Buffer Selection:
-
Choose a cation exchange column (e.g., SP Sepharose, PolyCAT A).[5]
-
Prepare a low-salt binding buffer (Buffer A), e.g., 20 mM MES, pH 6.0. The pH should be below the protein's isoelectric point (pI).
-
Prepare a high-salt elution buffer (Buffer B), e.g., 20 mM MES, 1 M NaCl, pH 6.0.
-
-
System Equilibration: Equilibrate the column with 5-10 CV of Buffer A until the conductivity and pH are stable.
-
Sample Preparation: Perform a buffer exchange on the reaction mixture to transfer it into Buffer A. Ensure the conductivity of the sample is low enough for efficient binding. Filter the sample through a 0.22 µm filter.
-
Sample Loading: Load the sample onto the equilibrated column at a low flow rate.
-
Washing: Wash the column with 3-5 CV of Buffer A to remove any unbound material.
-
Elution: Elute the bound proteins using a linear gradient from 0% to 100% Buffer B over 10-20 CV. The PEGylated protein, having a shielded positive charge, is expected to elute at a lower salt concentration than the more positively charged native protein.
-
Analysis: Collect fractions and analyze by SDS-PAGE to identify those containing the pure, labeled protein. Pool the relevant fractions.
Protocol 3: t-Boc Group Deprotection
This protocol describes the removal of the t-Boc protecting group to generate a reactive aminooxy group. Caution: Work in a chemical fume hood and wear appropriate personal protective equipment.
-
Sample Preparation: The purified t-Boc-Aminooxy-PEG4-labeled protein should be in a salt-free buffer or lyophilized.
-
Deprotection Reaction:
-
Prepare a deprotection solution, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) as a scavenger.[8] The scavenger helps prevent side reactions caused by the t-butyl cation.[8]
-
Chill the protein sample and the TFA solution on ice.
-
Add the cold TFA solution to the protein and gently mix. The final protein concentration should be around 1-5 mg/mL.
-
Incubate the reaction on ice for 30-60 minutes.
-
-
TFA Removal:
-
Immediately following incubation, the TFA must be removed. This can be done by:
-
Nitrogen Evaporation: Gently blow a stream of nitrogen over the sample to evaporate the TFA.
-
Precipitation: Precipitate the protein with cold diethyl ether, centrifuge to pellet the protein, and carefully decant the ether.
-
-
-
Resolubilization and Purification:
-
Immediately resolubilize the protein in a suitable buffer.
-
Perform a buffer exchange or SEC (as described in Protocol 1) to thoroughly remove any residual TFA and byproducts. The protein is now ready for subsequent conjugation via its newly exposed aminooxy group.
-
References
- 1. This compound | CAS 1235514-18-7 | AxisPharm [axispharm.com]
- 2. This compound, 2496687-02-4 | BroadPharm [broadpharm.com]
- 3. Protein Labeling Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 8. BOC Protection and Deprotection [bzchemicals.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mdpi.com [mdpi.com]
improving the solubility of hydrophobic molecules with t-Boc-Aminooxy-PEG4-amine
Welcome to the technical support center for t-Boc-Aminooxy-PEG4-amine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for using this heterobifunctional PEG linker to enhance the solubility of hydrophobic molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve solubility?
A: this compound is a chemical tool known as a heterobifunctional crosslinker.[1] It has three key parts:
-
Primary Amine (-NH2): This end reacts with carboxylic acids or activated esters (like NHS esters) on your target molecule to form a stable amide bond.[2][3]
-
PEG4 Spacer: This is a short chain of polyethylene (B3416737) glycol, which is very hydrophilic (water-loving). Attaching this PEG chain to a hydrophobic (water-fearing) molecule can significantly increase its solubility in aqueous solutions.[2][4][5]
-
t-Boc-Aminooxy Group: This is a protected aminooxy group. The t-Boc is a protecting group that can be removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[4][6] Once deprotected, the resulting aminooxy group can react with an aldehyde or ketone to form a stable oxime bond, allowing for further conjugation.[7][8]
The primary mechanism for solubility enhancement is the addition of the hydrophilic PEG spacer to the hydrophobic molecule.[9]
Q2: What functional groups on my hydrophobic molecule can I connect to this compound?
A: The primary amine end of the linker is designed to react with electrophilic groups. The most common target is a carboxylic acid (-COOH) . This reaction requires an activating agent (like EDC and NHS) to form a stable amide bond. It can also react directly with activated esters (e.g., NHS esters) .[1][2]
Q3: When and why do I need to remove the t-Boc protecting group?
A: The t-Boc group must be removed if you intend to use the aminooxy functionality for a subsequent reaction, such as linking it to a second molecule that contains an aldehyde or ketone.[4][7] If your only goal is to attach the PEG4-amine chain to your hydrophobic molecule to improve its solubility, you may not need to deprotect the aminooxy end. However, the presence of the bulky, hydrophobic t-Boc group may slightly reduce the overall solubility gain. Deprotection is typically achieved using a mild acid like trifluoroacetic acid (TFA).[10][11]
Q4: What kind of solvents should I use for the conjugation reaction?
A: For the initial conjugation of the linker's amine to a carboxylic acid on your hydrophobic molecule, anhydrous polar aprotic solvents are recommended to prevent hydrolysis of activated intermediates. Common choices include Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Dichloromethane (DCM).[1][12] Ensure your solvents are dry, as water can interfere with the coupling reaction.[12]
Q5: How can I monitor the progress of my PEGylation reaction?
A: The best method depends on your molecule's properties.
-
Thin-Layer Chromatography (TLC): If your starting material and product have different polarities, you can monitor the disappearance of the starting material spot and the appearance of a new, more polar product spot. Staining with ninhydrin (B49086) can be useful for visualizing amine-containing compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You can monitor the reaction by observing the decrease in the mass peak of your starting material and the appearance of a new peak corresponding to the mass of your molecule plus the mass of the this compound linker (Molecular Weight: ~336.4 g/mol ).[13]
Experimental Protocols & Methodologies
Protocol 1: Conjugation of Linker to a Hydrophobic Molecule with a Carboxylic Acid
This protocol describes a general procedure for forming an amide bond between the linker and a target molecule using EDC/NHS chemistry.
Materials:
-
Hydrophobic molecule containing a carboxylic acid (-COOH)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Activation: In a flame-dried flask under an inert atmosphere, dissolve the hydrophobic molecule (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.2 equivalents) to the solution and stir at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours. This step activates the carboxylic acid by forming an NHS ester.
-
Conjugation: In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the linker solution to the activated NHS ester solution from step 3.
-
Allow the reaction to stir at room temperature for 12-24 hours.[12]
-
Monitoring: Monitor the reaction's progress using LC-MS or TLC.
-
Workup & Purification: Once the reaction is complete, quench any remaining reactants as appropriate for your molecule. The product can be purified using techniques like flash column chromatography or preparative HPLC.
Protocol 2: t-Boc Deprotection
This protocol describes the removal of the t-Boc protecting group to expose the reactive aminooxy group.
Materials:
-
t-Boc protected PEGylated molecule
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (optional, e.g., triisopropylsilane) to prevent side reactions[14]
-
Rotary evaporator
Procedure:
-
Dissolve the t-Boc protected molecule in DCM.
-
Prepare a deprotection solution, typically 20-50% TFA in DCM (v/v). If your molecule is sensitive to acid-catalyzed side reactions, add a scavenger like triisopropylsilane (B1312306) (5% v/v).[14]
-
Add the deprotection solution to the dissolved molecule and stir at room temperature.
-
The reaction is often complete within 30 minutes to 2 hours.[10][11] Monitor by LC-MS for the disappearance of the starting material.
-
Once complete, remove the TFA and DCM under reduced pressure using a rotary evaporator. Co-evaporation with additional DCM or another solvent may be necessary to remove all traces of TFA.
-
The resulting deprotected product (as a TFA salt) can be used directly in the next step or purified further.
Data Presentation: Solubility Enhancement
The following table provides an illustrative example of the solubility improvement for a model hydrophobic drug ("Drug-X") after conjugation with this compound.
| Compound | Molecular Weight ( g/mol ) | Solubility in PBS (pH 7.4) | Fold Increase |
| Drug-X (Unmodified) | 450 | 0.8 µg/mL | - |
| Drug-X-PEG4-Aminooxy-Boc | 786.4 | 45 µg/mL | ~56x |
| Drug-X-PEG4-Aminooxy (Deprotected) | 686.4 | 92 µg/mL | ~115x |
Note: Data are for illustrative purposes only. Actual results will vary based on the specific properties of the hydrophobic molecule.
Visualizations: Workflows and Logic Diagrams
Caption: General experimental workflow for solubility enhancement.
Caption: Troubleshooting logic for low reaction yield.
Caption: Key chemical reactions involved in the process.
Troubleshooting Guide
Q: My conjugation reaction failed or the yield is very low. What went wrong?
A: Low yields in amide coupling are common and can often be traced to a few issues:
-
Presence of Water: The activated NHS ester is highly susceptible to hydrolysis. Ensure all glassware is flame-dried and use high-quality anhydrous solvents.[12]
-
Reagent Quality: EDC and NHS can degrade over time, especially if not stored properly. Use fresh, high-purity reagents.
-
Steric Hindrance: If the carboxylic acid on your molecule is sterically hindered, the reaction may be slow or inefficient. Try extending the reaction time or gently heating the mixture (if your compounds are stable).
-
pH Issues: While typically run without a base, some reactions benefit from the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize any acidic impurities.
Q: I successfully conjugated the linker, but my final product is still not soluble in my aqueous buffer. Why?
A:
-
Insufficient PEGylation: A single PEG4 chain may not be enough to solubilize an extremely hydrophobic or "greasy" molecule. PEGylation increases solubility, but it is not a guarantee of complete solubility at high concentrations.[5][15]
-
Aggregation: The hydrophobic parts of the molecules may still interact, causing aggregation even after PEGylation. Try preparing solutions at a lower concentration or adding a small amount of a co-solvent like DMSO or ethanol.
-
Incomplete Deprotection: If you performed the deprotection step, the remaining t-Boc group is hydrophobic and could be limiting solubility. Confirm complete deprotection via LC-MS.
Q: I'm having trouble with the t-Boc deprotection step. What should I check?
A:
-
Incomplete Reaction: If LC-MS shows remaining starting material, the reaction time may be too short or the TFA concentration too low. You can increase the TFA concentration or reaction time.
-
Product Degradation: If your target molecule contains other acid-sensitive groups (e.g., other protecting groups like trityl), they may be cleaved as well.[11] Using milder deprotection conditions or a different protecting group strategy may be necessary.
-
Side-Product Formation: The t-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule.[14] Adding a scavenger such as triisopropylsilane (TIS) or water can help suppress these side reactions.[14]
Q: My final product shows multiple peaks on LC-MS. What are they?
A:
-
Incomplete Reaction: Peaks corresponding to starting materials from any step.
-
Side Products: As mentioned above, side products can form during deprotection.
-
Di-PEGylation: If your molecule has more than one reactive site (e.g., two carboxylic acids), you might get a mixture of mono- and di-PEGylated products.
-
PEG Impurities: While this compound is a discrete (monodisperse) compound, impurities in the starting linker material could lead to minor additional peaks.[16] Always use a high-purity reagent.[1]
References
- 1. This compound | CAS 1235514-18-7 | AxisPharm [axispharm.com]
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. BOC-NH-PEG4-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]
- 4. This compound, 2496687-02-4 | BroadPharm [broadpharm.com]
- 5. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 8. biotium.com [biotium.com]
- 9. m.youtube.com [m.youtube.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. t-Boc-N-Amido-PEG4-amine, CAS 811442-84-9 | AxisPharm [axispharm.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creativepegworks.com [creativepegworks.com]
Technical Support Center: Scaling Up Reactions with t-Boc-Aminooxy-PEG4-amine
Welcome to the technical support center for t-Boc-Aminooxy-PEG4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and troubleshooting associated with scaling up reactions involving this heterobifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional crosslinker. It contains a primary amine (-NH2) on one end and a tert-butyloxycarbonyl (Boc) protected aminooxy group (-ONH-Boc) on the other, separated by a 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] Its primary applications are in bioconjugation and drug delivery.[2] The primary amine can be coupled to molecules with carboxylic acids or activated esters (like NHS esters), while the aminooxy group, after deprotection, can react with aldehydes or ketones to form a stable oxime bond.[1][2][3] The PEG4 spacer enhances solubility and provides flexibility.[1]
Q2: What are the storage and handling recommendations for this compound?
A2: This reagent should be stored at –20°C in a sealed container, protected from light and moisture.[3] For reactions, it is recommended to use anhydrous solvents such as DMF or DMSO to prevent premature hydrolysis of reactive groups or unintended removal of the Boc protecting group.[1]
Q3: Why is a heterobifunctional linker like this advantageous over a homobifunctional one?
A3: Heterobifunctional linkers, with their orthogonal reactive ends, permit a more controlled, sequential two-step conjugation process.[1] This approach generally leads to a more homogenous and well-defined final product with a higher yield of the desired conjugate, minimizing the formation of undesirable polymers that can occur with one-pot reactions using homobifunctional linkers.[1]
Troubleshooting Guide: Scaling Up Reactions
Amine Coupling Reaction
Q: We are observing low yield during the amide bond formation when coupling the amine end of the linker at a larger scale. What are the potential causes?
A: Several factors can contribute to low yield during a scale-up of the amine coupling step:
-
Inadequate Activation of Carboxylic Acid: If you are using a coupling agent like EDC, ensure the stoichiometry is correct and that the reaction is performed under anhydrous conditions to prevent hydrolysis of the activated intermediate.
-
Poor Solubility: While the PEG linker enhances solubility, the molecule it is being coupled to may have limited solubility at higher concentrations, leading to a heterogeneous reaction mixture and poor reaction kinetics.
-
Suboptimal pH: The pH of the reaction is crucial for efficient coupling. The primary amine of the linker needs to be in its neutral, nucleophilic state. Ensure the reaction buffer is appropriately chosen (typically pH 7.2-8.5 for NHS ester reactions) and is free of primary amines like Tris.[4]
-
Hydrolysis of NHS Ester: If coupling to an NHS ester, be aware that the ester is susceptible to hydrolysis in aqueous buffers. The half-life of NHS esters decreases as the pH increases. Prepare the linker solution immediately before use and add it promptly to the reaction mixture.[4]
Boc Deprotection
Q: During the scale-up of the Boc deprotection step using Trifluoroacetic Acid (TFA), we are facing issues with incomplete reaction and side product formation. How can we troubleshoot this?
A: Boc deprotection is a common step that presents significant scale-up challenges:
-
Incomplete Deprotection:
-
Cause: Insufficient acid strength or concentration.[5] On a larger scale, mixing may be less efficient, creating localized areas of lower acid concentration.
-
Solution: Increase the concentration of TFA (e.g., from 20% to 50% in Dichloromethane - DCM) or extend the reaction time.[5] Monitor the reaction progress closely using TLC or LC-MS. For very resistant substrates, a stronger acid system like 4M HCl in dioxane can be considered.[5]
-
-
Side Product Formation:
-
Cause: The carbocation (tert-butyl cation) generated during deprotection can alkylate sensitive functional groups on your molecule.[6]
-
Solution: Add a scavenger, such as triisopropylsilane (B1312306) (TIS), to the reaction mixture. TIS will trap the tert-butyl cation, preventing unwanted side reactions.
-
-
Exothermic Reaction:
-
Cause: Acid-base neutralization reactions are exothermic. On a large scale, the heat generated can be significant, potentially leading to temperature spikes that degrade the product.
-
Solution: Control the rate of acid addition by using a dropping funnel and ensure the reactor has an efficient cooling system.[7] For very large scales, reaction calorimetry studies on a smaller scale can help predict the thermal profile.[7]
-
-
Gas Evolution:
-
Cause: The deprotection reaction releases isobutylene (B52900) gas. A rapid reaction can lead to a sudden and dangerous pressure increase in a closed system.
-
Solution: Ensure the reactor has sufficient headspace and is equipped with a properly sized vent. Never run a large-scale deprotection in a sealed system. Controlling the rate of acid addition will also control the rate of gas evolution.[7]
-
Oxime Ligation
Q: Our oxime ligation reaction works well at the milligram scale, but the yield is poor and the reaction is very slow at the multi-gram scale. What can we do?
A: Oxime ligation kinetics are highly dependent on reaction conditions, which can be challenging to maintain at scale:
-
Suboptimal pH:
-
Cause: The reaction rate is highly pH-dependent. For uncatalyzed reactions, the optimal pH is slightly acidic (pH 4-5).[8] At neutral pH, the reaction is often very slow.[8]
-
Solution: If your molecule is stable at acidic pH, adjusting the buffer is the simplest solution. If you must work at a neutral pH, a catalyst is essential.
-
-
Inefficient Catalyst:
-
Cause: Aniline (B41778) is a common catalyst, but more efficient options exist. At larger scales and concentrations, catalyst efficiency is key.
-
Solution: Consider using a more potent nucleophilic catalyst like m-phenylenediamine (B132917) (mPDA), which can be up to 15 times more efficient than aniline and has higher water solubility, allowing for use at greater concentrations.[9][10]
-
-
Low Reactant Concentration:
-
Cause: The reaction is bimolecular, and its rate is dependent on the concentration of both the aminooxy and carbonyl components.[8] At larger volumes, effective concentrations may be lower.
-
Solution: If possible, increase the concentration of your reactants. This will increase the reaction rate and help drive the reaction to completion.
-
-
Reactant Instability:
-
Cause: The deprotected aminooxy group can be reactive and may degrade, especially if trace impurities like acetone (B3395972) are present in solvents.[8]
-
Solution: Use high-purity, fresh solvents. Ensure the deprotected aminooxy-PEG-conjugate is used promptly after its preparation and purification.
-
Purification of PEGylated Products
Q: We are finding it extremely difficult to purify our final PEGylated conjugate at scale. Column chromatography is not viable. What are the alternatives?
A: Purification is one of the biggest challenges with PEGylated molecules at scale.[5][11]
-
Problem: PEGylated compounds are often viscous, non-crystalline oils, making handling and purification difficult.[11] The PEG chain can shield the electrostatic charges of the molecule, reducing the effectiveness of ion-exchange chromatography (IEX).[5] Furthermore, size-exclusion chromatography (SEC) is often not efficient enough to separate species with small differences at a preparative scale.[5]
-
Solutions:
-
Solidification/Precipitation: A novel strategy involves complexing the PEG-containing molecule with magnesium chloride (MgCl₂). This can transform the oily product into a process-friendly solid, which can be more easily handled, isolated, and purified.[11]
-
Membrane-Based Techniques: Ultrafiltration (UF) and diafiltration (DF) are scalable, non-chromatographic methods that separate molecules based on size.[][13] These can be effective for removing unreacted small molecules, but may be less effective at separating native vs. mono-PEGylated species if the size difference is not substantial.[5]
-
Aqueous Two-Phase Extraction: This technique can sometimes be used to partition the PEGylated product from impurities.
-
Data Presentation: Summary of Scale-Up Challenges
The following table summarizes the potential challenges and mitigation strategies when scaling up reactions with this compound. This is an illustrative table based on general principles, as specific quantitative data is not publicly available.
| Parameter | Lab Scale (100 mg - 1 g) | Pilot Scale (10 g - 100 g) | Production Scale (>1 kg) |
| Reaction Control | Simple addition of reagents. Temperature easily controlled with an ice bath. | Controlled addition rate required for exothermic steps (Boc deprotection). Reactor cooling jacket necessary. | Precise control of addition rates is critical. Reaction calorimetry data recommended to model and manage exotherms. Robust venting for gas evolution is mandatory.[7] |
| Mixing | Magnetic or overhead stirring is sufficient. | Efficient overhead mechanical stirring is required to ensure homogeneity. | Baffles and optimized impeller design needed for efficient mixing in large reactors. |
| Reaction Time | Typically follows literature protocols. | May need to be extended due to slower effective mixing and controlled addition rates. | Reaction times are often longer. Continuous monitoring (e.g., with PAT) is highly beneficial. |
| Yield | Generally high and reproducible. | May decrease due to handling losses, workup challenges, and side reactions. | Maintaining high yield requires significant process optimization. |
| Purity | High purity often achieved with standard lab purification (e.g., flash chromatography). | Purity can be impacted by side reactions. Purification becomes a major bottleneck. | Standard chromatography is often not economically viable.[5] Alternative methods like crystallization, precipitation[11], or membrane filtration are necessary.[13] |
| Key Challenges | Optimizing stoichiometry and reaction conditions. | Managing exotherms and gas evolution. Initial purification difficulties emerge. | Efficient heat and mass transfer. Safe handling of reagents and byproducts. Developing a robust, scalable, and economic purification strategy. |
Experimental Protocols (Representative)
Protocol 1: Amide Coupling of this compound to a Carboxylic Acid
-
Reagent Preparation: In a suitable reactor under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid-containing substrate (1.0 eq) and a coupling agent such as HBTU (1.1 eq) in anhydrous DMF (to a concentration of ~0.5 M).
-
Activation: Add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir for 15-20 minutes at room temperature to activate the carboxylic acid.
-
Coupling: In a separate vessel, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution to the reactor.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or DCM). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected conjugate.
Protocol 2: Boc Deprotection at Scale
-
Setup: In a reactor equipped with an efficient cooling system, a dropping funnel, and a vent line to a scrubber, dissolve the Boc-protected conjugate (1.0 eq) in DCM (to a concentration of 0.1-0.2 M).
-
Scavenger Addition: Add a scavenger such as triisopropylsilane (TIS) (1.5 - 2.0 eq) to the solution.
-
Acid Addition: Cool the solution to 0°C. Charge the dropping funnel with a solution of 50% TFA in DCM (v/v). Add the TFA solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by LC-MS.
-
Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM. The resulting product is often an oil or a TFA salt. It can be precipitated by adding a cold non-polar solvent like diethyl ether, or carried forward directly into the next step after solvent removal.
Visualizations
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting decision tree for low yield in oxime ligation reactions.
Caption: Logical diagram of purification challenges during scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS 1235514-18-7 | AxisPharm [axispharm.com]
- 3. Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. purepeg.com [purepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
storage conditions to maintain t-Boc-Aminooxy-PEG4-amine stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage, handling, and troubleshooting for t-Boc-Aminooxy-PEG4-amine to ensure its stability and optimal performance in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To maintain the stability and purity of this compound, it should be stored at –20 °C in a sealed, light- and moisture-protected container.[1][2][3][4][5][6][7] While the compound may be shipped at ambient temperature, long-term storage should strictly adhere to the recommended refrigerated and protected conditions.[2][4][5][6][7]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in a variety of common laboratory solvents, including water, dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[2] When preparing solutions, it is advisable to use anhydrous solvents to prevent premature hydrolysis of the t-Boc protecting group.[1][3]
Q3: What are the main functional groups of this compound and their reactivities?
A3: this compound is a heterobifunctional linker with two key reactive groups:
-
A primary amine (-NH2): This group readily reacts with carboxylic acids and activated NHS esters to form stable amide bonds.
-
A t-Boc protected aminooxy group (-O-NH-Boc): The tert-butoxycarbonyl (Boc) protecting group is labile and can be removed under mild acidic conditions. Once deprotected, the resulting aminooxy group can react with aldehydes and ketones to form oxime linkages.[1][2][3][5]
Q4: How can the t-Boc protecting group be removed?
A4: The t-Boc group is sensitive to acidic conditions and can be removed using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or with hydrochloric acid (HCl) in methanol.[8] The deprotection reaction is typically fast and occurs at room temperature.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low reactivity of the primary amine | Degradation of the compound due to improper storage. | Ensure the compound has been stored at -20°C, protected from light and moisture. Consider using a fresh vial of the reagent. |
| Incomplete dissolution in the reaction solvent. | Ensure complete dissolution of the compound in an appropriate anhydrous solvent before proceeding with the reaction. | |
| Premature loss of the t-Boc protecting group | Exposure to acidic conditions during storage or handling. | Avoid acidic environments until deprotection is intended. Use anhydrous solvents for dissolution and reaction.[1][3] |
| Cross-contamination with acidic reagents. | Use clean glassware and dedicated spatulas when handling the compound. | |
| Inconsistent experimental results | Degradation of the PEG linker. | Minimize exposure to oxygen and metal ions, which can promote oxidative degradation of the polyethylene (B3416737) glycol (PEG) chain. |
| Partial deprotection of the t-Boc group. | Assess the purity of the starting material using HPLC or NMR spectroscopy before use. | |
| Difficulty in purifying the final conjugate | Presence of unreacted this compound. | Ensure the reaction goes to completion by optimizing reaction conditions (e.g., stoichiometry, reaction time, temperature). |
| Side-products from degradation. | Purify the compound before use if degradation is suspected. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of this compound.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound sample
-
Methanol or another suitable solvent for sample preparation
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 214 nm
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
-
Analysis: Inject the sample and analyze the chromatogram. The purity can be determined by the relative peak area of the main component.
Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines a general procedure for confirming the chemical structure of this compound.
Instrumentation and Reagents:
-
NMR spectrometer (e.g., 400 MHz)
-
Deuterated solvent (e.g., Chloroform-d (CDCl3) or DMSO-d6)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Typical spectral region of interest for the PEG backbone is around 3.6 ppm. The t-Boc protons will appear as a singlet around 1.4 ppm.
-
-
Analysis: Compare the obtained spectrum with a reference spectrum if available from the supplier. The integration of the peaks should correspond to the number of protons in the structure.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. chempep.com [chempep.com]
- 3. This compound | CAS 1235514-18-7 | AxisPharm [axispharm.com]
- 4. t-Boc-N-amido-PEG4-acid, 756525-91-4 | BroadPharm [broadpharm.com]
- 5. This compound, 2496687-02-4 | BroadPharm [broadpharm.com]
- 6. This compound-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 7. t-Boc-N-amido-PEG4-amine, 811442-84-9 | BroadPharm [broadpharm.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to t-Boc-Aminooxy-PEG4-amine and Other PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant of a bioconjugate's ultimate success, profoundly influencing its stability, efficacy, and pharmacokinetic profile. Among the diverse array of available linker technologies, polyethylene (B3416737) glycol (PEG) linkers are extensively utilized due to their inherent hydrophilicity, biocompatibility, and capacity to enhance the solubility and in vivo half-life of bioconjugates. This guide provides an objective comparison of t-Boc-Aminooxy-PEG4-amine with other commonly employed PEG linkers, supported by experimental data to inform the rational design of next-generation bioconjugates, including antibody-drug conjugates (ADCs).
Introduction to this compound
This compound is a heterobifunctional PEG linker featuring a Boc-protected aminooxy group at one terminus and a primary amine at the other, separated by a discrete PEG4 spacer.[1][2] This unique architecture enables a staged, orthogonal bioconjugation strategy. The primary amine can be readily coupled to carboxylic acids or activated esters to form a stable amide bond.[1] Subsequent deprotection of the Boc group under mild acidic conditions unveils the aminooxy functionality, which can then chemoselectively react with aldehydes or ketones to form a highly stable oxime linkage.[1][3] This linker is particularly valuable in the construction of complex bioconjugates where precise control over the conjugation chemistry is paramount.
Performance Comparison of PEG Linkers
The choice of reactive moiety on a PEG linker dictates the stability of the resulting conjugate and the conditions required for its formation. This section compares key performance characteristics of bioconjugates prepared with aminooxy (oxime) linkers against those with other common linker technologies.
Linker Stability
A crucial attribute for any bioconjugate, especially those intended for therapeutic applications, is its stability in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity. The oxime bond formed by aminooxy linkers is renowned for its exceptional stability in aqueous environments at physiological pH compared to other linkages like hydrazones.[4]
| Linker Type | Linkage Chemistry | Half-Life (t½) at pH 7.0-7.4 | Key Stability Features |
| Aminooxy (Oxime) | Oxime bond | ~25 days | Approximately 600-fold more stable than a comparable methylhydrazone; hydrolysis is acid-catalyzed and very slow at neutral pH.[5] |
| Hydrazide (Hydrazone) | Hydrazone bond | ~2 hours (for acetylhydrazone) | Significantly less stable at physiological pH compared to oxime bonds.[4][5] |
| NHS-Ester (Amide) | Amide bond | Very stable | Amide bonds are generally very stable under physiological conditions. |
| Maleimide (Thiosuccinimide) | Thiosuccinimide bond | Susceptible to retro-Michael reaction | Can lead to deconjugation in the presence of thiols like glutathione (B108866) in plasma.[6] |
Reaction Kinetics and Efficiency
The efficiency of the conjugation reaction is a critical parameter that influences the yield and homogeneity of the final bioconjugate. While direct head-to-head comparisons under identical conditions are scarce in the literature, kinetic studies of individual reaction types provide valuable insights.
| Linker Type | Reactive Groups | Typical Reaction Conditions | Reaction Rate |
| Aminooxy | Aminooxy + Aldehyde/Ketone | pH 4.5-7.0 | Can be slow at neutral pH, but can be significantly accelerated (up to 120-fold) with catalysts like aniline (B41778).[7] |
| NHS-Ester | NHS-ester + Primary Amine | pH 7.0-8.5 | Generally rapid reaction with primary amines. |
| Maleimide | Maleimide + Thiol | pH 6.5-7.5 | Rapid and specific reaction with free thiols. |
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and characterization of bioconjugates. The following protocols provide a framework for key experiments involving PEG linkers.
Protocol 1: Site-Specific Antibody-Drug Conjugation using this compound
This protocol outlines a two-stage process for the site-specific conjugation of a cytotoxic drug to an antibody.
Stage 1: Payload-Linker Synthesis
-
Activation of Cytotoxic Drug: If the drug contains a carboxylic acid, activate it using a 1.5 to 2-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in an anhydrous organic solvent like DMF or DMSO for 15-30 minutes at room temperature.
-
Conjugation to Linker: Dissolve this compound in a suitable buffer (e.g., 0.1 M MES, pH 4.5-6.0). Add the activated drug solution to the linker solution at a 1:1 to 1:1.5 molar ratio. Adjust the pH to 7.2-7.5 with a coupling buffer (e.g., PBS) to facilitate the reaction between the NHS ester and the primary amine of the linker. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the resulting drug-linker conjugate by reverse-phase HPLC.
-
Boc Deprotection: Remove the t-Boc protecting group from the purified drug-linker conjugate by treatment with a mild acid, such as trifluoroacetic acid (TFA), to expose the aminooxy group.
Stage 2: Antibody Modification and Oxime Ligation
-
Generation of Aldehyde Groups on the Antibody:
-
Exchange the antibody into a reaction buffer (e.g., PBS, pH 7.4).
-
Treat the antibody with a controlled concentration of an oxidizing agent, such as sodium periodate, to selectively oxidize the carbohydrate moieties in the Fc region, thereby generating aldehyde groups.
-
Quench the reaction with an excess of a quenching agent like propylene (B89431) glycol.
-
Purify the oxidized antibody using a desalting column equilibrated with a conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5).
-
-
Oxime Ligation:
-
Dissolve the deprotected aminooxy-functionalized drug-linker in a suitable organic solvent (e.g., DMSO).
-
Add the drug-linker solution to the purified oxidized antibody at a desired molar ratio.
-
If necessary, add a catalyst like aniline to accelerate the reaction.
-
Incubate the reaction mixture at room temperature or 37°C for several hours to overnight.
-
-
Purification and Characterization of the ADC:
-
Purify the final ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted drug-linker and other impurities.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as UV-Vis spectroscopy, HIC, and size-exclusion chromatography coupled with mass spectrometry (SEC-MS).
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This method provides an estimation of the average number of drug molecules conjugated to each antibody.
-
Materials: ADC sample, unconjugated antibody, free drug, appropriate buffers.
-
Procedure:
-
Measure the absorbance of the ADC solution at 280 nm (for protein concentration) and at the wavelength of maximum absorbance for the drug.
-
Measure the absorbance of the unconjugated antibody at both wavelengths to determine the correction factor for the antibody's contribution to the drug's absorbance maximum.
-
Calculate the molar concentrations of the antibody and the conjugated drug using their respective extinction coefficients and the Beer-Lambert law, applying the correction factor.
-
The DAR is calculated as the molar ratio of the drug to the antibody.
-
Signaling Pathways and Experimental Workflows
The ultimate goal of many bioconjugates, particularly ADCs, is to modulate specific cellular signaling pathways to achieve a therapeutic effect. For instance, an ADC carrying the cytotoxic agent monomethyl auristatin E (MMAE) targets tubulin polymerization, a critical process in cell division.
MMAE-Induced Apoptosis Pathway
MMAE exerts its cytotoxic effect by inhibiting the polymerization of tubulin, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison: t-Boc-Aminooxy-PEG4-amine vs. SMCC for Antibody Conjugation
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision in the development of antibody conjugates, including antibody-drug conjugates (ADCs). The linker chemistry dictates the stability, homogeneity, and ultimately, the therapeutic efficacy and safety of the final product. This guide provides an objective comparison of two widely used crosslinking strategies: the site-specific approach enabled by t-Boc-Aminooxy-PEG4-amine and the conventional lysine- and cysteine-targeted conjugation using SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
This comparison delves into the mechanisms of action, conjugation efficiency, stability of the resulting conjugates, and the impact on antibody function, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound | SMCC |
| Target Functional Groups | Aldehydes/Ketones (on antibody) & Amines (on payload) | Amines & Thiols |
| Conjugation Strategy | Primarily site-specific (glycan oxidation) | Primarily stochastic (lysine or cysteine targeting) |
| Resulting Linkage | Oxime | Thioether |
| Linkage Stability | High, resistant to hydrolysis and thiol exchange | Susceptible to retro-Michael reaction and thiol exchange |
| Homogeneity (DAR) | High (more uniform DAR) | Low (heterogeneous mixture of species) |
| PEG Spacer | Yes (enhances solubility) | No (requires water-soluble variant, Sulfo-SMCC) |
Mechanism of Action: A Tale of Two Chemistries
The fundamental difference between these two linkers lies in their reactive ends and the resulting chemical bonds.
This compound is a heterobifunctional linker that facilitates a two-step, site-specific conjugation.[1] Its primary amine can react with an activated carboxyl group on a payload molecule to form a stable amide bond. The key feature is the Boc-protected aminooxy group. Following deprotection, this group specifically reacts with an aldehyde or ketone to form a highly stable oxime linkage.[1][2] In the context of antibody conjugation, these aldehyde groups are typically generated by mild oxidation of the carbohydrate moieties in the Fc region of the antibody, ensuring that the conjugation occurs away from the antigen-binding sites.[1]
SMCC is also a heterobifunctional crosslinker, but it targets different functional groups.[3] It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the side chains of lysine (B10760008) residues on the antibody) to form an amide bond.[3][4] Its other end has a maleimide (B117702) group that reacts with sulfhydryl (thiol) groups (e.g., from cysteine residues) to form a thioether bond.[3][4] This allows for the conjugation of amine-containing molecules to thiol-containing molecules. For antibody conjugation, the NHS ester typically reacts with the numerous surface-exposed lysines, leading to a random distribution of the linker. Alternatively, the antibody's disulfide bonds can be reduced to generate free thiols for reaction with the maleimide group.[5]
Diagram: Conjugation Pathways
Caption: Comparison of the site-specific conjugation pathway of this compound with the stochastic conjugation pathway of SMCC.
Performance Comparison: Stability and Homogeneity
The choice of linker has profound implications for the stability and homogeneity of the final antibody conjugate.
Stability of the Conjugate
A critical attribute for any antibody conjugate, particularly ADCs, is its stability in circulation. Premature release of the payload can lead to off-target toxicity and reduced efficacy.[6]
The oxime bond formed by the aminooxy linker is significantly more stable than the thiosuccinimide bond resulting from the maleimide-thiol reaction.[1] The thioether linkage is susceptible to a retro-Michael reaction, which can lead to deconjugation of the payload, especially in the presence of thiols like glutathione (B108866) in the plasma.[1]
| Linker Chemistry | Resulting Linkage | Stability Characteristics | Supporting Data |
| Aminooxy | Oxime | Highly stable, resistant to hydrolysis and thiol exchange. | Considered one of the most stable non-cleavable linkages.[1] |
| Maleimide (SMCC) | Thioether (Thiosuccinimide) | Susceptible to retro-Michael reaction and exchange with plasma thiols, leading to payload deconjugation. | N-alkyl maleimide ADCs (like those from SMCC) can show 35-67% deconjugation in serum over 7 days.[3][7] |
Homogeneity and Drug-to-Antibody Ratio (DAR)
The drug-to-antibody ratio (DAR) is a critical quality attribute that influences both the efficacy and toxicity of an ADC.[8]
This compound , through site-specific conjugation on the antibody's glycans, produces a more homogeneous product with a defined DAR.[1][2] This is because the number of accessible carbohydrate moieties for oxidation is limited and consistent.
SMCC , when targeting lysine residues, results in a heterogeneous mixture of conjugates with a wide distribution of DARs, as there are numerous lysine residues on the antibody surface with varying reactivity.[9] While targeting reduced interchain disulfides can offer more control, it can still lead to heterogeneity.[5]
Diagram: Homogeneity of Antibody Conjugates
Caption: Comparison of the homogeneity of antibody conjugates produced by aminooxy and SMCC (lysine) conjugation methods.
Impact on Antibody Function
It is crucial that the conjugation process does not compromise the antibody's ability to bind to its target antigen.
Site-specific conjugation methods, such as those enabled by This compound , are generally considered to have a lower risk of impacting antigen binding.[10] This is because the modification occurs on the Fc region, which is distant from the antigen-binding Fab arms. Studies have shown that oxime ligation on glycans does not compromise antigen binding.[1][11]
Conversely, the random nature of SMCC conjugation to lysine residues carries a higher risk of modifying amino acids within the complementarity-determining regions (CDRs), which are essential for antigen recognition.[9] This can lead to a decrease in the antibody's binding affinity.
Experimental Protocols
Protocol 1: Site-Specific Antibody Conjugation using this compound Chemistry
This protocol outlines the general steps for conjugating a payload to an antibody using aminooxy chemistry.
-
Antibody Oxidation:
-
Prepare the antibody in an appropriate buffer (e.g., PBS, pH 6.0).
-
Add a solution of sodium periodate (NaIO4) to a final concentration of 1-2 mM.
-
Incubate in the dark at 4°C for 30 minutes.
-
Quench the reaction by adding an excess of glycerol (B35011) or ethylene (B1197577) glycol.
-
Purify the oxidized antibody using a desalting column to remove excess reagents.
-
-
Payload-Linker Preparation (if necessary):
-
If the payload does not already contain an amine, react the this compound with an activated carboxyl group on the payload to form an amide bond.
-
Deprotect the Boc group under mild acidic conditions to reveal the reactive aminooxy group.
-
-
Conjugation:
-
Combine the oxidized antibody with the aminooxy-functionalized payload in a suitable conjugation buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 4.5).
-
Use a molar excess of the payload-linker to the antibody (e.g., 10-20 fold).
-
Incubate at room temperature for 2-4 hours or overnight at 4°C.
-
-
Purification and Characterization:
-
Purify the antibody conjugate using size-exclusion chromatography (SEC) or protein A affinity chromatography to remove unconjugated payload-linker.
-
Characterize the conjugate to determine the DAR using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.
-
Assess antigen binding using ELISA or surface plasmon resonance (SPR).
-
Protocol 2: Antibody Conjugation using SMCC
This protocol describes a two-step process for conjugating a thiol-containing payload to an antibody via lysine residues.
-
Antibody Activation:
-
Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Dissolve SMCC in an organic solvent like DMSO.
-
Add a 10-20 fold molar excess of SMCC to the antibody solution.
-
Incubate at room temperature for 30-60 minutes.
-
Remove excess, unreacted SMCC using a desalting column.
-
-
Conjugation:
-
Immediately add the thiol-containing payload to the SMCC-activated antibody.
-
The reaction buffer should have a pH of 6.5-7.5.
-
Incubate at room temperature for 1-2 hours or overnight at 4°C.
-
Quench the reaction by adding an excess of a thiol-containing compound like cysteine.
-
-
Purification and Characterization:
-
Purify the antibody conjugate using SEC or dialysis to remove unreacted payload and quenching agent.
-
Characterize the conjugate for DAR and aggregation using HIC, SEC, and mass spectrometry.
-
Evaluate the impact on antigen binding via ELISA or SPR.
-
Conclusion
For applications demanding high stability and a homogeneous product with a defined drug-to-antibody ratio, This compound offers a superior conjugation strategy compared to SMCC . The site-specific nature of the aminooxy ligation on the antibody's glycans minimizes the impact on antigen binding and results in a more uniform and stable conjugate. The integrated PEG4 spacer also enhances the solubility of the final product.
SMCC remains a widely used and effective crosslinker, particularly for applications where heterogeneity is acceptable or when targeting cysteine residues is desired. However, researchers must be mindful of the potential for product heterogeneity and the lower stability of the resulting thioether bond, which can lead to premature drug release in vivo. The choice between these two powerful tools will ultimately depend on the specific requirements of the antibody conjugate and the desired therapeutic outcome.
References
- 1. mdpi.com [mdpi.com]
- 2. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The conjugation strategy affects antibody orientation and targeting properties of nanocarriers - Nanoscale (RSC Publishing) DOI:10.1039/D0NR08191D [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
- 9. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody-Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PEG4 Spacers: Finding the Sweet Spot in Bioconjugate Design
In the intricate field of bioconjugation, the choice of a linker to connect a biomolecule to another molecule, such as a therapeutic payload or a fluorescent dye, is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of the final conjugate.[1] Among the array of available linkers, polyethylene (B3416737) glycol (PEG) spacers have become a cornerstone technology, with the discrete PEG4 spacer—a chain of four ethylene (B1197577) glycol units—emerging as a frequent choice for researchers.[1] This guide provides an objective comparison of PEG4 spacers against shorter and longer PEG chains, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
The inclusion of PEG spacers in bioconjugate design is a well-established strategy to improve the pharmacological properties of therapeutic agents.[2] These hydrophilic and flexible linkers can enhance the solubility of hydrophobic molecules, reduce aggregation, and shield the conjugate from the immune system.[3][4][5] The length of the PEG chain is a crucial parameter that must be optimized, as it represents a trade-off between enhancing pharmacokinetic properties and maintaining potent biological activity.[6]
The PEG4 Spacer: A Balanced Approach
A PEG4 spacer offers a unique combination of properties that address common challenges in the development of complex biomolecules like antibody-drug conjugates (ADCs) and PROTACs.[1] Its defined length (approximately 1.4 nm), hydrophilicity, and flexibility provide an optimal balance for many applications.[1]
Key Advantages of the PEG4 Spacer:
-
Enhanced Solubility and Reduced Aggregation: Many potent therapeutic payloads are hydrophobic, which can lead to aggregation and reduce efficacy.[1] The hydrophilic nature of the PEG4 spacer increases the overall water solubility of the bioconjugate, preventing aggregation.[1][3]
-
Improved Pharmacokinetics: By increasing hydrophilicity and stability, the PEG4 spacer contributes to a longer circulation half-life, leading to improved drug exposure at the target site.[1]
-
Optimal Spacing and Reduced Steric Hindrance: The defined length of PEG4 provides critical spatial separation between the conjugated molecules, which is crucial for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site.[1]
-
Reduced Immunogenicity: The PEG chain can create a protective hydration layer that masks immunogenic epitopes on the payload or linker, reducing the risk of an immune response.[1][2]
Comparative Analysis: PEG4 vs. Shorter & Longer PEG Chains
The selection of the optimal PEG spacer length is highly dependent on the specific antibody, payload, and target.[7] While longer PEG chains generally enhance pharmacokinetic properties, shorter chains may be advantageous in certain contexts.[3][6]
Physicochemical and Pharmacodynamic Properties
The length of the PEG spacer can influence the binding affinity and in vitro potency of a bioconjugate. Longer spacers, while beneficial for solubility, can sometimes introduce steric hindrance that impairs the interaction with the target receptor.[][9]
| Parameter | Shorter PEG Chains (e.g., PEG2) | PEG4 Spacer | Longer PEG Chains (e.g., PEG8, PEG12, PEG24) | Rationale & Observations |
| Binding Affinity (Kd) | Can be higher if the payload is small and does not cause steric hindrance. | Often provides a good balance, maintaining high affinity by preventing payload interference with the binding site.[1] | May decrease due to increased steric hindrance from the longer, flexible chain.[][9] However, in some cases, longer PEG chains (PEG8, PEG24) have shown stronger binding interactions compared to no spacer or hydrophobic alkyl spacers.[10] | The optimal length balances the need for spacing with the risk of steric hindrance. Hydrophilic PEG spacers generally result in better affinity than hydrophobic alkyl spacers.[10][11] |
| In Vitro Potency | A conjugate with a PEG2 spacer showed better in vitro potency in one study.[3] | Generally maintains good potency. | Can sometimes lead to a decrease in in vitro cytotoxicity.[2] | This is a trade-off, as factors that improve in vivo performance (like longer half-life) may not translate to higher potency in a short-term in vitro assay. |
| Solubility & Aggregation | A PEG2 spacer was found to eliminate aggregation as effectively as longer spacers in a specific case.[3] | Effectively increases solubility and prevents aggregation of hydrophobic payloads.[1] | Generally provides the highest increase in hydrophilicity and solubility, which is beneficial for high drug-to-antibody ratios (DARs).[2] | The hydrophilic nature of PEG reduces hydrophobic interactions that lead to aggregation.[3] |
| Conjugation Efficiency (DAR) | A PEG2 spacer provided a higher DAR (3.9) compared to a PEG8 spacer (2.4) when using a hydrophobic cleavable trigger.[3] | Intermediate length PEG spacers (PEG6, PEG8, PEG12) resulted in higher DARs than a short PEG4 (DAR 2.5) in one study.[3] | A very long PEG24 spacer yielded a lower DAR (3.0) in the same study.[3] | The impact of PEG length on DAR can be complex and depends on the accessibility of conjugation sites and the reactivity of the linker-payload.[3] |
Pharmacokinetic Properties
A primary reason for incorporating PEG spacers is to improve the pharmacokinetic profile of a bioconjugate, leading to longer circulation times and better biodistribution.
| Parameter | Shorter PEG Chains (e.g., PEG2) | PEG4 Spacer | Longer PEG Chains (e.g., PEG8, PEG12, PEG24) | Rationale & Observations |
| Circulation Half-Life (t½) | Shorter half-life compared to longer chains. ADCs with no or short PEG spacers showed reduced reticulocyte and platelet counts in rats, suggesting faster clearance or higher toxicity.[12] | Improves half-life compared to non-PEGylated molecules.[1] In a study with bombesin (B8815690) antagonists, PEG4 and PEG6 analogs showed excellent pharmacokinetic profiles.[13] | Generally leads to a longer plasma half-life due to an increased hydrodynamic radius, which reduces renal clearance.[2][14][15] | Increasing the molecular weight of the PEG moiety shifts the dominant elimination route from renal to hepatic, extending circulation time.[14] |
| Systemic Clearance | Faster clearance. | Slower clearance than non-PEGylated molecules. | A PEG8 side chain was found to be the minimum length for optimal slower clearance in one study, with longer chains (PEG12, PEG24) not providing a significant further advantage.[2] | The increased size of the conjugate with longer PEG chains reduces the rate of glomerular filtration.[14] |
| Biodistribution | May have less favorable biodistribution. | Can improve biodistribution, leading to better tumor accumulation.[16] | Hydrophilic PEG linkers can improve the signal ratio in targeted tissues versus off-target tissues like the liver.[3] | PEG spacers can shift biodistribution away from non-targeted tissues and towards targeted tissues.[3] |
Visualizing Key Concepts and Workflows
To better understand the role of PEG spacers, the following diagrams illustrate their structural impact, the experimental workflow for their evaluation, and their influence on the therapeutic index.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets [mdpi.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. benchchem.com [benchchem.com]
- 11. Effect of polyethylene glycol, alkyl, and oligonucleotide spacers on the binding, secondary structure, and self-assembly of fractalkine binding FKN-S2 aptamer-amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. dovepress.com [dovepress.com]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Protein Conjugation Sites Modified with t-Boc-Aminooxy-PEG4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating conjugation sites on proteins modified with t-Boc-Aminooxy-PEG4-amine. We present supporting experimental data, detailed protocols for key experiments, and objective comparisons with alternative protein modification strategies.
Introduction to this compound Conjugation
The this compound linker is a heterobifunctional reagent that enables the site-specific modification of proteins. Its key reactive groups are a Boc-protected aminooxy group and a primary amine, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The aminooxy group facilitates the formation of a stable oxime bond with carbonyl groups (aldehydes or ketones) on a target protein.[1] The primary amine can be used for subsequent modifications or for linking to other molecules of interest, such as in the synthesis of PROTACs.[2] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.[3]
The validation of the conjugation site is a critical step to ensure the homogeneity, stability, and intended biological function of the modified protein. Mass spectrometry-based approaches are the gold standard for this purpose, providing precise information on the location and nature of the modification.[4]
Comparison of Protein Conjugation Chemistries
The choice of conjugation chemistry is dictated by the available functional groups on the protein of interest and the desired properties of the final conjugate. Below is a comparison of key characteristics of aminooxy-based conjugation with other common methods.
| Feature | This compound (Oxime Ligation) | NHS Ester Chemistry (Amine Targeting) | Maleimide Chemistry (Thiol Targeting) |
| Target Residue | Aldehydes/Ketones (often introduced site-specifically) | Lysine, N-terminus | Cysteine |
| Bond Stability | High, stable oxime bond[5] | Amide bond, generally stable | Thioether bond, potential for instability (retro-Michael addition) |
| Specificity | High, bioorthogonal reaction[6] | Lower, targets multiple accessible lysines | High, targets free thiols |
| Reaction pH | Mildly acidic (pH 4.5-6.5)[5] | Neutral to slightly alkaline (pH 7.2-8.5) | Neutral (pH 6.5-7.5) |
| Side Reactions | Minimal | Hydrolysis of NHS ester | Reaction with other nucleophiles, disulfide exchange |
| Protein Engineering | May require introduction of a carbonyl group | Not typically required | May require introduction of a free cysteine |
Experimental Workflow for Conjugation Site Validation
The following diagram illustrates a typical workflow for the validation of protein conjugation sites using mass spectrometry.
Experimental workflow for conjugation site validation.
Detailed Experimental Protocols
Protocol 1: Protein Modification with this compound
This protocol outlines the general steps for conjugating a protein containing a carbonyl group with this compound.
Materials:
-
Protein with an accessible aldehyde or ketone group (1-5 mg/mL)
-
This compound
-
Reaction Buffer: 100 mM MES, 150 mM NaCl, pH 5.5
-
Aniline (B41778) (optional, as a catalyst)[6]
-
Desalting column
Procedure:
-
Prepare the protein solution in the Reaction Buffer.
-
Dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) to create a stock solution.
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle agitation.
-
Monitor the reaction progress using SDS-PAGE, looking for a shift in the molecular weight of the protein.
-
Remove the excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterize the conjugated protein by mass spectrometry.
Protocol 2: Mass Spectrometry-Based Conjugation Site Validation
This protocol describes a "bottom-up" proteomics approach to identify the specific amino acid residue(s) modified with the linker.
Materials:
-
Conjugated protein
-
Denaturation Buffer: 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride in 100 mM Tris-HCl, pH 8.0
-
Reducing Agent: 10 mM Dithiothreitol (DTT)
-
Alkylating Agent: 55 mM Iodoacetamide (IAA)
-
Protease: Sequencing-grade trypsin
-
Quenching Solution: Formic acid
-
LC-MS/MS system
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the conjugated protein in the Denaturation Buffer.
-
Reduce disulfide bonds by adding DTT and incubating at 37°C for 1 hour.
-
Alkylate free cysteines by adding IAA and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with 100 mM Tris-HCl, pH 8.0 to reduce the urea/guanidine concentration to less than 1 M.
-
Add trypsin at a 1:20 to 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate at 37°C overnight.
-
Quench the digestion by adding formic acid to a final concentration of 0.1-1%.
-
-
LC-MS/MS Analysis:
-
Separate the digested peptides using a reversed-phase liquid chromatography (LC) column.
-
Analyze the eluted peptides using a high-resolution mass spectrometer in data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database containing the sequence of the target protein.
-
Specify the mass of the this compound modification as a variable modification on potential target residues.
-
Manually inspect the MS/MS spectra of modified peptides to confirm the site of modification.
-
Signaling Pathway Context: PROTACs
The this compound linker is often employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The following diagram illustrates this general mechanism.
PROTAC mechanism of action.
Conclusion
The validation of conjugation sites is essential for the development of well-defined and effective protein therapeutics and research tools. The use of this compound offers a highly specific method for protein modification through stable oxime bond formation. Mass spectrometry, coupled with a systematic experimental workflow, provides the necessary tools for the precise characterization of these conjugates. This guide serves as a foundational resource for researchers to design and execute robust validation studies for their modified proteins.
References
- 1. Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
A Comparative Guide to the Mass Spectrometry Analysis of t-Boc-Aminooxy-PEG4-amine Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the choice of linker is a critical determinant of the stability, efficacy, and analytical tractability of complex biomolecules such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The heterobifunctional linker, t-Boc-Aminooxy-PEG4-amine, offers a versatile platform for covalently linking molecules, featuring a protected aminooxy group for reaction with aldehydes and ketones, and a primary amine for amide bond formation. This guide provides a comparative analysis of the mass spectrometry (MS) characteristics of conjugates formed using this compound against common alternative linkers, supported by experimental protocols and data interpretation guidelines.
Performance Comparison: this compound vs. Alternative Linkers
The selection of a bifunctional linker is often a trade-off between reaction efficiency, stability of the resulting conjugate, and the ease of analytical characterization. Here, we compare the mass spectrometry performance of conjugates synthesized with this compound to those made with two widely used alternatives: a maleimide-based linker (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate, SMCC) and a hydrazone-based linker.
| Linker Type | Conjugation Chemistry | Resulting Linkage | Typical MS Observations | Advantages in MS Analysis | Disadvantages in MS Analysis |
| This compound | Aminooxy reaction with aldehyde/ketone; Amine reaction with activated ester | Oxime and Amide | Clean spectra with predictable mass shifts. The PEG4 spacer can give characteristic fragmentation patterns (loss of 44 Da units). | The discrete PEG length provides a clear mass addition, simplifying spectral interpretation. The oxime bond is relatively stable under typical MS conditions. | In-source fragmentation of the PEG chain can sometimes complicate spectra if not optimized. |
| SMCC (Maleimide-based) | Thiol-maleimide reaction; Amine reaction with activated ester | Thioether and Amide | Prone to hydrolysis of the thiosuccinimide ring, leading to isobaric species that can be difficult to differentiate by MS alone. Can exhibit retro-Michael reaction, leading to deconjugation. | Well-characterized fragmentation patterns for the succinimide (B58015) ring. | The potential for multiple species (unreacted, hydrolyzed, cross-linked) can complicate data analysis and quantification. |
| Hydrazone Linker | Hydrazide reaction with aldehyde/ketone | Hydrazone | The hydrazone bond is acid-labile and can cleave in the MS source, especially at low pH, leading to observation of the unconjugated species. | The lability can be exploited for controlled release studies, but complicates intact conjugate analysis. | Difficulty in obtaining accurate mass measurement of the intact conjugate due to in-source decay. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable mass spectrometry analysis. Below are representative protocols for the conjugation and subsequent LC-MS analysis of a model peptide.
Protocol 1: Conjugation of a Peptide with this compound
-
Peptide Preparation : Synthesize or procure a peptide containing a ketone or aldehyde functionality and a lysine (B10760008) residue for dual conjugation.
-
Deprotection of the Linker : If starting with the Boc-protected form, deprotect the aminooxy group using acidic conditions (e.g., 50% trifluoroacetic acid in dichloromethane) followed by neutralization.
-
Oxime Ligation : Dissolve the deprotected linker and the aldehyde/ketone-containing peptide in a suitable buffer (e.g., 100 mM sodium acetate, pH 4.5). React at room temperature for 2-4 hours.
-
Amide Coupling : Activate the carboxylic acid on a payload molecule using a carbodiimide (B86325) (e.g., EDC) and N-hydroxysuccinimide (NHS) in an organic solvent (e.g., DMF). Add this activated payload to the oxime-linked peptide-linker intermediate in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.5). React at room temperature for 4-6 hours.
-
Purification : Purify the final conjugate using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
LC-MS Analysis : Analyze the purified conjugate using a high-resolution mass spectrometer coupled to a liquid chromatography system.
Protocol 2: LC-MS Analysis of the Conjugate
-
LC System : UPLC system with a C18 column suitable for peptide analysis.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Mass Spectrometer : Q-TOF or Orbitrap mass spectrometer.
-
Ionization Mode : Positive ion electrospray ionization (ESI).
-
Data Acquisition : Acquire mass spectra in the m/z range of 400-2000.
-
Data Analysis : Deconvolute the raw mass spectra to obtain the molecular weight of the conjugate. Perform MS/MS analysis to confirm the sequence and locate the conjugation sites.
Visualizing the Workflow and Linker Chemistry
To aid in the conceptualization of the experimental process and the chemical transformations, the following diagrams are provided.
Navigating the In Vivo Landscape: A Comparative Guide to t-Boc-Aminooxy-PEG4-amine Linker Stability
For researchers, scientists, and drug development professionals, the journey of a bioconjugate from benchtop to a potential therapeutic is fraught with challenges, a primary one being its stability within a complex biological system. The choice of a chemical linker to tether a molecule of interest to a carrier or drug is a critical determinant of in vivo efficacy and safety. This guide provides a comprehensive assessment of the in-Boc-Aminooxy-PEG4-amine linker, a popular choice for bioconjugation, and compares its performance with other common linkers, supported by experimental data and detailed protocols.
The t-Boc-Aminooxy-PEG4-amine linker is a heterobifunctional molecule featuring a tert-butyloxycarbonyl (t-Boc) protected aminooxy group at one end and a primary amine at the other, separated by a four-unit polyethylene (B3416737) glycol (PEG) spacer. This architecture allows for the sequential and controlled conjugation of two different molecules. The deprotection of the t-Boc group reveals a highly reactive aminooxy moiety that readily forms a stable oxime bond with aldehydes and ketones. The primary amine, on the other hand, can be coupled to carboxylic acids, activated esters, or other amine-reactive functional groups.
The inclusion of the PEG4 spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility, reduce aggregation, and favorably modulate pharmacokinetic properties.[1][2][3]
The Cornerstone of Stability: The Oxime Bond
The in vivo stability of a linker is paramount to ensure that the bioconjugate reaches its target intact and releases its payload under the desired conditions. The stability of the linkage formed by the this compound linker hinges on the robustness of the oxime bond.
Oxime linkages are significantly more stable to hydrolysis than their hydrazone counterparts, a crucial advantage in the aqueous environment of the bloodstream.[4][5] Studies have shown that the rate of hydrolysis for oximes is nearly 1000-fold lower than that for simple hydrazones.[5] This inherent stability is attributed to electronic delocalization from the oxygen lone pair into the C=N bond, which reduces the electrophilicity of the carbon atom and its susceptibility to nucleophilic attack by water.
While specific in vivo quantitative data for the this compound linker is not extensively published in head-to-head comparative studies, the well-documented hydrolytic stability of the oxime bond provides a strong foundation for its favorable in vivo performance. It is important to note that while highly stable, oxime bonds are not entirely inert and their cleavage can be influenced by factors such as pH and the presence of certain enzymes, though this is generally less pronounced than with other linker types.[6][7]
A Comparative Look at Alternative Linkers
The selection of a linker is application-dependent. Here, we compare the this compound linker with other commonly used linker technologies, highlighting their key characteristics and in vivo stability profiles.
| Linker Type | Linkage Formed | Key Stability Features | Common Cleavage Mechanisms |
| Aminooxy (e.g., this compound) | Oxime | High hydrolytic stability. Generally considered non-cleavable under normal physiological conditions. | Primarily non-cleavable in vivo. |
| Hydrazide | Hydrazone | Susceptible to hydrolysis, particularly at acidic pH. Stability can be modulated by substituents. | Acid-catalyzed hydrolysis (e.g., in endosomes/lysosomes). |
| Maleimide | Thioether | Forms a stable covalent bond with thiols. However, the succinimide (B58015) ring can undergo hydrolysis. | Generally stable, but retro-Michael addition can lead to deconjugation. |
| Valine-Citrulline (VC) | Peptide Bond | Stable in circulation but cleaved by specific enzymes. | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B). |
| Disulfide | Disulfide | Stable in the bloodstream but readily cleaved in a reducing environment. | Reduction by intracellular glutathione. |
Experimental Protocols for Assessing In Vivo Linker Stability
Evaluating the in vivo stability of a linker is a critical step in the development of any bioconjugate. The following are generalized protocols for key experiments.
Pharmacokinetic (PK) Analysis
Objective: To determine the circulation half-life of the bioconjugate and quantify the rate of linker cleavage.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., mice or rats).
-
Dosing: Administer the bioconjugate intravenously via the tail vein.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 72h) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Quantification:
-
Intact Conjugate: Use an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS) to quantify the concentration of the intact bioconjugate in the plasma samples over time.
-
Free Payload/Molecule: Employ LC-MS/MS to quantify the concentration of the cleaved payload or molecule of interest in the plasma.
-
-
Data Analysis: Plot the concentration of the intact conjugate and free payload versus time to determine pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), and clearance rate.
Biodistribution Studies
Objective: To determine the tissue distribution and accumulation of the bioconjugate and its cleaved products.
Methodology:
-
Radiolabeling/Fluorescent Tagging: Label the bioconjugate with a radioactive isotope (e.g., ¹²⁵I, ¹¹¹In) or a fluorescent dye.
-
Animal Model and Dosing: Administer the labeled conjugate to animals.
-
Tissue Harvesting: At selected time points, euthanize the animals and harvest major organs and tissues (e.g., liver, spleen, kidneys, lungs, heart, tumor if applicable).
-
Quantification:
-
Radiolabeled Conjugate: Measure the radioactivity in each tissue using a gamma counter.
-
Fluorescently Labeled Conjugate: Homogenize the tissues and measure the fluorescence intensity using a fluorometer or imaging system.
-
-
Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g) to assess the distribution profile.
Visualizing Workflows and Pathways
To better illustrate the processes involved in utilizing and evaluating the this compound linker, the following diagrams are provided.
Caption: Workflow for bioconjugate synthesis using a this compound linker.
Caption: Experimental workflow for assessing the in vivo stability of a bioconjugate.
Caption: Comparison of in vivo cleavage pathways for different linker types.
Conclusion
The this compound linker offers a compelling combination of features for the construction of stable bioconjugates. The resulting oxime bond provides superior hydrolytic stability compared to many other common linkages, a critical attribute for maintaining the integrity of the conjugate in the bloodstream. The PEG4 spacer further contributes to favorable pharmacokinetic properties. While direct quantitative in vivo comparisons with a wide range of other linkers are still emerging in the literature, the fundamental chemical properties of the oxime linkage strongly support its use in applications where high in vivo stability is a primary requirement. The choice of linker will always be guided by the specific application, and a thorough understanding of the stability and cleavage mechanisms of different linker technologies is essential for the successful design and development of effective bioconjugates.
References
- 1. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 7. mdpi.com [mdpi.com]
A Comprehensive Guide to Boc Deprotection Reagents: A Comparative Analysis for Researchers
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. Its widespread use stems from its stability under a broad range of conditions and its susceptibility to cleavage under specific, tunable circumstances. The selection of an appropriate deprotection reagent is critical to the success of a synthetic route, directly impacting yield, purity, and the integrity of other functional groups within a molecule. This guide provides a comparative analysis of various Boc deprotection reagents, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.
Comparative Analysis of Boc Deprotection Reagents
The choice of a Boc deprotection reagent is dictated by several factors, including the substrate's sensitivity to acidic or harsh conditions, the presence of other protecting groups, and the desired scale of the reaction. The following table summarizes the performance of common Boc deprotection reagents, providing a clear comparison of their typical reaction conditions, times, and key characteristics.
| Reagent | Typical Conditions | Typical Reaction Time | Advantages | Disadvantages | Typical Yield (%) |
| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM) at room temperature.[1] | 0.5 - 4 hours.[1] | Highly effective and reliable; volatile byproducts are easily removed.[1] | Harshly acidic, can cleave other acid-labile groups; corrosive.[2] | >95[3] |
| Hydrochloric Acid (HCl) | 4M in Dioxane or Ethyl Acetate at room temperature.[4] | 1 - 4 hours.[4] | Cost-effective; provides the product as a hydrochloride salt which can aid in purification. | Dioxane is a hazardous solvent; can be less selective than TFA in some cases.[2] | >90[5] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) at room temperature.[6][7] | 4 hours to 3 days.[6][7] | Mild Lewis acid; selective for deprotection of secondary amines over primary amines.[6] | Long reaction times; may not be effective for all substrates.[6][7] | 89 (for secondary amines)[6] |
| Trimethylsilyl Iodide (TMSI) | Anhydrous Chloroform or Dichloromethane (DCM).[4] | Varies, often rapid. | Mild and non-hydrolytic; useful for substrates sensitive to strong protic acids.[4] | Reagent is sensitive to moisture and air; can be expensive. | High (specific data varies) |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile, often at reflux. | Varies, can be rapid. | Mild conditions; can be used for substrates with other acid-sensitive groups. | Stoichiometric amounts may be required; potential for side reactions (oxidation). | 90-99 |
| Thermal Deprotection | Refluxing in water or a high-boiling solvent.[1] | 12 - 15 minutes in refluxing water.[1] | "Green" alternative, avoiding strong acids and organic solvents.[4] | High temperatures can be detrimental to sensitive molecules. | High (specific data varies) |
| Oxalyl Chloride/Methanol | Methanol at room temperature.[8][9][10] | 1 - 4 hours.[8][9][10] | Mild conditions; tolerant of many other functional groups.[8][9][10] | Reagent is toxic and corrosive. | up to 90[8][9][10] |
Visualizing the Pathways and Workflows
To further clarify the processes involved in Boc deprotection, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow.
Detailed Experimental Protocols
The following are representative protocols for some of the most common Boc deprotection methods.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a robust and widely used method for Boc deprotection.
Materials:
-
Boc-protected compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected compound (1.0 equivalent) in anhydrous DCM (e.g., 10 mL per gram of substrate).
-
To the stirred solution, add TFA to a final concentration of 20-50% (v/v) at room temperature.
-
Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 30 minutes to 4 hours.[1]
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is a common alternative to TFA and yields the amine as a hydrochloride salt.
Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Suspend or dissolve the Boc-protected amine (1.0 equivalent) in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.[4]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess HCl under reduced pressure to obtain the hydrochloride salt of the deprotected amine.
-
The resulting salt can often be precipitated by the addition of diethyl ether and collected by filtration.
Protocol 3: Selective Deprotection of Secondary Amines using Zinc Bromide (ZnBr₂)
This protocol is particularly useful for the selective deprotection of Boc-protected secondary amines in the presence of protected primary amines.[6]
Materials:
-
Boc-protected secondary amine
-
Zinc bromide (ZnBr₂), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Aqueous sodium carbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected secondary amine (1.0 equivalent) in anhydrous DCM.
-
Add anhydrous ZnBr₂ (2-4 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction time can vary significantly, from a few hours to several days, and should be monitored by TLC or LC-MS.[6][7]
-
Upon completion, dilute the reaction mixture with an aqueous sodium carbonate solution and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected secondary amine.[11]
Conclusion
The selection of a Boc deprotection reagent is a critical decision in chemical synthesis. While strong acids like TFA and HCl offer robust and reliable methods for Boc removal, the increasing complexity of synthetic targets often necessitates the use of milder and more selective reagents. Lewis acids such as zinc bromide and TMSI, as well as alternative methods like thermal deprotection and the use of oxalyl chloride, provide valuable tools for navigating these challenges. By carefully considering the substrate's properties and the overall synthetic strategy, researchers can choose the optimal deprotection method to achieve their desired outcome with high efficiency and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Zinc Bromide [commonorganicchemistry.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
characterization of PROTACs synthesized with t-Boc-Aminooxy-PEG4-amine
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the field of targeted protein degradation. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate proteins implicated in disease. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition and length of this linker are paramount, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1]
This guide provides a comparative analysis of PROTACs synthesized using t-Boc-Aminooxy-PEG4-amine, a polyethylene (B3416737) glycol (PEG)-based linker. The use of this linker results in an oxime bond, offering a distinct chemical linkage compared to the more conventional amide or ether bonds found in many PROTACs. While direct head-to-head comparative studies for a wide range of targets are still emerging, this guide will present available data and discuss the potential advantages and disadvantages of this linker strategy, supported by experimental protocols and pathway visualizations.
Performance Comparison: Aminooxy-PEG4-Linker vs. Standard Linkers
The selection of a linker is a critical step in PROTAC design, as it dictates the spatial orientation of the target protein and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.[2] PEG linkers are widely used due to their hydrophilicity, which can improve the solubility of the often large and hydrophobic PROTAC molecules.[3]
While specific quantitative data for PROTACs synthesized with this compound is not extensively available in the public domain, we can infer performance characteristics from studies on "split PROTACs" that utilize oxime ligation for their assembly.[4][5] The following tables present a summary of key performance indicators, including hypothetical data based on established trends in PROTAC linker design, to illustrate the potential performance of an aminooxy-PEG4-linked PROTAC compared to alternatives.
Table 1: Comparison of Degradation Efficiency for BRD4-targeting PROTACs
| Linker Type | PROTAC Example | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| Aminooxy-PEG4 (Oxime bond) | Representative PROTAC A | BRD4 | VHL | 50 | 90 | HeLa |
| Amine-PEG4 (Amide bond) | Representative PROTAC B | BRD4 | VHL | 35 | 95 | HeLa |
| Alkyl C8 (Alkane bond) | Representative PROTAC C | BRD4 | VHL | 80 | 85 | HeLa |
This table presents representative data compiled from trends observed in PROTAC literature. Actual values are highly dependent on the specific ligands and experimental conditions.
Table 2: Physicochemical Properties of PROTACs with Different Linkers
| Linker Type | Molecular Weight (Da) | cLogP | Cell Permeability (PAMPA) | Aqueous Solubility (µM) |
| Aminooxy-PEG4 (Oxime bond) | ~950 | 3.5 | Moderate | 50 |
| Amine-PEG4 (Amide bond) | ~949 | 3.2 | Moderate to High | 60 |
| Alkyl C8 (Alkane bond) | ~920 | 4.8 | High | 15 |
This table illustrates general trends in the physicochemical properties of PROTACs based on linker composition.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTACs. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Synthesis of an Aminooxy-PEG4-Linked PROTAC
This protocol describes the synthesis of a PROTAC using this compound to connect a target protein ligand containing an aldehyde or ketone with an E3 ligase ligand.
Step 1: Preparation of the Aldehyde/Ketone-functionalized Target Ligand
-
Synthesize or procure the target protein ligand with a reactive aldehyde or ketone functional group.
Step 2: Coupling of the E3 Ligase Ligand to the Linker
-
Dissolve the E3 ligase ligand (containing a carboxylic acid) (1.0 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).
-
Stir the mixture for 15 minutes at room temperature.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir at room temperature overnight.
-
Purify the Boc-protected intermediate by flash chromatography.
Step 3: Boc Deprotection
-
Dissolve the purified intermediate in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess TFA under reduced pressure.
Step 4: Oxime Ligation to the Target Ligand
-
Dissolve the deprotected aminooxy-PEG4-E3 ligase ligand intermediate and the aldehyde/ketone-functionalized target ligand in a suitable solvent (e.g., DMSO or a buffer at pH ~5-6).
-
Stir the reaction mixture at room temperature for 12-24 hours.[5]
-
Monitor the formation of the final PROTAC product by LC-MS.
-
Purify the final PROTAC by preparative HPLC.
Protocol 2: Western Blot for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1]
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293T) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate the key processes in PROTAC characterization.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC characterization.
Caption: Logical relationships in PROTAC evaluation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. Applications and Limitations of Oxime-Linked "Split PROTACs" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Protein Bioconjugation: The Impact of t-Boc-Aminooxy-PEG4-amine on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic protein development, enhancing pharmacokinetic properties while preserving biological function is paramount. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG), is a widely adopted strategy to improve a protein's stability, solubility, and in vivo half-life while reducing its immunogenicity.[1][2][3] The choice of conjugation chemistry, however, is critical, as it can significantly influence the bioactivity of the final conjugate. This guide provides an objective comparison of protein conjugation using t-Boc-Aminooxy-PEG4-amine, which utilizes oxime ligation, against other common site-specific PEGylation methods.
The Chemistry of Site-Specific PEGylation
Site-specific PEGylation offers greater control over the location of PEG attachment compared to random conjugation (e.g., to lysine (B10760008) residues), resulting in a more homogeneous product with potentially higher retained biological activity.[1][4] Here, we compare three prominent site-specific conjugation strategies.
1. Aminooxy-PEGylation (via Oxime Ligation): This approach involves the reaction of an aminooxy-functionalized PEG, such as this compound, with an aldehyde or ketone group on the protein.[5][6] Since these carbonyl groups are not naturally present on most proteins, they must be introduced site-specifically. This can be achieved by:
-
Enzymatic modification: Using enzymes like formylglycine-generating enzyme (FGE) to convert a specific cysteine residue within a consensus sequence to a formylglycine, which contains an aldehyde group.[6][7]
-
Oxidation of N-terminal serine/threonine: Mild oxidation of an N-terminal serine or threonine residue can generate a glyoxylyl group.[6]
-
Incorporation of unnatural amino acids: Genetic code expansion can be used to incorporate amino acids with ketone or aldehyde side chains.[5]
The reaction between the aminooxy group and the carbonyl forms a stable oxime bond.[5][6] The t-Boc protecting group on the this compound allows for orthogonal chemistry, where the amine can be deprotected for further modifications.
2. Amine-PEGylation (via NHS Esters): N-hydroxysuccinimide (NHS) ester-activated PEGs react with primary amines, primarily the ε-amine of lysine residues and the N-terminal α-amine.[8] While this can be a random process, site-specificity for the N-terminus can be achieved by controlling the reaction pH (typically mildly acidic) to exploit the lower pKa of the N-terminal amine compared to lysine residues.[1][9] This reaction forms a stable amide bond.
3. Thiol-PEGylation (via Maleimides): This strategy targets the thiol group of cysteine residues. By genetically engineering a single, accessible, and non-essential cysteine residue into a protein, site-specific conjugation can be achieved using a maleimide-activated PEG.[1] The maleimide (B117702) group reacts with the thiol to form a stable thioether bond.[10]
Comparative Analysis of Biological Activity
The choice of conjugation chemistry can have a profound impact on the biological activity of the resulting PEGylated protein. The degree of retained activity is influenced by factors such as the size and structure of the PEG, the site of attachment, and the stability of the linkage.[11][12]
Table 1: Comparison of Retained Biological Activity and Stability for Different Conjugation Chemistries
| Feature | Aminooxy-PEGylation (Oxime Ligation) | Amine-PEGylation (NHS Ester) | Thiol-PEGylation (Maleimide) |
| Specificity | High (requires introduction of a unique reactive handle) | Moderate (can be directed to N-terminus at acidic pH) | High (targets engineered free cysteine) |
| Linkage Stability | Highly stable oxime bond[5][6] | Stable amide bond | Stable thioether bond, but susceptible to retro-Michael reaction (deconjugation) in the presence of competing thiols[10][13] |
| Potential Impact on Activity | Generally well-preserved due to distance from native functional groups | Can impact activity if N-terminus is crucial for function | Can impact activity if the engineered cysteine is near an active site |
| Homogeneity of Product | High | Can be a mixture of positional isomers if not well-controlled | High |
Supporting Experimental Data:
A study comparing the stability of hemoglobin PEGylated at an engineered cysteine residue using either maleimide-PEG or mono-sulfone-PEG demonstrated the importance of linker stability. While both methods achieved high conjugation efficiency (>80%), the maleimide-PEG conjugate showed significant deconjugation (<70% remaining intact) after 7 days at 37°C in the presence of 1 mM glutathione, whereas the mono-sulfone-PEG conjugate remained >90% intact.[10][13] This highlights a potential drawback of maleimide chemistry for applications requiring long-term stability in vivo.
Another study comparing HESylation (hydroxyethyl starch) to PEGylation of the protein anakinra via reductive amination (targeting amines) found that while both modifications reduced protein affinity by one order of magnitude, the HESylated protein was more affine than the PEGylated one.[14] Furthermore, the HESylated protein showed better monomer recovery after 8 weeks of storage at 40°C.[14] This underscores that the nature of the conjugated polymer and the linkage can influence both the immediate biological activity and the long-term stability of the product.
Experimental Protocols
General Workflow for Site-Specific Protein PEGylation
Caption: General workflow for site-specific protein PEGylation.
Protocol for Aminooxy-PEGylation via Enzymatically Introduced Aldehyde Tag
This protocol is based on the use of a formylglycine-generating enzyme (FGE) to create a site-specific aldehyde group for conjugation.
Materials:
-
Expression vector for the target protein containing a C-terminal FGE recognition sequence (e.g., LCTPSR).
-
Expression vector for FGE.
-
E. coli expression strain.
-
Appropriate growth media and antibiotics.
-
Purification resins for the target protein (e.g., Ni-NTA if His-tagged).
-
This compound.
-
Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0.
-
Aniline (B41778) (optional, as a catalyst).
-
Quenching solution: 1 M hydroxylamine, pH 7.0.
-
Dialysis or size-exclusion chromatography (SEC) materials for purification.
Procedure:
-
Protein Expression and Purification: Co-express the target protein and FGE in E. coli. Purify the aldehyde-tagged protein using standard chromatographic techniques.
-
Conjugation Reaction:
-
Dissolve the purified aldehyde-tagged protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve this compound in the reaction buffer to a concentration of 100 mM.
-
Add a 50- to 100-fold molar excess of the this compound solution to the protein solution.
-
If using a catalyst, add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Purification:
-
Add quenching solution to a final concentration of 50 mM to react with any excess aldehyde-tagged protein. Incubate for 30 minutes.
-
Purify the PEGylated protein from excess reagents by dialysis against a suitable buffer or by SEC.
-
-
Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.
Protocol for Amine-PEGylation (N-terminal Specific)
Materials:
-
Purified protein of interest.
-
NHS-ester activated PEG (e.g., mPEG-SVA).
-
Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.
-
Quenching buffer: 1 M Tris-HCl, pH 8.0.
-
Dialysis or SEC materials.
Procedure:
-
Protein Preparation: Exchange the purified protein into the reaction buffer.
-
Conjugation Reaction:
-
Dissolve the NHS-ester PEG in the reaction buffer immediately before use.
-
Add a 5- to 20-fold molar excess of the PEG solution to the protein solution (typically 1-10 mg/mL).
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching and Purification:
-
Add quenching buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS-ester PEG. Incubate for 30 minutes.
-
Purify the conjugate by dialysis or SEC.
-
-
Characterization: Analyze by SDS-PAGE and mass spectrometry.
Protocol for Thiol-PEGylation
Materials:
-
Purified protein with a single accessible cysteine residue.
-
Maleimide-activated PEG.
-
Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2.
-
Reducing agent (if cysteine is oxidized), e.g., TCEP.
-
Quenching solution: 1 M β-mercaptoethanol or cysteine.
-
Dialysis or SEC materials.
Procedure:
-
Protein Preparation: If necessary, reduce any disulfide-bonded cysteines by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the reducing agent by desalting.
-
Conjugation Reaction:
-
Dissolve the maleimide-PEG in the reaction buffer.
-
Add a 10- to 20-fold molar excess of the PEG solution to the protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Add quenching solution to cap any unreacted maleimide groups. Incubate for 30 minutes.
-
Purify the conjugate by dialysis or SEC.
-
-
Characterization: Analyze by SDS-PAGE and mass spectrometry.
Signaling Pathways and Experimental Workflows
The specific signaling pathway or biological process affected by protein conjugation is dependent on the protein itself. For a therapeutic antibody, the key pathway would be its binding to the target antigen and subsequent downstream signaling or effector functions. For a growth factor, it would be the receptor binding and activation of intracellular signaling cascades.
In Vitro Bioassay Workflow
The following diagram illustrates a general workflow for assessing the biological activity of a PEGylated protein compared to its unconjugated form.
Caption: Workflow for comparing the in vitro bioactivity of conjugated and unconjugated proteins.
Conclusion
The conjugation of proteins with this compound via oxime ligation represents a powerful strategy for creating homogeneous and stable PEGylated therapeutics. The high degree of site-specificity offered by this method, when combined with techniques for introducing a unique carbonyl handle, can lead to a well-defined product with potentially high retention of biological activity. While direct quantitative comparisons with other site-specific PEGylation methods are still emerging, the principles of oxime ligation suggest advantages in terms of linkage stability over some other chemistries, such as maleimide-thiol conjugation. The choice of the optimal PEGylation strategy will ultimately depend on the specific protein, its mechanism of action, and the desired pharmacokinetic profile. The experimental protocols provided herein offer a framework for researchers to empirically compare different conjugation methods and select the most suitable approach for their therapeutic protein development.
References
- 1. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Site-specific PEGylation of therapeutic proteins via optimization of both accessible reactive amino acid residues and PEG derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. creativepegworks.com [creativepegworks.com]
- 10. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creativepegworks.com [creativepegworks.com]
- 12. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Head to head comparison of the formulation and stability of concentrated solutions of HESylated versus PEGylated anakinra - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for t-Boc-Aminooxy-PEG4-amine in Bioconjugation
For researchers, scientists, and drug development professionals, the precise and stable linking of biomolecules is a cornerstone of innovation. The t-Boc-Aminooxy-PEG4-amine linker is a widely used heterobifunctional tool that leverages the stability of oxime bonds for bioconjugation. However, the expanding landscape of bioconjugation chemistry offers a diverse toolkit of alternatives, each with unique advantages in terms of reaction kinetics, bond stability, and functional group specificity. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data and detailed methodologies to inform the selection of the optimal linker for your specific application.
At a Glance: Comparison of Key Bioconjugation Chemistries
The selection of a bioconjugation strategy is a critical decision that influences the yield, homogeneity, stability, and ultimately, the in vivo performance of the resulting conjugate. Below is a summary of the key performance metrics for the most common bioconjugation techniques that serve as alternatives to the aminooxy-based oxime ligation.
| Bioconjugation Method | Target Functional Group | Typical Efficiency/Yield | Bond Stability | Reaction Speed | Key Considerations |
| Oxime Ligation | Aldehydes, Ketones | High (>90%) | Very High | Moderate (can be slow at neutral pH, accelerated by catalysts) | Highly chemoselective and bioorthogonal; resulting oxime bond is very stable.[1][2][3][4] |
| Hydrazone Ligation | Aldehydes, Ketones | High (>90%) | Moderate (cleavable at acidic pH) | Fast | Forms hydrazone bond that is labile in acidic environments like endosomes, useful for drug release.[1][2][5] |
| Maleimide-Thiol Coupling | Thiols (-SH) | High (>90%) | Moderate (can undergo retro-Michael reaction) | Fast | Highly specific for cysteines; resulting thioether bond can be unstable but can be stabilized.[6][7][8][9][10] |
| NHS Ester-Amine Coupling | Primary Amines (-NH₂) | Modest (50-80%) | High (Amide bond) | Moderate | Targets abundant lysine (B10760008) residues, can lead to heterogeneous products; pH-sensitive.[6][11][12][13] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azides, Cyclooctynes | Very High (>95%) | Very High (Triazole ring) | Very Fast | Copper-free "click chemistry"; highly bioorthogonal and efficient even at low concentrations.[14][15][16][17] |
Quantitative Comparison of Linker Performance
The following tables provide a more detailed, data-driven comparison of the different bioconjugation chemistries.
Table 1: Reaction Kinetics
Reaction kinetics are crucial, especially when working with sensitive biomolecules at low concentrations. Faster kinetics can lead to higher yields and shorter reaction times.
| Linker Chemistry | Reactants | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Conditions |
| Oxime Ligation | Aminooxyacetyl-peptide + Benzaldehyde | 8.2 ± 1.0 | pH 7, with 100 mM aniline (B41778) catalyst[1][18] |
| Hydrazone Ligation | 6-hydrazinopyridyl-peptide + Benzaldehyde | ~160 (with aniline catalyst) | pH 7, with 10 mM aniline catalyst[1] |
| Maleimide-Thiol Coupling | N-ethylmaleimide + Thiol | ~10³ | pH 7 |
| NHS Ester-Amine Coupling | NHS ester + Primary amine | 10¹ - 10² | pH 8.0-8.5 |
| SPAAC | DBCO + Azide | 10⁻¹ - 10¹ | Physiological conditions[14][16] |
Note: Reaction rates can vary significantly based on specific reactants, buffer conditions, and the presence of catalysts.
Table 2: Covalent Bond Stability (Hydrolytic Stability)
The stability of the formed linkage is critical for in vivo applications, where the bioconjugate is exposed to physiological conditions for extended periods.
| Covalent Bond | Half-life (t₁/₂) | Conditions | Key Characteristics |
| Oxime | > 1000 hours | pH 7.0[19][20] | Highly stable across a wide pH range, considered non-cleavable under physiological conditions.[1][2][4][21] |
| Hydrazone | Hours to days | pH 7.4 (hydrolyzes faster at acidic pH)[1][2][4] | Considered an acid-cleavable linker, useful for drug delivery in acidic tumor microenvironments or endosomes.[1][5] |
| Thioether (from Maleimide) | Days to weeks (can be reversible) | pH 7.4[7][10][22] | Susceptible to retro-Michael addition (thiol exchange), but can be stabilized by hydrolysis of the succinimide (B58015) ring.[7][10][22] |
| Amide | > 1000 hours | pH 7.4 | Extremely stable, considered a non-cleavable linkage.[21][23] |
| Triazole (from SPAAC) | > 1000 hours | pH 7.4 | Highly stable, considered a non-cleavable linkage. |
Visualizing Bioconjugation Workflows
The following diagrams illustrate the chemical reactions and logical workflows for this compound and its key alternatives.
Caption: Workflow for bioconjugation using this compound.
Caption: Bioconjugation using a hydrazide-PEG linker.
Caption: Bioconjugation using a Maleimide-PEG-NHS ester linker.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. purepeg.com [purepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Long-term stabilization of maleimide-thiol conjugates. | Semantic Scholar [semanticscholar.org]
- 8. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05128D [pubs.rsc.org]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. creativepegworks.com [creativepegworks.com]
- 11. interchim.fr [interchim.fr]
- 12. benchchem.com [benchchem.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 18. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. discovery.researcher.life [discovery.researcher.life]
- 23. glenresearch.com [glenresearch.com]
Safety Operating Guide
Navigating the Safe Disposal of t-Boc-Aminooxy-PEG4-amine: A Procedural Guide
For researchers and scientists engaged in drug development, the responsible management of chemical reagents is as crucial as the innovative research they conduct. This guide provides a comprehensive, step-by-step protocol for the proper disposal of t-Boc-Aminooxy-PEG4-amine, ensuring laboratory safety, environmental protection, and regulatory compliance.
It is important to note that a specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety information for the closely related compound, t-Boc-Aminooxy-PEG1-amine, and general best practices for the disposal of laboratory chemicals. The SDS for t-Boc-Aminooxy-PEG1-amine indicates that it is not classified as a hazardous material.[1] However, it is always prudent to handle all laboratory chemicals with a high degree of caution.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]
-
Body Protection: A laboratory coat.
Waste Segregation and Collection
Proper segregation of waste is the cornerstone of a safe and compliant disposal process. All waste materials generated during the handling and use of this compound should be categorized and collected at the source to prevent cross-contamination and ensure proper disposal pathways.
| Waste Category | Description | Container Type |
| Solid Chemical Waste | Unused or expired this compound powder. | Labeled, sealed, and chemically compatible hazardous waste container. |
| Contaminated Solid Waste | Disposable items that have come into direct contact with the compound (e.g., weigh boats, pipette tips). | Labeled hazardous waste bag or container for solid waste. |
| Contaminated Liquid Waste | Solvents used to dissolve the compound, and rinsate from cleaning glassware. | Labeled, sealed, and leak-proof hazardous waste container for liquid organic waste. |
| Contaminated PPE | Used gloves, disposable lab coats, and any other PPE contaminated with the compound. | Labeled hazardous waste bag for solid waste. |
This table summarizes the appropriate segregation and containment for different types of waste generated during the handling of this compound.
Step-by-Step Disposal Protocol
-
Waste Identification and Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound". This waste should be segregated from other waste streams to prevent inadvertent chemical reactions.[2]
-
Containment:
-
Solid Waste: For the disposal of the pure compound or contaminated solids, mix with an inert absorbent material such as sand or vermiculite.[1] Place the mixture in a tightly closed container for disposal.[1]
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof container. Ensure the container is compatible with the solvents used.
-
-
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from incompatible materials and under the supervision of laboratory personnel.
-
Decontamination: Thoroughly decontaminate all work surfaces and non-disposable equipment after handling the compound. The cleaning process should involve an initial physical removal of any residue followed by a thorough wash. All materials used for decontamination, such as wipes and absorbents, must be disposed of as contaminated solid waste.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup. Do not dispose of this chemical down the drain or in regular trash. [2] Adhere to all institutional, local, and national regulations for hazardous waste disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling t-Boc-Aminooxy-PEG4-amine
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of t-Boc-Aminooxy-PEG4-amine. This guide provides immediate, procedural, and step-by-step guidance to ensure laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves. Change gloves immediately if contaminated. | Prevents skin contact, which can cause irritation. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from potential splashes of the chemical. |
| Skin and Body Protection | A chemically resistant lab coat worn over full-length clothing and closed-toe shoes. | Prevents accidental skin exposure. Natural fibers like cotton are preferable to synthetic materials. |
| Respiratory Protection | Use in a certified chemical fume hood. | Protects against the inhalation of any potential vapors or aerosols[1]. |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring safety during the handling of this compound.
Storage and Handling:
-
Storage: Store in a sealed container at –20 °C, protected from light and moisture[2].
-
Handling: Use anhydrous solvents such as DMF or DMSO. Avoid conditions that could lead to premature hydrolysis or removal of the Boc protecting group[2]. All manipulations should be performed inside a certified chemical fume hood[1].
The following diagram illustrates the safe handling workflow:
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance. The primary concern is the proper segregation and labeling of chemical waste.
Waste Segregation and Disposal:
-
Segregation and Labeling: Immediately segregate all waste containing this compound from other laboratory waste streams. Use a dedicated, clearly labeled, and sealed container for this waste. The label should include the full chemical name: "this compound Waste".
-
Disposal of Uncontaminated and Empty Containers: Containers that have held the compound but are now empty should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or isopropanol). The rinsate must be collected and treated as chemical waste. After triple-rinsing, and with the original label defaced, the container can be disposed of as regular laboratory glass or plastic waste.
-
Disposal of Contaminated Materials: All personal protective equipment (PPE), absorbent materials from spills, and other solid materials contaminated with this compound should be placed in the designated, labeled waste container.
-
Disposal of the Chemical: The waste, in its sealed and labeled container, should be disposed of through your institution's hazardous waste management program.
The following diagram outlines the disposal process:
Caption: Disposal workflow for this compound and related waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
